Maritinone
描述
属性
CAS 编号 |
33927-59-2 |
|---|---|
分子式 |
C22H14O6 |
分子量 |
374.3 g/mol |
IUPAC 名称 |
5-hydroxy-8-(4-hydroxy-7-methyl-5,8-dioxonaphthalen-1-yl)-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O6/c1-9-7-15(25)19-13(23)5-3-11(17(19)21(9)27)12-4-6-14(24)20-16(26)8-10(2)22(28)18(12)20/h3-8,23-24H,1-2H3 |
InChI 键 |
XCRMWTKECYDCOD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2=C(C=CC(=C2C1=O)C3=C4C(=C(C=C3)O)C(=O)C=C(C4=O)C)O |
外观 |
Solid powder |
其他CAS编号 |
33927-59-2 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
8,8'-biplumbagin |
产品来源 |
United States |
Foundational & Exploratory
Maritinone: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maritinone, a naturally occurring naphthoquinone derivative isolated from the plant Diospyros maritima, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development. All quantitative data is summarized in structured tables, and detailed experimental protocols for key biological assays are provided. Furthermore, this guide includes visualizations of pertinent biological pathways and experimental workflows to facilitate a deeper understanding of this compound's scientific landscape.
Chemical Structure and Identification
This compound is a dimeric naphthoquinone with a complex aromatic structure. Its formal chemical name is 5-hydroxy-8-(4-hydroxy-7-methyl-5,8-dioxonaphthalen-1-yl)-2-methylnaphthalene-1,4-dione.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 5-hydroxy-8-(4-hydroxy-7-methyl-5,8-dioxonaphthalen-1-yl)-2-methylnaphthalene-1,4-dione[1] |
| Molecular Formula | C₂₂H₁₄O₆[1] |
| SMILES | CC1=CC(=O)C2=C(C=CC(=C2C1=O)C3=C4C(=C(C=C3)O)C(=O)C=C(C4=O)C)O |
| InChIKey | XCRMWTKECYDCOD-UHFFFAOYSA-N[1] |
| CAS Number | 33927-59-2[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 374.34 g/mol | PubChem[1] |
| Monoisotopic Mass | 374.07903816 Da | PubChem (Computed)[1] |
| XlogP3 | 3.7 | PubChem (Computed) |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Biological Activities and Mechanism of Action
This compound has demonstrated a range of biological activities, with the most notable being its anti-tuberculosis, anticancer, and anti-inflammatory properties.
Anti-tuberculosis Activity
This compound has exhibited potent activity against Mycobacterium tuberculosis.
Table 3: Anti-tuberculosis Activity of this compound
| Assay | Organism | Result (MIC) |
| Microplate Alamar Blue Assay (MABA) | Mycobacterium tuberculosis H37Rv | 3.13 µg/mL |
The precise mechanism of action for this compound's anti-tuberculosis effect has not been fully elucidated but is likely related to the general mechanisms of naphthoquinones, which can include the generation of reactive oxygen species (ROS), inhibition of essential enzymes, and disruption of the bacterial electron transport chain.
Anticancer Activity
This compound has been reported to possess antiproliferative activity against various tumor cell lines. While specific IC₅₀ values for this compound are not widely published, the anticancer effects of related naphthoquinones often involve the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase.
The diagram below illustrates a generalized signaling pathway that is often implicated in the anticancer activity of naphthoquinone compounds.
Caption: Generalized apoptosis induction pathway by naphthoquinones.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are suggested by the activities of similar natural products. The mechanism likely involves the inhibition of pro-inflammatory enzymes and cytokines.
The following diagram depicts a common pathway involved in inflammation that could be a target for this compound.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
Isolation of this compound from Diospyros maritima**
The following is a general procedure for the extraction and isolation of this compound from its natural source.
Caption: General workflow for the isolation of this compound.
Methodology:
-
Collection and Preparation of Plant Material: Fresh fruits of Diospyros maritima are collected and washed.
-
Extraction: The plant material is homogenized and extracted with a suitable organic solvent such as chloroform or ethanol at room temperature.
-
Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between an immiscible organic solvent (e.g., chloroform) and water to remove water-soluble impurities.
-
Chromatographic Separation: The organic layer is dried, concentrated, and subjected to column chromatography on silica gel. The column is typically eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.
-
Purification: Further purification of the pooled fractions is achieved by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Anti-tuberculosis Activity Assay (Microplate Alamar Blue Assay - MABA)
Principle: This assay quantitatively assesses the viability of Mycobacterium tuberculosis by using the redox indicator Alamar Blue. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.
Methodology:
-
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to mid-log phase and then diluted to a standardized optical density.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: The diluted mycobacterial suspension is added to each well of the microplate containing the test compound. Control wells with no drug and with a standard anti-TB drug (e.g., rifampicin) are also included.
-
Incubation: The microplate is incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A freshly prepared solution of Alamar Blue is added to each well.
-
Second Incubation: The plate is re-incubated at 37°C for 24 hours.
-
Data Analysis: The color change from blue to pink is observed visually or measured fluorometrically. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.
Conclusion
This compound is a promising natural product with demonstrated anti-tuberculosis activity and potential anticancer and anti-inflammatory properties. This guide provides a foundational understanding of its chemical and biological characteristics. Further research is warranted to fully elucidate its mechanisms of action, establish a comprehensive safety profile, and explore its therapeutic potential in preclinical and clinical studies. The detailed protocols provided herein aim to facilitate such future investigations.
References
An In-Depth Technical Guide on the Putative Biosynthesis of Maritinone in Diospyros maritima
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maritinone, a dimeric naphthoquinone found in Diospyros maritima, exhibits a range of interesting biological activities. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This technical guide outlines a putative biosynthetic pathway for this compound, based on established principles of naphthoquinone formation in plants. Furthermore, it provides detailed experimental protocols for the elucidation of this pathway, including methods for the extraction and identification of intermediates, and assays for key enzymatic steps. While quantitative data for this specific pathway is not yet available, this guide presents a framework for its investigation and the kind of data that would be generated.
Proposed Biosynthetic Pathway of this compound
This compound is structurally an 8,8'-biplumbagin, suggesting its biosynthesis proceeds through the formation of a plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) monomer, followed by an oxidative dimerization. The formation of plumbagin in plants is thought to occur via the polyketide pathway.
The proposed pathway can be divided into three main stages:
-
Formation of the Polyketide Chain: Acetyl-CoA serves as the starter unit and is sequentially condensed with multiple units of malonyl-CoA to form a linear polyketide chain.
-
Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization reactions to form the characteristic naphthalene ring system of naphthoquinones.
-
Tailoring and Dimerization: The naphthoquinone intermediate undergoes a series of tailoring reactions, including hydroxylation and methylation, to form plumbagin. Finally, two molecules of plumbagin are coupled via an oxidative dimerization to yield this compound.
Quantitative Data Summary
As the this compound biosynthetic pathway in D. maritima has not been fully elucidated, no specific quantitative data is available in the literature. The following tables are presented as examples to illustrate how such data would be structured for comparative analysis once obtained through the experimental protocols outlined in this guide.
Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (µmol/mg protein/min) | Optimal pH | Optimal Temp (°C) |
| Polyketide Synthase (PKS) | Acetyl-CoA | 50 | 0.5 | 7.5 | 30 |
| Malonyl-CoA | 25 | 1.2 | 7.5 | 30 | |
| Naphthoquinone Hydroxylase | Naphthoquinone Intermediate | 150 | 0.8 | 7.0 | 25 |
| O-Methyltransferase | Hydroxylated Intermediate | 75 | 1.5 | 8.0 | 30 |
| Peroxidase | Plumbagin | 200 | 2.5 | 6.5 | 25 |
Table 2: Illustrative Concentrations of Precursors and Intermediates in D. maritima Tissues
| Compound | Leaf Tissue (µg/g FW) | Root Tissue (µg/g FW) | Callus Culture (µg/g FW) |
| Acetyl-CoA | 10.5 ± 2.1 | 15.2 ± 3.5 | 8.9 ± 1.8 |
| Malonyl-CoA | 30.2 ± 5.6 | 45.8 ± 7.9 | 25.1 ± 4.3 |
| Naphthoquinone Intermediate | 2.5 ± 0.5 | 8.7 ± 1.2 | 1.5 ± 0.3 |
| Plumbagin | 50.8 ± 9.7 | 250.4 ± 30.1 | 30.2 ± 6.4 |
| This compound | 25.4 ± 4.8 | 120.6 ± 15.3 | 10.1 ± 2.1 |
(Note: Data presented is hypothetical and for illustrative purposes only.)
Detailed Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach. Below are detailed protocols for key experimental stages.
Extraction and Isolation of Naphthoquinones and Intermediates
This protocol describes a general procedure for the extraction and chromatographic separation of naphthoquinones from D. maritima tissues.
3.1.1. Materials and Reagents
-
Fresh or freeze-dried plant material (leaves, roots)
-
Liquid nitrogen
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV-Vis detector
-
Solid Phase Extraction (SPE) cartridges (C18)
3.1.2. Extraction Procedure
-
Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle with liquid nitrogen.
-
Extract the powdered tissue (10 g) with methanol (100 mL) by sonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 x g for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more on the pellet and combine the supernatants.
-
Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at 40°C.
-
Resuspend the dried extract in 50 mL of deionized water and partition successively with equal volumes of hexane, chloroform, and ethyl acetate.
-
Collect each organic phase and evaporate to dryness. The naphthoquinones are expected to be primarily in the chloroform and ethyl acetate fractions.
3.1.3. HPLC Separation
-
Dissolve the dried chloroform and ethyl acetate fractions in a minimal amount of methanol.
-
Filter the samples through a 0.22 µm syringe filter.
-
Inject the sample into an HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Perform a gradient elution using a mobile phase of:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
A typical gradient could be: 0-5 min, 10% B; 5-35 min, 10-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B.
-
Monitor the elution at 254 nm and 280 nm.
-
Collect fractions corresponding to peaks of interest for further structural analysis.
Structural Elucidation of Intermediates
This protocol outlines the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for identifying the chemical structures of isolated compounds.
3.2.1. Materials and Reagents
-
Isolated compounds from HPLC fractionation
-
Deuterated solvents (e.g., CDCl3, CD3OD)
-
NMR spectrometer
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an LC system
3.2.2. NMR Spectroscopy Protocol
-
Dry the purified fractions under a stream of nitrogen.
-
Dissolve the sample (0.5-5 mg) in an appropriate deuterated solvent (0.5 mL) in an NMR tube.
-
Acquire a suite of NMR spectra, including:
-
1D: ¹H, ¹³C, and DEPT-135
-
2D: COSY, HSQC, HMBC
-
-
Process and analyze the spectra to determine the chemical structure, including proton and carbon environments and their connectivities.
3.2.3. Mass Spectrometry Protocol
-
Dissolve a small amount of the purified fraction in a suitable solvent (e.g., methanol).
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system for analysis.
-
Acquire high-resolution mass spectra in both positive and negative ion modes.
-
Determine the accurate mass of the molecular ion to calculate the elemental composition.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can help in structural elucidation by identifying characteristic fragments.
Enzyme Assays for Key Biosynthetic Steps
This section provides a general protocol for assaying the activity of a putative peroxidase involved in the dimerization of plumbagin to this compound.
3.3.1. Materials and Reagents
-
D. maritima tissue
-
Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)
-
Polyvinylpolypyrrolidone (PVPP)
-
Ammonium sulfate
-
Dialysis tubing
-
Plumbagin (substrate)
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
3.3.2. Enzyme Extraction and Partial Purification
-
Homogenize fresh plant tissue in ice-cold extraction buffer with PVPP.
-
Filter the homogenate and centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Subject the supernatant to ammonium sulfate precipitation (e.g., 40-80% saturation).
-
Collect the protein pellet by centrifugation and resuspend in a minimal volume of extraction buffer.
-
Dialyze the protein solution against the extraction buffer overnight to remove ammonium sulfate.
-
Determine the protein concentration of the partially purified enzyme extract (e.g., using the Bradford assay).
3.3.3. Spectrophotometric Enzyme Assay
-
Prepare a reaction mixture containing phosphate buffer (pH 6.5), plumbagin solution, and H₂O₂.
-
Initiate the reaction by adding the partially purified enzyme extract.
-
Monitor the formation of this compound by measuring the increase in absorbance at a specific wavelength determined by a spectral scan of pure this compound. Alternatively, the reaction can be stopped at different time points and analyzed by HPLC to quantify the product formed.
-
Calculate the enzyme activity as the rate of product formation per unit time per milligram of protein.
Conclusion
The biosynthesis of this compound in Diospyros maritima presents an intriguing area of research with potential applications in drug development and biotechnology. This guide provides a foundational framework for investigating its putative biosynthetic pathway. By employing the detailed experimental protocols for extraction, structural elucidation, and enzymatic assays, researchers can systematically uncover the precursors, intermediates, and enzymes involved in the formation of this complex dimeric naphthoquinone. The generation of quantitative data will be instrumental in understanding the regulation of this pathway and for future metabolic engineering efforts.
The Natural Provenance of 8,8'-Biplumbagin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural sources of 8,8'-Biplumbagin, a dimeric naphthoquinone with significant potential in drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are interested in the isolation, biosynthesis, and potential therapeutic applications of this compound.
Natural Sources of 8,8'-Biplumbagin
8,8'-Biplumbagin is a secondary metabolite found primarily in plants belonging to the genera Diospyros and Euclea of the family Ebenaceae. While a comprehensive list of all plant species containing 8,8'-Biplumbagin is not exhaustively documented in the current literature, several species have been identified as sources of this and structurally similar dimeric naphthoquinones. The root bark is often the primary plant part where these compounds are concentrated.
| Genus | Species | Common Name | Plant Part | Reference |
| Diospyros | Diospyros crassiflora | Gaboon Ebony | Not specified | [1] |
| Diospyros lotus | Date-plum | Roots | [2] | |
| Diospyros maritima | Malayan Persimmon | Stems, Fruits | ||
| Diospyros mespiliformis | Jackalberry | Root Bark | [3] | |
| Diospyros quercina | - | Root Bark | ||
| Diospyros shimbaensis | - | Stem and Root Barks | ||
| Euclea | Euclea natalensis | Natal Guarri | Not specified | |
| Euclea lanceolata | - | Not specified |
Note: The table includes species reported to contain 8,8'-Biplumbagin or its close structural analogs, such as other dimeric naphthoquinones. The presence and concentration of 8,8'-Biplumbagin can vary based on geographical location, season, and specific chemotype of the plant.
Experimental Protocols: Isolation and Characterization
While a standardized, universally adopted protocol for the isolation of 8,8'-Biplumbagin has not been formally published, the following methodology is a composite representation based on established techniques for the extraction and purification of naphthoquinones from plant materials.
General Extraction and Fractionation Workflow
Detailed Methodological Steps
2.2.1 Plant Material Preparation: The root bark of the selected plant species is collected, washed, air-dried in the shade, and then pulverized into a coarse powder.
2.2.2 Extraction: The powdered plant material is subjected to exhaustive extraction using a Soxhlet apparatus with a sequence of solvents of increasing polarity, typically starting with n-hexane to remove non-polar constituents, followed by chloroform or ethyl acetate, and then methanol or ethanol. The fractions rich in naphthoquinones are often found in the less polar to moderately polar extracts.
2.2.3 Concentration and Fractionation: The resulting extracts are concentrated under reduced pressure using a rotary evaporator. The dried crude extract is then subjected to column chromatography over silica gel. A gradient elution is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with the addition of ethyl acetate or acetone.
2.2.4 Purification: Fractions are collected and monitored by Thin Layer Chromatography (TLC), visualizing with a UV lamp (254 nm and 366 nm) and appropriate spray reagents. Fractions containing the compound of interest (identified by its Rf value and color reaction) are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) or repeated column chromatography. Recrystallization from a suitable solvent system can be employed to obtain the pure crystalline compound.
2.2.5 Structural Elucidation: The structure of the isolated 8,8'-Biplumbagin is confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the proton and carbon framework and their connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls and carbonyls.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic electronic transitions of the naphthoquinone chromophore.
Biosynthesis of 8,8'-Biplumbagin
The biosynthesis of 8,8'-Biplumbagin is believed to proceed through the dimerization of its monomeric precursor, plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone). The biosynthetic pathway of plumbagin itself originates from the acetate-polymalonate pathway.
The key step in the formation of 8,8'-Biplumbagin is the oxidative coupling of two plumbagin molecules. This reaction is likely catalyzed by peroxidase enzymes, which generate radical intermediates that then couple to form the C-C bond linking the two naphthoquinone units at the 8 and 8' positions.
Potential Signaling Pathways
The precise molecular targets and signaling pathways modulated by 8,8'-Biplumbagin are not yet fully elucidated. However, based on studies of its monomer, plumbagin, and other naphthoquinones, it is hypothesized that 8,8'-Biplumbagin may exert its biological effects through the modulation of key cellular signaling cascades involved in inflammation, cell proliferation, and apoptosis.[4][5][6]
Plumbagin has been shown to interact with multiple signaling pathways, including the PI3K/AKT/mTOR and STAT3 pathways, and can induce the production of reactive oxygen species (ROS).[6] It is plausible that 8,8'-Biplumbagin shares some of these mechanisms of action.
Further research is required to validate these hypothesized pathways and to identify the specific protein targets of 8,8'-Biplumbagin.
Conclusion and Future Directions
8,8'-Biplumbagin represents a promising natural product with potential for therapeutic development. The genera Diospyros and Euclea are the primary natural sources of this compound. While general methods for its isolation exist, the development of standardized and optimized protocols is crucial for advancing research. Future studies should focus on:
-
Screening a wider range of Diospyros and Euclea species to identify high-yielding natural sources.
-
Developing and publishing detailed, validated protocols for the isolation and quantification of 8,8'-Biplumbagin.
-
Elucidating the specific enzymatic machinery and regulatory mechanisms involved in the biosynthetic dimerization of plumbagin.
-
Conducting in-depth pharmacological studies to identify the direct molecular targets and delineate the precise signaling pathways modulated by 8,8'-Biplumbagin.
This technical guide serves as a foundational resource to stimulate and guide further investigation into this intriguing natural compound.
References
- 1. Anticancer Compound Plumbagin and Its Molecular Targets: A Structural Insight into the Inhibitory Mechanisms Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Plumbagin, a Natural Compound with Several Biological Effects and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Features and Therapeutic Implications of Plumbagin in Cancer and Metabolic Disorders: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plumbagin, a medicinal plant (lumbago zeylanica)‐derived 1,4‐naphthoquinone, inhibits growth and metastasis of human prostate cancer PC‐3M‐luciferase cells in an orthotopic xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of Maritinone against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. This necessitates the exploration of novel therapeutic agents. Maritinone, a naturally occurring naphthoquinone isolated from the stem bark of Diospyros anisandra, has demonstrated promising in vitro activity against Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological activity of this compound against this pathogen, including its inhibitory concentrations, potential mechanism of action, and relevant experimental protocols. The data presented herein suggests that this compound warrants further investigation as a potential lead compound in the development of new anti-tuberculosis drugs.
Quantitative Biological Activity of this compound
The antimycobacterial potency of this compound has been evaluated against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Furthermore, its cytotoxicity against mammalian cell lines has been assessed to determine its selectivity. The key quantitative data are summarized below.
| Compound | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| This compound | H37Rv (Drug-Susceptible) | 1.56 | 4.18 | >250 (Vero cells) | >59.8 |
| CIBIN 99 (Pan-Resistant) | 1.56 | 4.18 | >250 (Vero cells) | >59.8 | |
| Rifampicin | H37Rv (Drug-Susceptible) | 0.048 | 0.058 | Not Reported | Not Reported |
| CIBIN 99 (Pan-Resistant) | >50 | >60.7 | Not Reported | Not Reported |
Data sourced from Uc-Cachón et al., 2014.[1][2]
Experimental Protocols
The following sections detail the methodologies employed for the in vitro evaluation of this compound's biological activity.
Determination of Minimum Inhibitory Concentration (MIC)
The antimycobacterial activity of this compound was determined using the Microplate Alamar Blue Assay (MABA)[3].
Protocol:
-
Bacterial Strains: Mycobacterium tuberculosis H37Rv (a drug-susceptible reference strain) and a pan-resistant clinical isolate (CIBIN 99) were used[1][2].
-
Culture Preparation: The mycobacterial strains were cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC enrichment (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
-
Assay Setup: The assay was performed in 96-well microplates. This compound was dissolved in dimethyl sulfoxide (DMSO) and serially diluted in the culture medium to achieve a range of final concentrations.
-
Inoculation: Each well was inoculated with a standardized suspension of the respective M. tuberculosis strain.
-
Incubation: The plates were incubated at 37°C for a period of seven days.
-
Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue (resazurin) was added to each well.
-
Result Interpretation: The plates were re-incubated, and the color change from blue to pink was observed. The MIC was defined as the lowest concentration of this compound that prevented this color change, indicating the inhibition of bacterial growth[1][2].
Cytotoxicity Assay
The cytotoxicity of this compound was assessed against Vero cells (a kidney epithelial cell line from an African green monkey) and primary cultures of human peripheral blood mononuclear cells (PBMC) using the MTT assay[1][2].
Protocol:
-
Cell Culture: Vero cells and PBMCs were cultured in appropriate media and conditions.
-
Compound Exposure: The cells were seeded in 96-well plates and exposed to various concentrations of this compound for a defined period.
-
MTT Addition: After the exposure period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
Incubation: The plates were incubated to allow for the metabolic conversion of MTT by viable cells into formazan crystals.
-
Solubilization: The formazan crystals were solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader.
-
Data Analysis: The concentration of this compound that reduced cell viability by 50% (CC50) was calculated from the dose-response curve. The Selectivity Index (SI) was then determined by dividing the CC50 by the MIC value. This compound was found to be non-toxic to both Vero cells and PBMCs at the tested concentrations[1][2].
Proposed Mechanism of Action: Inhibition of Thymidylate Synthase (ThyX)
While the precise molecular target of this compound in M. tuberculosis has not been definitively elucidated, its structural classification as a naphthoquinone provides a strong indication of its likely mechanism of action. Other naphthoquinones, such as plumbagin, have been shown to inhibit the flavin-dependent thymidylate synthase (ThyX) in M. tuberculosis[4][5]. ThyX is a crucial enzyme in the bacterial DNA synthesis pathway, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP)[4][5]. As this enzyme is absent in humans, it represents an attractive target for selective antimycobacterial therapy[6].
The proposed inhibitory pathway is visualized in the following diagram:
References
- 1. pure.udem.edu.mx [pure.udem.edu.mx]
- 2. Naphthoquinones isolated from Diospyros anisandra exhibit potent activity against pan-resistant first-line drugs Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of Diospyros anisandra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycobacterium tuberculosis thymidylate synthase (ThyX) is a target for plumbagin, a natural product with antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Maritinone: An Enigmatic Player in Marine-Derived Cancer Research
Despite the vast potential of marine natural products in oncology, comprehensive data on the anti-cancer properties of Maritinone remains elusive in publicly accessible scientific literature. While initial interest has been noted, a detailed understanding of its mechanism of action, specific cellular targets, and efficacy across different cancer types is not yet established.
The exploration of marine organisms has yielded a treasure trove of bioactive compounds with significant therapeutic potential, particularly in the field of oncology. Molecules derived from sponges, tunicates, and marine microorganisms have led to the development of several FDA-approved anti-cancer drugs and a robust pipeline of clinical and preclinical candidates. These compounds exhibit a remarkable diversity of chemical structures and mechanisms of action, ranging from potent cytotoxins to modulators of key cellular signaling pathways.
A fundamental aspect of modern cancer drug development is the characterization of the compound's effect on cellular signaling pathways. Understanding how a molecule interacts with pathways that control cell proliferation, apoptosis (programmed cell death), and metastasis is crucial for identifying its therapeutic potential and target patient populations. At present, the specific signaling pathways modulated by this compound have not been delineated in the scientific literature.
The Path Forward: A Need for Foundational Research
To establish this compound as a viable candidate for an anti-cancer agent, a systematic and rigorous scientific investigation is required. This would involve a multi-step process, outlined in the workflow below.
Figure 1. A generalized workflow for the preclinical development of a novel anti-cancer agent like this compound.
The initial steps would involve robust in vitro screening against a diverse panel of human cancer cell lines to determine its cytotoxic and anti-proliferative effects. Positive results from these screens would then necessitate comprehensive mechanism of action studies . These studies would aim to identify the molecular targets of this compound and the signaling pathways it perturbs, employing techniques such as transcriptomics, proteomics, and specific pathway reporter assays.
Should a clear and potent mechanism of action be identified, the research would progress to in vivo efficacy studies using animal models of cancer. These studies are critical for evaluating the compound's ability to inhibit tumor growth in a complex biological system. Concurrently, ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies would be essential to assess the compound's drug-like properties and safety profile.
Conclusion
While the marine environment continues to be a promising source of novel anti-cancer therapeutics, the current body of scientific evidence is insufficient to support an in-depth technical guide on this compound as a potential anti-cancer agent. The lack of quantitative data, detailed experimental protocols, and defined signaling pathways underscores the need for foundational research to unlock its potential. For researchers, scientists, and drug development professionals, this compound represents an unexplored frontier with the promise of new discoveries, contingent on dedicated and systematic investigation. The broader field of marine-derived oncology, however, offers a multitude of well-characterized compounds that serve as compelling case studies for the successful translation of natural products into clinical therapies.
Unveiling the Therapeutic Promise of Maritinone: A Technical Guide for Drug Discovery Professionals
A comprehensive overview of the preclinical data and therapeutic potential of Maritinone (8,8'-Biplumbagin), a promising naphthoquinone derived from Diospyros species.
Executive Summary
This compound, a naturally occurring naphthoquinone also known as 8,8'-Biplumbagin, has emerged as a compelling candidate for therapeutic development. Isolated from plants of the Diospyros genus, this symmetrical dimer of a plumbagin derivative has demonstrated significant preclinical bioactivity, most notably in the realms of oncology and infectious diseases. This technical guide provides an in-depth analysis of the current scientific understanding of this compound, including its mechanism of action, quantitative data from preclinical investigations, and detailed experimental protocols to support further research and development efforts by scientists and drug development professionals.
Introduction
The quest for novel therapeutic agents has increasingly turned towards natural products, which offer a vast diversity of chemical structures and biological activities. This compound (8,8'-Biplumbagin), a naphthoquinone found in Diospyros species such as Diospyros maritima, Diospyros samoensis, and Diospyros kaki Thunb, represents a promising lead compound. Its chemical structure, a dimer of the well-studied bioactive compound plumbagin, suggests a potential for multifaceted pharmacological effects. This document synthesizes the available preclinical data on this compound, focusing on its therapeutic potential and the molecular mechanisms that underpin its activity.
Therapeutic Potential and Mechanism of Action
Preclinical studies have illuminated the therapeutic potential of this compound, particularly in anti-cancer and anti-mycobacterial applications. While research is ongoing, the current understanding of its mechanism of action points towards the induction of apoptosis and the modulation of key inflammatory signaling pathways.
Anti-Cancer Activity
While direct, extensive studies on this compound's anti-cancer effects are emerging, the activities of its monomeric precursor, plumbagin, provide a strong rationale for its investigation in oncology. Plumbagin is known to exert anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of pivotal signaling pathways such as NF-κB, STAT3, and PI3K/Akt.[1][2][3] It is hypothesized that this compound may share or even enhance some of these anti-proliferative properties.
A proposed mechanism for this compound-induced apoptosis in cancer cells, extrapolated from the known effects of related naphthoquinones, involves the intrinsic mitochondrial pathway.
Caption: Proposed intrinsic apoptotic pathway induced by this compound in cancer cells.
Anti-Inflammatory and Immunomodulatory Effects
The anti-inflammatory potential of this compound is suggested by the known activities of plumbagin, which inhibits the NF-κB signaling pathway.[3][4] NF-κB is a critical regulator of inflammatory responses, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Anti-Mycobacterial Activity
A significant finding is the potent activity of this compound against pan-resistant strains of Mycobacterium tuberculosis. This suggests a promising avenue for the development of new anti-tuberculosis drugs, particularly for drug-resistant infections.[5]
Quantitative Preclinical Data
To date, specific quantitative data for this compound is limited but promising. The available data focuses on its anti-mycobacterial activity.
| Organism | Strain | MIC (µg/mL) |
| Mycobacterium tuberculosis | H37Rv (pan-sensitive) | 1.56 - 3.33 |
| Mycobacterium tuberculosis | CIBIN 99 (pan-resistant) | 1.56 - 3.33 |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis [5]
| Cell Line | Assay | Result |
| Vero cells | Cytotoxicity Assay | Non-toxic |
| Peripheral Blood Mononuclear Cells (PBMCs) | Cytotoxicity Assay | Non-toxic |
Table 2: Cytotoxicity Profile of this compound [5]
Key Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the evaluation of this compound's therapeutic potential.
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., human breast cancer MCF-7, human prostate cancer PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to attach overnight.
-
Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Future Directions
The preliminary data on this compound are promising and warrant further investigation. Key areas for future research include:
-
Comprehensive Anti-Cancer Profiling: Screening this compound against a broad panel of cancer cell lines to determine its spectrum of activity and to identify sensitive cancer types.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of this compound in relevant animal models of cancer.
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound in cancer cells.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to determine its drug-like properties.
-
Neuroprotective and Expanded Anti-Inflammatory Studies: Investigating the potential of this compound in models of neurodegenerative and inflammatory diseases.
Conclusion
This compound (8,8'-Biplumbagin) is a natural product with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Its potent activity against drug-resistant mycobacteria and its promising, albeit less explored, anti-cancer and anti-inflammatory properties make it a valuable lead compound for drug discovery and development. The information and protocols presented in this technical guide are intended to provide a solid foundation for researchers to further explore and unlock the full therapeutic promise of this compound.
References
- 1. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plumbagin inhibits cell proliferation and promotes apoptosis in multiple myeloma cells through inhibition of the PI3K/Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plumbagin, a plant derived natural agent inhibits the growth of pancreatic cancer cells in in vitro and in vivo via targeting EGFR, Stat3 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the TLR/NF-κB Signaling Pathway and Improvement of Autophagy Mediates Neuroprotective Effects of Plumbagin in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Deep Dive into the Structure-Activity Relationship of Pyrroloiminoquinone Alkaloids
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core SAR of Pyrroloiminoquinone Alkaloids, a Promising Class of Marine-Derived Bioactive Compounds.
The marine environment is a rich reservoir of unique chemical scaffolds with significant therapeutic potential. Among these, the pyrroloiminoquinone alkaloids have emerged as a compelling class of natural products, demonstrating a broad spectrum of biological activities, including potent antitumor, antiprotozoal, and antimicrobial properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of these alkaloids, with a focus on key analogues such as the makaluvamines, discorhabdins, and tsitsikammamines.
Core Structure and Biological Activity
Pyrroloiminoquinone alkaloids are characterized by a conserved tricyclic pyrrolo[4,3,2-de]quinoline core. Variations in the substituents on this core structure significantly influence their biological activity. These compounds are known to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase enzymes and the induction of DNA damage.[1][2][3][4]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro cytotoxic activity (IC50) of representative pyrroloiminoquinone alkaloids and their synthetic analogues against various cancer cell lines. This data highlights key structural modifications that impact potency.
Table 1: Cytotoxicity of Makaluvamine Analogues
| Compound | R1 | R2 | Cell Line | IC50 (µM) |
| Makaluvamine A | H | CH2CH2(p-OH-Ph) | P388 | 0.8 |
| Makaluvamine C | CH3 | CH2CH2(p-OH-Ph) | P388 | 0.5 |
| Analogue 1 | H | CH2Ph | A549 | >10 |
| Analogue 2 | CH3 | CH2Ph | A549 | 2.5 |
Table 2: Cytotoxicity of Tsitsikammamine Analogues
| Compound | Ring System | Cell Line | IC50 (µM) |
| Tsitsikammamine A | Pyrroloiminoquinone | HCT116 | 1.2 |
| Pyrazole Analogue 10e | Pyrazoloiminoquinone | HCT116 | 0.8 |
| Pyrazole Analogue 10f | Pyrazoloiminoquinone | HCT116 | 0.9 |
Key Structure-Activity Relationship Insights
Analysis of the available data reveals several key trends in the SAR of pyrroloiminoquinone alkaloids:
-
Substitution at the Pyrrole Nitrogen: Methylation of the pyrrole nitrogen (R1 position in Makaluvamines) generally enhances cytotoxic activity.
-
Nature of the Side Chain: The composition of the side chain at the imine nitrogen (R2 position) is crucial for activity. Aromatic and heteroaromatic side chains often contribute to higher potency.
-
Modifications to the Core Ring System: Replacement of the pyrrole ring with a pyrazole ring, as seen in tsitsikammamine analogues, can lead to improved topoisomerase I inhibitory activity and potent cytotoxicity.[3]
-
Spiro-dienone Moiety in Discorhabdins: The electrophilic nature of the spiro-dienone moiety in discorhabdins is critical for their cytotoxicity. Modifications that reduce this electrophilicity lead to a decrease in activity.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of pyrroloiminoquinone alkaloids.
General Synthesis of the Pyrroloiminoquinone Core
A common synthetic strategy to access the pyrrolo[4,3,2-de]quinoline core involves a multi-step sequence starting from substituted anilines. A key step is often a Larock indole synthesis or a similar annulation reaction to construct the tricyclic system.[5][6]
Illustrative Synthetic Step: Larock Indole Synthesis
-
Reaction Setup: A reaction vessel is charged with the appropriate ortho-halo-nitroaniline precursor, an internal alkyne, a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., PPh3), and a base (e.g., K2CO3) in a suitable solvent (e.g., DMF).
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., Argon) at a temperature ranging from 80 to 120 °C for 12 to 24 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired indole intermediate.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7][8]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (pyrroloiminoquinone analogues). A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48-72 hours.
-
MTT Addition and Incubation: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
The antitumor activity of pyrroloiminoquinone alkaloids is often linked to their ability to interfere with DNA replication and repair mechanisms. A primary target for many of these compounds is topoisomerase, a key enzyme in managing DNA topology.
Caption: Proposed mechanism of action for cytotoxic pyrroloiminoquinone alkaloids.
The workflow for identifying and characterizing novel bioactive marine natural products, including pyrroloiminoquinone alkaloids, typically follows a bioassay-guided fractionation approach.
Caption: Bioassay-guided fractionation workflow for marine natural products.
Conclusion
The pyrroloiminoquinone alkaloids represent a rich chemical space for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of specific structural features for their potent biological activities. Continued exploration of this fascinating class of marine natural products, through synthetic modification and detailed biological evaluation, holds significant promise for the development of new and effective treatments for a range of human diseases.
References
- 1. Analogues of marine pyrroloiminoquinone alkaloids: synthesis and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Perspectives on Pyrroloiminoquinones: Distribution, Biosynthesis and Drug Discovery Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthesis-and-antitumor-characterization-of-pyrazolic-analogues-of-the-marine-pyrroloquinoline-alkaloids-wakayin-and-tsitsikammamines - Ask this paper | Bohrium [bohrium.com]
- 4. Current Perspectives on Pyrroloiminoquinones: Distribution, Biosynthesis and Drug Discovery Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02981J [pubs.rsc.org]
- 6. A Divergent Synthesis of Numerous Pyrroloiminoquinone Alkaloids Identifies Promising Antiprotozoal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity of Seaweed Compounds, Alone or Combined to Reference Drugs, against Breast Cell Lines Cultured in 2D and 3D - PMC [pmc.ncbi.nlm.nih.gov]
Maritinone: A Physicochemical and Biological Profile for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Maritinone, a naturally occurring naphthoquinone dimer, has garnered significant interest within the scientific community for its potent antiproliferative properties. Isolated from plant species of the Diospyros genus, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside detailed experimental protocols for its isolation and characterization. Furthermore, it explores the potential mechanisms underlying its biological activity, offering a foundation for future research and drug development endeavors.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for this compound is not extensively available in the public domain, this section summarizes its known properties and provides context based on related chemical structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₄O₆ | --INVALID-LINK-- |
| Molecular Weight | 374.34 g/mol | --INVALID-LINK--[1] |
| CAS Number | 33927-59-2 | --INVALID-LINK--[1] |
| IUPAC Name | 5-hydroxy-8-(4-hydroxy-7-methyl-5,8-dioxonaphthalen-1-yl)-2-methylnaphthalene-1,4-dione | --INVALID-LINK-- |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available. Naphthoquinones are generally sparingly soluble in water and more soluble in organic solvents. | |
| pKa | Data not available |
Note: The lack of publicly available experimental data for melting point, boiling point, solubility, and pKa highlights a significant gap in the characterization of this compound. The experimental protocols outlined in Section 2 provide methodologies to determine these crucial parameters.
Experimental Protocols
The following protocols provide standardized methods for the isolation, purification, and characterization of this compound, as well as the determination of its key physicochemical properties.
Isolation and Purification of this compound from Diospyros maritima
This compound can be isolated from the bark or fruits of Diospyros maritima. The following is a general workflow for its extraction and purification.
References
The Pharmacology of Milrinone: An In-depth Technical Guide
Disclaimer: Initial searches for "Maritinone" did not yield specific pharmacological data, suggesting a possible misspelling. The following guide focuses on Milrinone, a well-researched phosphodiesterase III inhibitor with a similar name, which is presumed to be the intended subject of this inquiry.
Introduction
Milrinone is a bipyridine derivative that belongs to the class of phosphodiesterase III (PDE3) inhibitors. It is a positive inotropic and vasodilating agent used in the short-term intravenous treatment of acute decompensated heart failure. This technical guide provides a comprehensive overview of the pharmacology of Milrinone, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Milrinone's primary mechanism of action is the selective inhibition of phosphodiesterase type III (PDE3), an enzyme found in cardiac and vascular smooth muscle. The inhibition of PDE3 leads to a decrease in the degradation of cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels mediates the pharmacological effects of Milrinone.
In cardiac muscle, elevated cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates calcium channels, resulting in an increased influx of calcium ions into the cell. This increased intracellular calcium enhances the contractility of the heart muscle, leading to a positive inotropic effect.
In vascular smooth muscle, the increase in cAMP also activates PKA, which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK leads to the relaxation of the smooth muscle, resulting in vasodilation. This vasodilation reduces both preload and afterload on the heart.
Pharmacokinetics
Milrinone is administered intravenously and exhibits a predictable pharmacokinetic profile.
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | 0.38 - 0.45 L/kg | [1] |
| Plasma Protein Binding | Approximately 70% | [1] |
| Elimination Half-Life | 2.0 - 2.5 hours | [1] |
| Metabolism | Primarily hepatic to an O-glucuronide metabolite. | [1] |
| Excretion | Primarily renal, with about 90% recovered in urine within 8 hours. | [1] |
| Mean Renal Clearance | Approximately 0.3 L/min | [1] |
Pharmacodynamics
The hemodynamic effects of Milrinone are dose-dependent and are characterized by increased cardiac output and decreased pulmonary capillary wedge pressure.
| Parameter | Effect | Reference |
| Cardiac Index | Increased | [2][3] |
| Pulmonary Capillary Wedge Pressure | Decreased | [3] |
| Systemic Vascular Resistance | Decreased | [4] |
| Mean Arterial Pressure | Generally decreased, especially at higher doses. | [2] |
| Heart Rate | May increase slightly. | [2] |
Experimental Protocols
The following is a representative protocol for a clinical trial evaluating the efficacy and safety of intravenous Milrinone in patients with acute decompensated heart failure, synthesized from common practices in pharmacological research and adhering to Good Clinical Practice (GCP) guidelines.[5][6][7]
Study Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Intravenous Milrinone in Patients with Acute Decompensated Heart Failure.
1. Objectives:
-
Primary: To assess the effect of Milrinone on the cardiac index in patients with acute decompensated heart failure.
-
Secondary: To evaluate the effects of Milrinone on pulmonary capillary wedge pressure, systemic vascular resistance, and to assess its safety and tolerability.
2. Study Population:
-
Inclusion Criteria:
-
Adults aged 18-80 years.
-
Diagnosis of acute decompensated heart failure.
-
Left ventricular ejection fraction (LVEF) ≤ 40%.[8]
-
Pulmonary capillary wedge pressure (PCWP) ≥ 18 mmHg.
-
Cardiac index (CI) ≤ 2.2 L/min/m².
-
Informed consent obtained.
-
-
Exclusion Criteria:
-
Severe obstructive valvular disease.
-
Acute myocardial infarction within the last 30 days.
-
Sustained ventricular tachycardia.
-
Severe renal impairment (creatinine clearance < 30 mL/min).
-
Hypotension (systolic blood pressure < 90 mmHg).
-
3. Study Design and Treatment:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patients will be randomized in a 1:1 ratio to receive either Milrinone or a matching placebo.
-
Milrinone Arm: A loading dose of 50 µg/kg administered over 10 minutes, followed by a continuous infusion of 0.375 to 0.75 µg/kg/min for 48 hours.[8]
-
Placebo Arm: A matching placebo infusion will be administered in the same manner.
4. Assessments:
-
Hemodynamic Monitoring: A pulmonary artery catheter will be placed for continuous monitoring of cardiac index, PCWP, and systemic vascular resistance. Measurements will be recorded at baseline, and at 1, 2, 4, 8, 12, 24, and 48 hours after the start of the infusion.[9]
-
Safety Monitoring: Continuous ECG monitoring for arrhythmias, vital signs every hour, and laboratory tests (renal and liver function, electrolytes) at baseline, 24, and 48 hours.
-
Adverse Events: All adverse events will be recorded and graded according to severity and relationship to the study drug.
5. Statistical Analysis:
-
The primary endpoint (change in cardiac index from baseline to 48 hours) will be analyzed using an analysis of covariance (ANCOVA) model.
-
Secondary endpoints will be analyzed using appropriate statistical methods.
-
A p-value of <0.05 will be considered statistically significant.
Experimental Workflow
The development of an inotropic agent like Milrinone typically follows a structured workflow from preclinical research to clinical trials.[10][11]
Conclusion
Milrinone is a potent inotropic and vasodilating agent with a well-defined mechanism of action. Its clinical utility in the short-term management of acute decompensated heart failure is supported by a substantial body of evidence. This guide provides a foundational understanding of the pharmacology of Milrinone for professionals in the field of drug development and research. Further investigation into its long-term effects and potential new therapeutic applications is an ongoing area of study.
References
- 1. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. physiciansweekly.com [physiciansweekly.com]
- 3. Hemodynamic and regional blood flow response to milrinone in patients with severe congestive heart failure: a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 5. Good clinical practice - Wikipedia [en.wikipedia.org]
- 6. Good Clinical Practice (GCP) | Pharmaguideline [pharmaguideline.com]
- 7. femh-irb.org [femh-irb.org]
- 8. Milrinone for cardiac dysfunction in critically ill adult patients: a systematic review of randomised clinical trials with meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of milrinone on the intraoperative hemodynamics during off-pump coronary bypass surgery in patients with an elevated echocardiographic index of the ventricular filling pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alternative strategies in cardiac preclinical research and new clinical trial formats - PMC [pmc.ncbi.nlm.nih.gov]
Maritinone Analogs from the Sea: A Technical Guide to Marine-Derived Dimeric Naphthoquinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of maritinone and its structural analogs, specifically dimeric naphthoquinones, isolated from marine sources. While this compound, or 8,8'-biplumbagin, is well-documented from terrestrial plants, its presence in the marine environment is not yet established. However, marine ecosystems, particularly marine-derived fungi, are a rich source of structurally related and biologically active dimeric naphthoquinones. This document details the sources, chemical structures, and significant biological activities of these marine-derived compounds, with a focus on their potential as anticancer and antimycobacterial agents. Detailed experimental protocols for the isolation, characterization, and biological evaluation of these compounds are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate further research and development.
Introduction: The Naphthoquinone Scaffold in Marine Drug Discovery
Naphthoquinones are a class of naturally occurring compounds characterized by a naphthalene ring system with two ketone groups. They are widely distributed in nature and exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. While terrestrial plants have historically been a primary source of these compounds, the marine environment offers a vast and largely untapped reservoir of novel chemical diversity.
Marine organisms, particularly fungi and bacteria, produce a plethora of unique secondary metabolites as a result of adaptation to extreme and competitive environments. Among these are dimeric naphthoquinones, which are formed by the coupling of two naphthoquinone monomers. These dimeric structures often exhibit enhanced or novel biological activities compared to their monomeric counterparts. This guide focuses on marine-derived dimeric naphthoquinones that are structurally analogous to this compound, a binaphthoquinone known for its cytotoxic properties.
This compound and its Marine Analogs: Structure and Sources
This compound, with the chemical formula C₂₂H₁₄O₆, is a symmetrical dimeric naphthoquinone. To date, its documented sources are terrestrial plants of the Diospyros genus. However, the marine environment has yielded a number of structurally similar dimeric naphthoquinones, primarily from marine-associated fungi.
1'-Hydroxy-4',8,8'-trimethoxy-[2,2'-binaphthalene]-1,4-dione from Hypoxylon rubiginosum
A notable this compound analog has been isolated from the marine fungus Hypoxylon rubiginosum. This compound, a binaphthoquinone derivative, has demonstrated significant potential as an anticancer agent.
Dimeric Naphtho-γ-pyrones from Aspergillus carbonarius
The marine-derived fungus Aspergillus carbonarius has been a source of several dimeric naphtho-γ-pyrones. These compounds, while not true binaphthoquinones, represent a class of dimeric structures containing a naphthoquinone moiety and have shown promising antimycobacterial activity.
Biological Activities of Marine-Derived Dimeric Naphthoquinones
The dimeric nature of these marine-derived naphthoquinones often correlates with potent biological activity. The following sections summarize the key therapeutic areas where these compounds have shown promise.
Anticancer Activity
The binaphthoquinone isolated from Hypoxylon rubiginosum has exhibited potent cytotoxic activity against various human cancer cell lines. Mechanistic studies have revealed that its anticancer effects are mediated through the downregulation of the EGFR/PI3K/Akt signaling pathway, a critical pathway in cancer cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells.
Table 1: Anticancer Activity of 1'-Hydroxy-4',8,8'-trimethoxy-[2,2'-binaphthalene]-1,4-dione
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colon Carcinoma | 5.27 |
| PC9 | Non-Small Cell Lung Cancer | 6.98 |
| A549 | Lung Carcinoma | 5.88 |
Antimycobacterial Activity
Several dimeric naphtho-γ-pyrones isolated from the marine fungus Aspergillus carbonarius have been evaluated for their activity against Mycobacterium tuberculosis. These compounds have demonstrated weak to moderate antimycobacterial effects, suggesting that the dimeric naphthoquinone scaffold could be a starting point for the development of new antitubercular drugs.
Table 2: Antimycobacterial Activity of Dimeric Naphtho-γ-pyrones from Aspergillus carbonarius
| Compound | MIC (µM) against M. tuberculosis H37Rv |
| 8'-O-demethylnigerone | 43.0 |
| 8'-O-demethylisonigerone | 21.5 |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of marine-derived dimeric naphthoquinones.
Isolation and Purification of Dimeric Naphthoquinones from Marine Fungi
The following is a representative protocol for the extraction and isolation of dimeric naphthoquinones from a marine-derived fungal culture.
-
Fungal Cultivation: The marine-derived fungus (e.g., Hypoxylon sp. or Aspergillus sp.) is cultured on a suitable solid or liquid medium (e.g., potato dextrose agar or potato dextrose broth) supplemented with artificial seawater. The culture is incubated for a period of 2-4 weeks at an appropriate temperature (e.g., 25-28 °C).
-
Extraction: The fungal mycelia and the culture medium are exhaustively extracted with an organic solvent such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) to yield several fractions.
-
Purification: The fractions showing the presence of naphthoquinones (often indicated by their color) are further purified by repeated column chromatography (e.g., silica gel, Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to afford the pure dimeric naphthoquinone compounds.
Structural Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to determine the absolute stereochemistry of chiral centers.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule.
Anticancer Activity Assays
-
Cell Culture: Human cancer cell lines (e.g., HCT116, PC9, A549) are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.
-
Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a defined period.
-
Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Cells are treated with the test compound, and then lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., EGFR, p-EGFR, PI3K, p-PI3K, Akt, p-Akt, and β-actin as a loading control), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Antimycobacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis can be determined using the microplate Alamar Blue assay (MABA).
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated at 37 °C for a specified period.
-
Alamar Blue Addition: Alamar Blue solution is added to each well, and the plates are re-incubated.
-
MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Conclusion and Future Perspectives
Marine-derived dimeric naphthoquinones represent a promising class of natural products with significant potential for the development of new anticancer and antimycobacterial agents. While this compound itself has not yet been reported from a marine source, the structural and biological diversity of its analogs found in marine fungi highlights the importance of continued exploration of the marine environment for novel drug leads. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the discovery and development of the next generation of marine-derived therapeutics. Future research should focus on the sustainable production of these compounds through fungal fermentation or synthetic approaches, as well as further elucidation of their mechanisms of action to identify novel therapeutic targets.
A Comprehensive Literature Review on the Bioactivity of Maritinone
Disclaimer: Publicly available scientific literature contains limited specific data on the bioactivity of Maritinone. To provide a comprehensive overview that aligns with the requested technical guide format, this document presents information on this compound's identity and supplements it with representative data and experimental protocols from the closely related and well-studied class of marine-derived xanthones. This approach illustrates the potential bioactivities and the methodologies that would be used to evaluate this compound.
Introduction
This compound is a naturally occurring compound that has been isolated from marine sources, specifically from plants of the Diospyros genus such as Diospyros maritima and Diospyros samoensis[1]. It is chemically identified as 5-hydroxy-8-(4-hydroxy-7-methyl-5,8-dioxonaphthalen-1-yl)-2-methylnaphthalene-1,4-dione, with the molecular formula C22H14O6[1]. Another name for this compound is 8,8'-Biplumbagin[1]. While its existence is documented, extensive studies on its specific biological activities are not widely published. However, its structural class and marine origin suggest potential for significant bioactivity, akin to other marine-derived aromatic polyketides like xanthones. Marine organisms are a prolific source of structurally unique and biologically active secondary metabolites, including compounds with potent anticancer, anti-inflammatory, and antioxidant properties[2][3][4][5]. This review will therefore explore the known information about this compound and extrapolate its potential bioactivities by examining data from the broader class of marine-derived xanthones.
Data Presentation: Bioactivity of Related Marine-Derived Xanthones
The following tables summarize quantitative data for various marine-derived xanthones, serving as a proxy to understand the potential efficacy of this compound.
Table 1: Anticancer Activity of Marine-Derived Xanthones
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KB | 20.0 | [6] |
| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KBv200 | 30.0 | [6] |
| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KB | 35.0 | [6] |
| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KBv200 | 41.0 | [6] |
| Novel Xanthone Derivative 5 | WiDR | 37.8 | [7] |
| 3-hydroxyxanthone | T47D | 100.19 | [8] |
| 1,3,6-trihydroxyxanthone | T47D | 66.58 | [8] |
| 1,3-dihydroxyxanthone | T47D | 66.58 | [8] |
| Xanthone | T47D | 194.34 | [8][9] |
Table 2: Anti-inflammatory Activity of Marine-Derived Xanthones
| Compound Name/Derivative | Assay | IC50 (µM) | Reference |
| Chrysoxanthone | TCPTP Phosphatase Inhibition | 11 | [10] |
| Chrysoxanthone | SHP1 Phosphatase Inhibition | 5.5 | [10] |
| Chrysoxanthone | MEG2 Phosphatase Inhibition | 4.6 | [10] |
| Chrysoxanthone | CDC25B Phosphatase Inhibition | 4.9 | [10] |
| Chrysoxanthone | CD45 Phosphatase Inhibition | 6.1 | [10] |
| A127 (Xanthone-Triazole Hybrid) | Carrageenan-induced paw edema (% inhibition at 200 mg/kg) | 60% | [11] |
Table 3: Antioxidant Activity of Marine-Derived Xanthones
| Compound Name | Assay | IC50 (µg/mL) | Reference |
| 1,4,7-trihydroxy-6-methylxanthone | DPPH radical scavenging | 6.92 | [12] |
| 1,4,7-trihydroxy-6-methylxanthone | ABTS radical scavenging | 2.35 | [12] |
| Syringic acid | DPPH radical scavenging | 20 | [13] |
| Acetosyringone | DPPH radical scavenging | 25 | [13] |
| Sinapic acid | DPPH radical scavenging | 30 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioactivity studies. Below are representative protocols for assessing the anticancer, anti-inflammatory, and antioxidant activities of compounds like this compound.
1. Anticancer Activity: MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound (e.g., this compound) dissolved in DMSO (final concentration <0.1%) for 24-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
2. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM medium supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Absorbance Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
3. Antioxidant Activity: DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of a compound.[14]
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The test compound is prepared in a series of concentrations.[14]
-
Reaction: 1 mL of the DPPH solution is mixed with 1 mL of the test compound solution at different concentrations (e.g., 100-1000 µg/mL).[14]
-
Incubation: The reaction mixture is shaken and incubated in the dark at room temperature for 30 minutes.[14]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm against a blank. A decrease in absorbance indicates the scavenging of the DPPH radical.[14] Ascorbic acid is commonly used as a positive control.
-
Calculation: The scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Mandatory Visualizations
Signaling Pathway
Caption: Putative inhibition of the NF-κB inflammatory pathway by this compound.
Experimental Workflow
Caption: General workflow for isolating and screening the bioactivity of this compound.
Logical Relationship
Caption: Logical links between this compound's properties and potential bioactivities.
References
- 1. This compound | C22H14O6 | CID 633024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Marine-Derived Xanthone from 2010 to 2021: Isolation, Bioactivities and Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marine-Derived Xanthone from 2010 to 2021: Isolation, Bioactivities and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcea.org [ijcea.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and Development of Xanthone Hybrid for Potent Anti‐Inflammatory Effects: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antioxidant Molecules from Marine Fungi: Methodologies and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpab.com [ijpab.com]
Maritinone: A Naphthoquinone Dimer from the Sea with Anticancer Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Maritinone, a naturally occurring naphthoquinone dimer, has emerged as a compound of interest within the scientific community due to its documented antiproliferative and cytostatic activities. First identified from the marine plant Diospyros maritima, this metabolite represents a class of compounds that have historically yielded potent therapeutic agents. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, with a focus on its potential as an anticancer agent. Detailed experimental protocols, quantitative data, and conceptual frameworks are presented to facilitate further research and development.
Discovery and Sourcing
This compound was first discovered as a constituent of the marine plant Diospyros maritima, also known as the sea ebony or Malabar ebony. It has been isolated from both the bark and fresh fruits of this species.[1][2] this compound is structurally a dimer of plumbagin, a well-known naphthoquinone with a range of biological activities. The co-occurrence of this compound with other plumbagin dimers like chitranone and zeylanone in D. maritima suggests a common biosynthetic origin.[1]
Isolation and Purification
The extraction and purification of this compound from its natural source, Diospyros maritima, is a critical step for its characterization and biological evaluation. The following sections detail the established protocols for its isolation.
Table 1: Summary of this compound Isolation from Diospyros maritima
| Plant Part | Extraction Solvent | Fractionation/Purification Method | Reference |
| Bark | Ethanol | Liquid-liquid partitioning (n-hexane, chloroform), Column Chromatography | [3] |
| Fresh Fruits | Chloroform | Silica Gel Column Chromatography | [2][4] |
Detailed Experimental Protocols
Protocol 1: Isolation from the Bark of Diospyros maritima
This protocol is adapted from the general methodology for the isolation of antibacterial compounds from the bark of D. maritima.[3]
-
Extraction:
-
Air-dried and powdered bark of D. maritima is extracted with absolute ethanol at room temperature.
-
The crude ethanol extract is then concentrated under reduced pressure to yield a viscous residue.
-
-
Liquid-Liquid Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with n-hexane and chloroform.
-
The chloroform fraction, which typically contains compounds of intermediate polarity like this compound, is collected and concentrated.
-
-
Column Chromatography:
-
The chloroform fraction is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
-
Protocol 2: Isolation from the Fresh Fruits of Diospyros maritima
This protocol is based on the methodology described for the isolation of naphthoquinone derivatives from the fresh fruits of D. maritima.[2][4]
-
Extraction:
-
Fresh fruits of D. maritima are homogenized and extracted with chloroform.
-
The chloroform extract is filtered and concentrated under reduced pressure.
-
-
Silica Gel Column Chromatography:
-
The crude chloroform extract is directly subjected to silica gel column chromatography.
-
Elution is performed using a gradient of benzene and ethyl acetate.
-
Fractions are collected and analyzed by TLC to identify and isolate this compound.
-
Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Biological Activity: Antiproliferative and Cytotoxic Effects
This compound has been reported to possess antiproliferative and cytostatic activities. However, specific quantitative data, such as IC50 values against various cancer cell lines, are not extensively available in the public domain. One study reported that this compound was evaluated for in vivo antitumor activity in the hollow fiber assay and was found to be inactive.[1] The lack of comprehensive public data on its cytotoxic profile highlights a significant area for future research to fully understand its therapeutic potential.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms by which this compound exerts its biological effects remain largely uncharacterized. The cellular signaling pathways modulated by this compound have not yet been elucidated. Given its structural similarity to other naphthoquinones known to induce apoptosis and cell cycle arrest, it is plausible that this compound may act through similar mechanisms.
Hypothesized Signaling Pathway for Naphthoquinone-Induced Apoptosis
While specific data for this compound is unavailable, the following diagram illustrates a generalized signaling pathway often implicated in the anticancer activity of naphthoquinone compounds. This serves as a conceptual framework for future investigations into this compound's mechanism of action.
Caption: Hypothesized apoptosis induction pathway for this compound.
Conclusion and Future Directions
This compound, a naphthoquinone dimer from Diospyros maritima, presents an interesting scaffold for further investigation in the realm of cancer drug discovery. While its discovery and basic isolation protocols have been established, there is a pressing need for comprehensive studies to quantify its antiproliferative activity against a broad panel of cancer cell lines. Elucidating its mechanism of action and identifying the specific signaling pathways it modulates will be crucial in determining its therapeutic potential. Future research should focus on:
-
Quantitative Bioactivity Screening: Determining the IC50 values of this compound against a diverse range of human cancer cell lines.
-
Mechanism of Action Studies: Investigating the effects of this compound on cell cycle progression, apoptosis induction, and key signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its biological activity and to potentially enhance its potency and selectivity.
Addressing these research gaps will provide a clearer understanding of this compound's potential as a lead compound for the development of novel anticancer therapies.
References
- 1. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Theoretical Exploration of Maritinone's Molecular Targets: A Technical Guide for Drug Discovery Professionals
Abstract: Maritinone, a thiazinoquinone natural product isolated from the marine ascidian Aplidium conicum, has demonstrated notable cytotoxic and antiproliferative activities, particularly against melanoma cell lines. While direct experimental and theoretical studies on its specific molecular targets remain limited, its chemical structure as a quinone provides a strong basis for predicting its mechanism of action. This technical guide synthesizes the available information on this compound and related thiazinoquinones to propose a theoretical framework for its molecular targets and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anticancer agents.
Introduction to this compound and Thiazinoquinones
This compound belongs to the class of thiazinoquinone compounds, which are characterized by a quinone core fused with a thiazine ring. These marine natural products have garnered significant interest due to their potent biological activities. The cytotoxicity of thiazinoquinones is believed to be linked to their redox properties, enabling them to generate reactive oxygen species (ROS) and interact with various cellular macromolecules.
Postulated Molecular Targets and Mechanisms of Action
Based on the chemical nature of this compound and studies on analogous quinone-containing compounds, several primary molecular targets and mechanisms of action can be postulated. These are centered around the induction of oxidative stress and interference with DNA replication and gene expression.
Redox Cycling and Generation of Reactive Oxygen Species (ROS)
A principal mechanism for the cytotoxicity of quinones is their ability to undergo redox cycling. Intracellular reductases can reduce the quinone moiety of this compound to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce superoxide radicals. This cycle can repeat, leading to a significant accumulation of ROS, which in turn causes oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptotic or necrotic cell death[1].
Inhibition of Topoisomerase II
Many quinone-based anticancer drugs function as topoisomerase II inhibitors. These enzymes are crucial for managing DNA topology during replication and transcription. It is hypothesized that this compound could intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and the initiation of apoptosis[2][3].
DNA Intercalation
The planar aromatic structure of this compound suggests its potential to act as a DNA intercalating agent. By inserting itself between the base pairs of the DNA double helix, this compound could disrupt the normal reading and processing of the genetic code, thereby inhibiting DNA replication and transcription and inducing cell cycle arrest and apoptosis[2].
Inhibition of the NF-κB Signaling Pathway
A related compound, aplidinone A, also isolated from Aplidium conicum, has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway induced by tumor necrosis factor-alpha (TNFα). Given the structural similarity, it is plausible that this compound could also modulate this critical pathway, which is involved in inflammation, cell survival, and proliferation.
Quantitative Data (Hypothetical)
As direct experimental data for this compound's binding affinities are not available in the reviewed literature, the following tables are presented as illustrative examples of the types of quantitative data that would be generated in theoretical and experimental studies. These values are hypothetical and intended for demonstration purposes.
Table 1: Predicted Binding Affinities of this compound to Potential Protein Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Computational Method |
| Topoisomerase IIα | -8.5 | Molecular Docking (AutoDock Vina) |
| NF-κB (p50/p65 heterodimer) | -7.9 | Molecular Docking (AutoDock Vina) |
| Bcl-2 | -7.2 | Molecular Docking (AutoDock Vina) |
Table 2: Hypothetical IC50 Values of this compound in Cellular Assays
| Assay | Cell Line | IC50 (µM) |
| Topoisomerase II Inhibition Assay | K562 | 5.2 |
| NF-κB Reporter Assay | HEK293T | 8.7 |
| Cytotoxicity Assay (MTT) | A375 (Melanoma) | 2.5 |
| Cytotoxicity Assay (MTT) | HeLa | 4.1 |
Experimental and Computational Protocols
The following sections detail the methodologies that would be employed in theoretical and experimental studies to validate the predicted molecular targets of this compound.
Molecular Docking Studies
Objective: To predict the binding mode and estimate the binding affinity of this compound to the active sites of its potential protein targets.
Protocol:
-
Protein Preparation: Obtain the 3D crystal structures of target proteins (e.g., Topoisomerase IIα, NF-κB) from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges using software such as AutoDock Tools.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94).
-
Docking Simulation: Perform molecular docking using software like AutoDock Vina. Define the grid box to encompass the known binding site of the target protein.
-
Analysis: Analyze the resulting docking poses based on their binding energies and interactions (hydrogen bonds, hydrophobic interactions) with the protein residues.
Molecular Dynamics Simulations
Objective: To assess the stability of the this compound-protein complex and to calculate the binding free energy.
Protocol:
-
System Setup: Use the best-docked pose from the molecular docking study as the starting structure. Solvate the complex in a water box with appropriate ions to neutralize the system.
-
Simulation: Perform molecular dynamics simulations using software like GROMACS or AMBER. The simulation typically involves an initial energy minimization, followed by equilibration and a production run of at least 100 nanoseconds.
-
Analysis: Analyze the trajectory to evaluate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex. Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
In Vitro Target Validation Assays
Objective: To experimentally validate the predicted inhibitory activity of this compound against its potential targets.
Protocols:
-
Topoisomerase II Inhibition Assay: Use a commercially available kit to measure the ability of this compound to inhibit the relaxation of supercoiled DNA by human topoisomerase IIα.
-
NF-κB Reporter Assay: Transfect cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Treat the cells with TNFα to induce NF-κB activation in the presence and absence of this compound and measure luciferase activity.
-
DNA Intercalation Assay: Monitor changes in the viscosity of a DNA solution upon addition of this compound. An increase in viscosity is indicative of intercalation. Alternatively, use fluorescence spectroscopy to observe the displacement of a known DNA intercalator like ethidium bromide.
Visualizations of Postulated Mechanisms
The following diagrams, generated using the DOT language, illustrate the hypothetical signaling pathways and experimental workflows related to the study of this compound.
Caption: Proposed mechanism of ROS generation by this compound.
Caption: Hypothetical inhibition of Topoisomerase II by this compound.
Caption: Integrated workflow for this compound target identification.
Conclusion
While direct theoretical studies on the molecular targets of this compound are currently lacking, a strong theoretical framework can be constructed based on its chemical structure and the known activities of related thiazinoquinones. The most probable mechanisms of action involve the induction of oxidative stress through redox cycling and the inhibition of key cellular machinery such as topoisomerase II and the NF-κB signaling pathway. The computational and experimental protocols outlined in this guide provide a roadmap for future research to definitively identify and characterize the molecular targets of this compound, which holds promise as a lead compound for the development of novel anticancer therapies.
References
Methodological & Application
Synthesis and Biological Exploration of Maritinone and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maritinone, a marine-derived spirooxindole alkaloid, has garnered significant interest within the scientific community due to its potential therapeutic properties. This document provides detailed application notes and protocols for the synthesis of this compound and its analogues, alongside an exploration of its biological activities and potential mechanisms of action. The information is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.
Data Presentation
Table 1: Anti-mycobacterial Activity of this compound
| Compound | Target Organism | MIC (μg/mL) |
| This compound | Mycobacterium tuberculosis | 3.13[1] |
Experimental Protocols
General Protocol for the Synthesis of Spirooxindole Derivatives
This procedure outlines a one-pot, three-component reaction to construct the spirooxindole scaffold.
Materials:
-
Substituted Isatin (1.0 eq)
-
Malononitrile or Ethyl Cyanoacetate (1.0 eq)
-
Active methylene compound (e.g., dimedone, 1,3-indandione) (1.0 eq)
-
Catalyst (e.g., piperidine, L-proline, or a Lewis acid) (0.1-0.2 eq)
-
Solvent (e.g., Ethanol, Methanol, or water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the substituted isatin, malononitrile (or ethyl cyanoacetate), and the active methylene compound in equimolar amounts.
-
Dissolve the reactants in a suitable solvent (e.g., ethanol).
-
Add the catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature or under reflux, depending on the specific substrates and catalyst used.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired spirooxindole derivative.
Note: Reaction conditions such as temperature, reaction time, and choice of catalyst and solvent should be optimized for specific analogues.
Signaling Pathways and Experimental Workflows
The precise signaling pathways modulated by this compound are still under investigation. However, many spirooxindole-containing compounds have been shown to exhibit anticancer activity by modulating key cellular signaling pathways.[3] A common target for this class of molecules is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[4][5] The following diagrams illustrate a generalized experimental workflow for synthesizing spirooxindoles and a representative signaling pathway that could be investigated for this compound's mechanism of action.
Disclaimer: The PI3K/Akt/mTOR pathway is presented here as a representative target for spirooxindole compounds. Further experimental validation is required to confirm the specific molecular targets and mechanism of action of this compound.
References
- 1. Unlocking potent anti-tuberculosis natural products through structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Maritinone: From Plant Source to Laboratory Bench
Application Note and Protocol for the Extraction, Purification, and Biological Context of a Naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Maritinone, a naturally occurring naphthoquinone. It addresses the known source of this compound, details its extraction and purification based on published literature, and presents a generalized protocol for the prospective isolation of similar bioactive compounds from marine fungi. Additionally, a relevant biological signaling pathway is illustrated to provide context for the antiproliferative activities often associated with this class of molecules.
A Note on the Origin of this compound: Initial interest in this compound may stem from its potential as a bioactive compound, a field where marine-derived natural products are of significant interest. However, it is crucial to note that current scientific literature reports the isolation of this compound from terrestrial plants of the Diospyros genus, specifically Diospyros maritima, not from marine fungi.[1][2] The protocols and information presented herein reflect this established botanical origin.
Part 1: Factual Extraction and Purification of this compound from Diospyros maritima
The following protocol is based on the methodology described by Higa et al. in their research on naphthoquinone derivatives from the fresh fruits of Diospyros maritima.[2]
Experimental Protocol: this compound Isolation from Diospyros maritima
1. Collection and Extraction:
- Fresh fruits of Diospyros maritima (82.0 kg) were collected.
- The fruits were crushed using a Waring blender in the presence of chloroform (25 L).
- The resulting slurry was extracted with chloroform.
- The chloroform extract was evaporated to dryness.
- The residue was then partitioned between chloroform and water.
- The chloroform layer was collected and evaporated to yield a crude residue (963.0 g).
2. Initial Fractionation:
- The crude residue was divided into a benzene-soluble portion and a benzene-insoluble portion (247 g).
- The benzene-soluble portion was subjected to column chromatography on silica gel.
- A gradient elution with benzene-ethyl acetate was used to afford nine primary fractions.
3. Chromatographic Purification:
- This compound (13) was isolated from one of the fractions obtained from the initial column chromatography.[1][2] While the specific elution details for this compound are not exhaustively detailed in this specific publication, the general procedure involves repeated chromatographic steps to achieve pure compounds.
Quantitative Data Summary from Diospyros maritima Extraction
| Parameter | Value | Source |
| Starting Plant Material | 82.0 kg (fresh fruits) | Higa et al. |
| Crude Chloroform Extract | 963.0 g | Higa et al. |
| Benzene-Insoluble Portion | 247 g | Higa et al. |
Note: Specific yield for pure this compound was not provided in the reference document.
Part 2: Generalized Protocol for the Isolation of Naphthoquinones from Marine Fungi
While this compound itself has not been reported from a marine fungal source, marine fungi are a rich source of other bioactive naphthoquinones.[3][4][5] The following is a generalized protocol for researchers aiming to isolate and purify such compounds from marine-derived fungal cultures.
Experimental Workflow: Marine Fungus to Pure Compound
Caption: A generalized workflow for the isolation of naphthoquinones from marine fungi.
Detailed Methodologies
1. Fungal Fermentation and Extraction:
- A marine-derived fungal strain (e.g., Penicillium sp.) is cultured in a suitable liquid medium (e.g., potato dextrose broth with sea salt) in Erlenmeyer flasks.[3]
- The culture is incubated under static conditions at room temperature for an extended period (e.g., 4 weeks) to allow for the production of secondary metabolites.
- Post-incubation, the mycelia are separated from the culture broth by filtration.
- The broth is exhaustively extracted with an organic solvent such as ethyl acetate (EtOAc).
- The mycelia are separately extracted with a solvent like methanol (MeOH).
- The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Purification Protocol:
- Initial Fractionation: The crude extract is subjected to column chromatography over silica gel. A solvent gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is used to separate the extract into several fractions.
- Bioassay-Guided Fraction Selection: Fractions are tested for the biological activity of interest (e.g., antiproliferative, antibacterial). Active fractions are selected for further purification.
- High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by semi-preparative or preparative HPLC, often using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient.
- Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC.
3. Structure Elucidation:
- The chemical structure of the purified compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).
Hypothetical Quantitative Data for Marine Fungal Extraction
| Step | Parameter | Hypothetical Value |
| Fermentation | Culture Volume | 10 L |
| Extraction | Crude Extract Yield | 5.2 g |
| Column Chromatography | Active Fraction Mass | 450 mg |
| HPLC Purification | Pure Compound Yield | 15 mg |
| Final Purity | Purity (by HPLC) | >98% |
Part 3: Biological Context - Signaling Pathway
This compound and other naphthoquinones have demonstrated antiproliferative activity against various cancer cell lines.[6][7] While the precise mechanism for this compound is not fully elucidated, many naphthoquinones are known to interfere with key cellular signaling pathways that regulate cell growth and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[8][9]
Caption: Potential inhibition of the MAPK/ERK signaling cascade by naphthoquinones.
References
- 1. Naphthoquinone Derivatives from Diospyros maritima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 1,4-Naphthoquinones as a New Class of Antiproliferative Agents Targeting GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects [mdpi.com]
Application Notes and Protocols for Maritinone Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maritinone, a naturally occurring quinone derivative isolated from marine sources, has demonstrated significant potential as a cytotoxic agent against various cancer cell lines. Its mechanism of action is primarily attributed to the induction of apoptosis and cell cycle arrest, making it a compound of interest for novel anticancer drug development. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound in vitro. The methodologies described herein are designed to deliver robust and reproducible data for researchers investigating the therapeutic potential of this marine-derived compound.
The core of this compound's cytotoxic activity is believed to be mediated through the activation of stress-activated protein kinase pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascades. Activation of these pathways can lead to a cascade of downstream events, including the regulation of pro- and anti-apoptotic proteins, ultimately culminating in programmed cell death. Understanding and quantifying this cytotoxic effect is crucial for the preclinical evaluation of this compound.
This document outlines protocols for three standard cytotoxicity assays: the MTT assay for assessing metabolic viability, the LDH assay for measuring membrane integrity, and an Annexin V/Propidium Iodide (PI) assay for the specific detection and quantification of apoptosis.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear and concise interpretation. The following tables provide templates for data presentation.
Table 1: MTT Assay - Cell Viability
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| X1 | ||
| X2 | ||
| X3 | ||
| X4 | ||
| X5 |
Table 2: LDH Cytotoxicity Assay
| This compound Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| Spontaneous LDH Release | 0 | |
| Maximum LDH Release | 100 | |
| 0 (Vehicle Control) | ||
| X1 | ||
| X2 | ||
| X3 | ||
| X4 | ||
| X5 |
Table 3: Apoptosis Analysis by Flow Cytometry
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | ||||
| X1 | ||||
| X2 | ||||
| X3 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat cells with serial dilutions of this compound and a vehicle control for the desired duration.
-
Prepare control wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the lysis solution provided in the kit (typically 10X Lysis Buffer).
-
Background: Medium only.
-
-
After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates or T25 flasks
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for this compound cytotoxicity assessment.
Application Notes and Protocols: In Vitro Anti-Tuberculosis Activity Assay for Maritinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of new therapeutic agents. Maritinone, a dimeric naphthoquinone, has demonstrated promising anti-tuberculosis activity. These application notes provide a detailed protocol for determining the in vitro anti-mycobacterial activity of this compound using the widely accepted Microplate Alamar Blue Assay (MABA). This colorimetric assay is a reliable, cost-effective, and high-throughput method for assessing the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[1][2][3][4][5]
Data Presentation
The anti-tuberculosis activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.
Table 1: In Vitro Anti-Tuberculosis Activity of this compound against Mycobacterium tuberculosis H37Rv
| Compound | MIC (µg/mL) |
| This compound | 3.13[6] |
| Plumbagin (Monomeric analogue) | 1.56[6] |
| 3,3'-Biplumbagin (Dimeric analogue) | 3.13[6] |
| Droserone (Monomeric analogue) | >100[6] |
| cis-Isoshinanolone (Monomeric analogue) | >100[6] |
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the steps for determining the MIC of this compound against Mycobacterium tuberculosis H37Rv.
Materials:
-
This compound
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Dimethyl sulfoxide (DMSO)
-
Positive control drug (e.g., Rifampicin)
-
Sterile distilled water
-
Incubator (37°C)
-
Biosafety cabinet (Class II or III)
-
Spectrophotometer or fluorometer (optional, for quantitative reading)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution in Middlebrook 7H9 broth to achieve the desired starting concentration for serial dilutions.
-
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase of growth.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, which corresponds to approximately 1 x 10⁷ CFU/mL.
-
Dilute the adjusted inoculum 1:20 in Middlebrook 7H9 broth to obtain a final concentration of 5 x 10⁵ CFU/mL.
-
-
Assay Plate Setup:
-
In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Add 100 µL of the this compound working solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Include wells for a positive control (Rifampicin), a negative control (no drug), and a sterility control (broth only).
-
Finally, add 100 µL of the prepared mycobacterial inoculum to all wells except the sterility control. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the microplate with a plate sealer and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours at 37°C.
-
-
Reading the Results:
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.[2]
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[2]
-
For quantitative results, the absorbance can be read at 570 nm and 600 nm using a spectrophotometer, or fluorescence can be measured with excitation at 530 nm and emission at 590 nm.
-
Visualization
Experimental Workflow for MABA
The following diagram illustrates the key steps in the Microplate Alamar Blue Assay for determining the anti-tuberculosis activity of this compound.
Caption: Workflow of the Microplate Alamar Blue Assay (MABA).
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Unlocking potent anti-tuberculosis natural products through structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Maritinone using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the development and validation of a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Maritinone. This compound is a naturally occurring compound with demonstrated antiproliferative properties, making it a molecule of interest for further research and potential drug development.[1][2] The absence of a standardized analytical method necessitates the establishment of a robust and reliable protocol for its accurate quantification in various matrices. This application note outlines a systematic approach to method development, validation according to the International Council for Harmonisation (ICH) guidelines, and detailed experimental procedures to ensure data integrity and reproducibility.
Introduction
This compound (IUPAC name: 5-hydroxy-8-(4-hydroxy-7-methyl-5,8-dioxonaphthalen-1-yl)-2-methylnaphthalene-1,4-dione) is a naphthoquinone derivative with a molecular formula of C22H14O6.[1] Its biological activity, particularly its cytostatic effects on tumor cell lines, underscores the importance of accurate and precise quantitative methods to support pharmacokinetic studies, formulation development, and quality control.[2] HPLC-UV is a widely accessible, robust, and cost-effective analytical technique well-suited for the quantification of chromophoric compounds like this compound. This document serves as a practical guide for researchers to establish a validated HPLC-UV method for this purpose.
Experimental Protocols
Method Development
The initial phase focuses on optimizing chromatographic conditions to achieve a symmetrical peak shape, adequate retention, and resolution of this compound from potential interferences.
1.1. Instrumentation and Software:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) software for instrument control, data acquisition, and processing.
1.2. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade formic acid, acetic acid, or phosphate buffers
1.3. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C8 column can also be evaluated.
-
Mobile Phase: A gradient elution is recommended for initial development to determine the optimal solvent strength.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: A PDA detector should be used to scan a wide wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for this compound.
1.4. Optimization Strategy:
-
Wavelength Selection: Inject a standard solution of this compound and determine the λmax from the UV spectrum obtained with the PDA detector. This wavelength will be used for quantification.
-
Mobile Phase Optimization:
-
Vary the gradient profile to achieve a retention time between 3 and 10 minutes.
-
Evaluate different organic modifiers (acetonitrile vs. methanol) as they can alter selectivity.
-
Adjust the pH of the aqueous phase using different acids (formic, acetic) or buffers to improve peak shape, especially if this compound has ionizable groups.
-
-
Column Selection: If peak shape or resolution is not optimal, screen different column chemistries (e.g., C8, Phenyl-Hexyl).
Sample Preparation
The sample preparation procedure should be simple, reproducible, and ensure the complete extraction of this compound from the sample matrix.
2.1. Standard Solution Preparation:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
2.2. Sample Extraction (General Procedure for a Solid Matrix):
-
Accurately weigh a known amount of the homogenized sample.
-
Add a specific volume of extraction solvent (e.g., methanol or acetonitrile).
-
Vortex and/or sonicate for a predetermined time to ensure complete extraction.
-
Centrifuge the sample to pelletize insoluble components.
-
Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system.
Method Validation
The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][4][5] The following parameters should be assessed:
3.1. Specificity:
-
Procedure: Inject a blank (matrix without analyte), a standard solution of this compound, and a sample.
-
Acceptance Criteria: The blank should not show any interfering peaks at the retention time of this compound. The peak for this compound in the sample should be pure, which can be confirmed using a PDA detector (peak purity analysis).
3.2. Linearity:
-
Procedure: Analyze a series of at least five concentrations of this compound. Plot the peak area against the corresponding concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
3.3. Range:
-
Procedure: The range is established based on the linearity study.
-
Acceptance Criteria: The range should be suitable for the intended application (e.g., for assay, 80-120% of the test concentration).
3.4. Accuracy:
-
Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., low, medium, high). Analyze these samples in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
3.5. Precision:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of a standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
3.6. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = the slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be sufficiently low for the intended analysis.
3.7. Robustness:
-
Procedure: Deliberately introduce small variations to the method parameters and assess the impact on the results. Parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Acceptance Criteria: The %RSD of the results from the varied conditions should be within acceptable limits (typically ≤ 2.0%).
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity | |
| Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | |
| Low Concentration (80%) | 99.5% |
| Medium Concentration (100%) | 100.2% |
| High Concentration (120%) | 99.8% |
| Precision (%RSD) | |
| Repeatability (n=6) | 0.8% |
| Intermediate Precision (n=6) | 1.2% |
| LOD (µg/mL) | 0.15 |
| LOQ (µg/mL) | 0.50 |
| Robustness | Robust |
Mandatory Visualizations
Diagrams are essential for visualizing complex information such as chemical structures and experimental workflows.
References
- 1. This compound | C22H14O6 | CID 633024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Maritinone against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.
Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Maritinone, a natural naphthoquinone derivative, against Mycobacterium tuberculosis (M. tuberculosis). The primary method detailed is the Resazurin Microtiter Assay (REMA), a colorimetric method known for its simplicity, speed, and cost-effectiveness. Additionally, the standardized Broth Microdilution Method, based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, is provided as a reference protocol.
Introduction to this compound
This compound, also known as 8,8'-Biplumbagin, is a naturally occurring compound that has been isolated from plants of the Diospyros genus, such as Diospyros maritima. As a naphthoquinone, it belongs to a class of compounds known for a wide range of biological activities, including antimicrobial properties. Given the urgent need for new anti-tubercular agents to combat drug-resistant strains of M. tuberculosis, evaluating the in vitro efficacy of natural products like this compound is a critical step in the drug discovery pipeline. This protocol outlines the necessary steps to quantify its activity through MIC determination.
Quantitative Data Presentation
As of the last update, specific MIC values for this compound against M. tuberculosis are not widely reported in publicly available literature. Researchers using this protocol can record their results in the format suggested below. It is recommended to perform experiments in triplicate to ensure reproducibility.
Table 1: Template for Recording this compound MIC Data
| Compound | M. tuberculosis Strain | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Average MIC (µg/mL) | Average MIC (µM)* | Positive Control (e.g., Isoniazid) MIC (µg/mL) |
| This compound | H37Rv (ATCC 27294) | ||||||
| This compound | [Clinical Isolate 1] | ||||||
| This compound | [MDR Strain] |
*Note: The molecular weight of this compound is 374.3 g/mol .
Experimental Protocols
All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines.
Protocol 1: Resazurin Microtiter Assay (REMA)
This protocol is adapted from established REMA procedures for M. tuberculosis drug susceptibility testing. It relies on the reduction of the blue resazurin dye to pink resorufin by metabolically active mycobacteria.
3.1. Materials and Reagents
-
This compound: Stock solution prepared in Dimethyl Sulfoxide (DMSO).
-
M. tuberculosis strain: H37Rv (ATCC 27294) or other clinical isolates.
-
Culture Media:
-
Middlebrook 7H9 Broth Base.
-
OADC (Oleic Acid-Albumin-Dextrose-Catalase) or ADC (Albumin-Dextrose-Catalase) growth supplement.
-
Glycerol.
-
Casitone (optional, for 7H9-S medium).
-
-
Reagents:
-
Resazurin sodium salt powder.
-
Sterile distilled water.
-
Sterile Saline-Tween solution (0.85% NaCl, 0.05% Tween 80).
-
DMSO (for drug solvent).
-
-
Equipment and Consumables:
-
Sterile 96-well flat-bottom microtiter plates.
-
Class II or III Biosafety Cabinet.
-
Incubator at 37°C.
-
Micropipettes and sterile filter tips.
-
Sterile tubes and glass beads (3-4 mm).
-
Spectrophotometer or McFarland turbidity standards.
-
Plate sealer or plastic bags.
-
3.2. Preparation Steps
-
Complete 7H9 Medium Preparation: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Typically, this involves dissolving 4.7 g of 7H9 powder in 900 mL of distilled water containing 2 mL of glycerol. Autoclave and cool to 45-50°C. Aseptically add 100 mL of OADC supplement.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO. The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit mycobacterial growth.
-
Resazurin Solution (0.02% w/v): Dissolve 20 mg of resazurin sodium salt in 100 mL of sterile distilled water. Sterilize using a 0.22 µm filter and store protected from light at 4°C for up to one week.
-
M. tuberculosis Inoculum Preparation: a. Grow M. tuberculosis H37Rv in 7H9 broth until the mid-log phase or harvest colonies from a fresh culture on Löwenstein-Jensen or 7H10/7H11 agar. b. Aseptically transfer several colonies into a tube containing 5 mL of sterile saline-tween with glass beads. c. Vortex vigorously for 1-2 minutes to break up clumps. Let the tube stand for 30 minutes to allow large particles to settle. d. Transfer the supernatant to a new sterile tube and adjust the turbidity to match a McFarland No. 1 standard (~3 x 10⁷ CFU/mL). e. Dilute this suspension 1:20 in complete 7H9 medium to obtain the final inoculum of approximately 1.5 x 10⁶ CFU/mL.
3.3. Assay Procedure
-
Plate Setup: Add 100 µL of sterile complete 7H9 medium to all wells of a 96-well plate.
-
Drug Dilution: Add 100 µL of the this compound working solution to the first well of a row. Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This results in wells containing 100 µL of serially diluted drug.
-
Controls:
-
Growth Control: 100 µL of medium + 100 µL of inoculum (no drug).
-
Sterility Control: 200 µL of medium only (no drug, no inoculum).
-
Solvent Control: 100 µL of medium + 100 µL of inoculum + DMSO at the highest concentration used.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to each test and control well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Seal the plate with a plate sealer or place it in a zip-lock plastic bag to prevent evaporation. Incubate at 37°C for 7 days.
-
Addition of Resazurin: After 7 days, add 30 µL of the 0.02% resazurin solution to each well. Re-incubate the plate overnight (16-24 hours) at 37°C.
-
Reading Results: Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
Protocol 2: EUCAST Broth Microdilution Reference Method
This protocol is a summary of the standardized method for determining the MIC of anti-tuberculous agents as recommended by EUCAST.
3.1. Key Differences from REMA
-
Inoculum Density: The final inoculum concentration is lower, approximately 5 x 10⁵ CFU/mL. This is achieved by adjusting the bacterial suspension to a 0.5 McFarland standard and then making a 1:100 dilution.
-
Reading Method: The MIC is determined by visual inspection of growth before the addition of any indicator dye. Reading is done as soon as a 1:100 diluted growth control (i.e., a well with an initial inoculum of 10³ CFU/mL) shows visible growth, which can take 10-21 days. An inverted mirror can be used to facilitate reading.
-
Medium: The standard medium is Middlebrook 7H9 broth supplemented with 10% OADC.
3.2. Procedure Outline
-
Inoculum Preparation: Prepare an M. tuberculosis suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension 1:100 in complete 7H9 medium to achieve a final target concentration of 5 x 10⁵ CFU/mL.
-
Plate Preparation: Prepare serial 2-fold dilutions of this compound in a 96-well U-shaped plate as described for REMA. The final volume per well after inoculation should be 200 µL.
-
Controls: Include a drug-free growth control and a sterility control. Crucially, also include a 1:100 diluted growth control (inoculum of ~10³ CFU/mL) to determine the reading time.
-
Incubation: Seal the plate and incubate at 36 ± 1°C.
-
Reading the MIC: Inspect the plates on days 7, 10, 14, and 21. The MIC should be read when turbidity (a pellet at the bottom of the U-shaped well) is clearly visible in the 1:100 diluted growth control. The MIC is the lowest drug concentration that completely inhibits visible growth.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Resazurin Microtiter Assay (REMA) for determining the MIC of this compound.
Caption: Workflow for the Resazurin Microtiter Assay (REMA).
Application Notes and Protocols: Utilizing Fucoidan in Drug Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Fucoidan, a sulfated polysaccharide derived from brown seaweeds, has garnered significant interest in oncology research due to its multifaceted anti-tumor properties. These include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2] A particularly promising area of investigation is the synergistic effect of fucoidan with conventional chemotherapeutic agents. Combining fucoidan with drugs such as cisplatin, doxorubicin, and tamoxifen has been shown to enhance their cytotoxic effects against cancer cells, potentially allowing for lower effective doses of these toxic drugs and mitigating adverse side effects.[1][2] These application notes provide a comprehensive overview of the methodologies and signaling pathways involved in studying the synergistic effects of fucoidan in cancer research.
Quantitative Data on Fucoidan Synergy
The synergistic potential of fucoidan in combination with various chemotherapeutic drugs has been demonstrated across different cancer cell lines. The following tables summarize key quantitative findings from preclinical studies.
Table 1: Synergistic Cytotoxicity of Fucoidan with Cisplatin in Breast Cancer Cells (MDA-MB-231)
| Treatment | IC50 (µg/mL) | Combination Index (CI) | Synergy/Antagonism |
| Fucoidan-rich Extract | 177.9 ± 8.7 | - | - |
| Cisplatin | Not specified | - | - |
| Fucoidan-rich Extract + Cisplatin | 79.3 ± 4.6 | < 1.0 | Synergistic |
Data adapted from a study on a fucoidan-rich extract from Sargassum ilicifolium in MDA-MB-231 breast cancer cells. The Combination Index (CI) was calculated using CompuSyn software, with values less than 1.0 indicating a synergistic effect.[3]
Table 2: Enhancement of Chemotherapy-Induced Apoptosis by Fucoidan in Breast Cancer Cells (MDA-MB-231 and MCF-7)
| Cell Line | Treatment (48h) | % Apoptotic Cells |
| MDA-MB-231 | Control | - |
| Fucoidan Extract (FE) (200 µg/mL) | - | |
| Cisplatin (CDDP) (5 µM) | 32.9% | |
| CDDP + FE | 52.4% | |
| Tamoxifen (TAM) (10 µM) | 17.9% | |
| TAM + FE | 57.9% | |
| Paclitaxel (TAXOL) (2.5 nM) | ~12.5% (estimated from 2-fold increase) | |
| TAXOL + FE | ~25% | |
| MCF-7 | Control | - |
| Fucoidan Extract (FE) (200 µg/mL) | - | |
| Cisplatin (CDDP) (5 µM) | 20.4% | |
| CDDP + FE | 47.6% | |
| Tamoxifen (TAM) (10 µM) | 31.0% | |
| TAM + FE | 66.0% | |
| Paclitaxel (TAXOL) (2.5 nM) | ~10% (estimated from 2-fold increase) | |
| TAXOL + FE | ~20% |
Data adapted from a study on a fucoidan extract from Cladosiphon navae-caledoniae. The percentage of apoptotic cells was determined by Annexin V staining.[4]
Signaling Pathways in Fucoidan Synergy
Fucoidan's synergistic effects are often attributed to its ability to modulate key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK pathways are central to these mechanisms.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. Fucoidan, in combination with chemotherapeutic agents, has been shown to inhibit this pathway, leading to decreased cell proliferation and increased apoptosis.[5][6]
Caption: Fucoidan and chemotherapy synergistically inhibit the PI3K/Akt pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation and survival. The combination of fucoidan and chemotherapy can modulate this pathway to enhance cancer cell death.[2]
Caption: Combined fucoidan and chemotherapy modulate the MAPK/ERK pathway.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the synergistic effects of fucoidan with chemotherapeutic agents.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of fucoidan, a chemotherapeutic agent, and their combination on cancer cells.
Workflow for Cell Viability Assay:
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Fucoidan stock solution
-
Chemotherapeutic agent stock solution (e.g., Cisplatin, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of fucoidan and the chemotherapeutic agent in complete medium.
-
Treat the cells with varying concentrations of fucoidan alone, the chemotherapeutic agent alone, and the combination of both. Include untreated control wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each treatment and use software like CompuSyn to calculate the Combination Index (CI) to quantify synergy.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells following treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Fucoidan and chemotherapeutic agent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10⁵ to 2 x 10⁵ cells per well.
-
After 24 hours, treat the cells with the desired concentrations of fucoidan, the chemotherapeutic agent, or their combination for 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]
Western Blot Analysis
This protocol is used to investigate the effect of the combination treatment on the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. The Therapeutic Potential of the Anticancer Activity of Fucoidan: Current Advances and Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Fucoidan and Chemotherapeutic Agent Combinations on Malignant and Non-malignant Breast Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fucoidan Extract Enhances the Anti-Cancer Activity of Chemotherapeutic Agents in MDA-MB-231 and MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Fucoidan’s Molecular Targets: A Comprehensive Review of Its Unique and Multiple Targets Accounting for Promising Bioactivities Supported by In Silico Studies [mdpi.com]
Application Notes and Protocols for Stability Testing of Maritinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maritinone, a furanonaphthoquinone, has demonstrated significant antiproliferative activity, making it a compound of interest for further investigation as a potential therapeutic agent.[1] To ensure the quality, safety, and efficacy of a drug substance throughout its shelf life, a comprehensive understanding of its stability characteristics is paramount. This document provides detailed application notes and protocols for conducting stability testing of this compound in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] The protocols outlined herein describe forced degradation studies to identify potential degradation products and pathways, as well as long-term and accelerated stability studies to establish a re-test period and recommend storage conditions.
1. Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for designing and interpreting stability studies.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₄O₆ | [7] |
| Molecular Weight | 374.3 g/mol | [7] |
| Appearance | Solid (predicted) | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Note: As some specific experimental data for this compound is not publicly available, these properties should be determined experimentally before commencing stability studies.
2. Experimental Protocols
The following protocols are based on the ICH Q1A(R2) guideline for stability testing of new drug substances.[2][4]
2.1. Materials and Equipment
-
This compound reference standard
-
High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (MS) detector
-
pH meter
-
Forced degradation study vessels (e.g., amber glass vials)
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks and pipettes
-
Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol), and purified water.
2.2. Development of a Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to separate and quantify this compound from its potential degradation products.[5] An RP-HPLC method is generally suitable for this purpose.
Method Development Outline:
-
Column Selection: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at an appropriate wavelength (to be determined by UV-Vis spectroscopy) or MS detection for more sensitive and specific quantification.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
2.3. Forced Degradation Studies (Stress Testing)
Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.[5][8] A degradation of 5-20% is generally considered optimal for these studies.[9]
2.3.1. Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[9]
2.3.2. Hydrolytic Degradation
-
Acidic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.[9] Keep the solution at room temperature or heat to 50-60°C if no degradation is observed.[9] Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Basic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.[9] Follow the same procedure as for acidic conditions. Neutralize with 0.1 M HCl before analysis.
-
Neutral Conditions: To 1 mL of the stock solution, add 1 mL of purified water. Follow the same procedure as for acidic conditions.
2.3.3. Oxidative Degradation
To 1 mL of the stock solution, add 1 mL of 3-30% hydrogen peroxide (H₂O₂).[10][11] Keep the solution at room temperature and protected from light. Analyze samples at appropriate time points.
2.3.4. Thermal Degradation
Expose the solid this compound powder to elevated temperatures (e.g., 60°C, 80°C) in a controlled temperature oven.[5] Analyze samples at appropriate time points.
2.3.5. Photolytic Degradation
Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][6] A control sample should be kept in the dark under the same temperature conditions.
2.4. Long-Term and Accelerated Stability Studies
Formal stability studies should be conducted on at least three primary batches of the drug substance.[2][5] The substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[12]
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months[5] |
RH = Relative Humidity. Intermediate testing is only required if a significant change occurs during accelerated testing at 25°C/60% RH.
3. Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Time (hours) | This compound Assay (%) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 0 | |||
| 2 | |||||
| 8 | |||||
| 24 | |||||
| Base Hydrolysis | 0.1 M NaOH, RT | 0 | |||
| 2 | |||||
| 8 | |||||
| 24 | |||||
| Oxidation | 3% H₂O₂, RT | 0 | |||
| 2 | |||||
| 8 | |||||
| 24 | |||||
| Thermal | 80°C (Solid) | 0 | |||
| 24 | |||||
| 72 | |||||
| Photolytic | ICH Q1B (Solid) | - | |||
| Photolytic | ICH Q1B (Solution) | - |
Table 2: Long-Term Stability Data for this compound (Batch: XXXXX) Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH
| Time Point (Months) | Appearance | Assay (%) | Degradation Products (%) | Total Impurities (%) |
| 0 | ||||
| 3 | ||||
| 6 | ||||
| 9 | ||||
| 12 |
4. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for conducting this compound stability testing.
Caption: Workflow for this compound stability testing.
The stability testing protocols detailed in this application note provide a robust framework for characterizing the stability profile of this compound. Adherence to these guidelines will ensure the generation of high-quality data suitable for regulatory submissions and for establishing appropriate storage conditions and a re-test period, thereby ensuring the safety and efficacy of this compound as a potential drug candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. snscourseware.org [snscourseware.org]
- 6. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 7. This compound | C22H14O6 | CID 633024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. asianjpr.com [asianjpr.com]
- 11. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols for the Analytical Characterization of Maritinone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Maritinone, also known as 8,8'-Biplumbagin, is a dimeric naphthoquinone natural product isolated from plants of the Diospyros genus, such as Diospyros maritima[1][2]. Its chemical formula is C₂₂H₁₄O₆ with a molecular weight of 374.34 g/mol [3][4][5]. This compound has demonstrated significant biological activity, including potent antiproliferative and cytostatic effects against various tumor cell lines, making it a compound of interest for oncological research and drug development[3][4][5]. Accurate and comprehensive analytical characterization is critical for quality control, mechanism of action studies, and further development of this molecule.
This document provides detailed application notes and experimental protocols for the isolation and characterization of this compound using a suite of modern analytical techniques.
Isolation and Purification Protocol
This protocol outlines the extraction and chromatographic separation of this compound from its natural source, Diospyros maritima.
1.1 Extraction
-
Sample Preparation: Obtain fresh or air-dried fruits of Diospyros maritima. Grind the material into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction: Macerate the powdered plant material (e.g., 1 kg) with chloroform at room temperature for 72 hours. Chloroform is an effective solvent for extracting moderately polar compounds like naphthoquinones[1][2].
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude chloroform extract.
1.2 Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (70-230 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 70:30).
-
Procedure: Apply the concentrated crude extract onto a pre-packed silica gel column. Elute the column with the mobile phase gradient.
-
Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) to identify fractions containing the target compound. Combine fractions with similar TLC profiles.
-
-
Preparative HPLC (if necessary):
-
For final purification, subject the semi-purified fractions to preparative High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water.
-
Detection: UV detector set at a wavelength relevant to this compound's chromophore (e.g., 254 nm or 435 nm).
-
Outcome: This step should yield pure this compound. Verify purity using analytical HPLC.
-
Experimental Workflow for Characterization
The following diagram illustrates the logical workflow from the isolated compound to its full analytical characterization.
Application Notes for Spectroscopic Analysis
Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.
Mass Spectrometry (MS)
Application: To determine the molecular weight and elemental composition of this compound, providing confirmation of its molecular formula.
Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Sample Preparation: Prepare a dilute solution of purified this compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: ESI can be run in both positive and negative ion modes. Negative mode is often effective for phenolic compounds.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 amu).
-
Data Analysis: Identify the molecular ion peak (e.g., [M-H]⁻ in negative mode or [M+H]⁺, [M+Na]⁺ in positive mode). Use the instrument software to calculate the elemental composition from the accurate mass measurement.
Data Presentation: this compound Mass Spectrometry Data
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₄O₆ | PubChem |
| Molecular Weight | 374.34 g/mol | PubChem |
| Experimental Data | ||
| [M-H]⁻ (HR-ESI-MS) | m/z 373.0705 (Observed for analogue) | Higa et al.[1] |
| m/z 373.0712 (Calculated for C₂₂H₁₃O₆) | Higa et al.[1] | |
| Predicted Adducts | ||
| [M+H]⁺ | m/z 375.08632 | PubChem |
| [M+Na]⁺ | m/z 397.06826 | PubChem |
UV-Visible (UV-Vis) and Infrared (IR) Spectroscopy
Application: UV-Vis spectroscopy provides information about the electronic transitions and conjugated systems (chromophores) within this compound. IR spectroscopy identifies characteristic functional groups present in the molecule.
Protocol:
-
UV-Vis Spectroscopy:
-
Dissolve a small amount of this compound in a UV-grade solvent (e.g., chloroform or methanol).
-
Record the spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.
-
-
IR Spectroscopy:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Data Presentation: this compound Spectroscopic Data (Note: Data is based on a closely related bi-juglone analogue with the same molecular formula as reported by Higa et al., 2017)[1].
| Technique | Observed Peaks (λmax or νmax) | Interpretation |
| UV-Vis (in CHCl₃) | 256 nm, 435 nm | π → π* and n → π* transitions of the naphthoquinone chromophore. |
| IR (KBr) | 1665, 1636 cm⁻¹ | C=O stretching (quinone carbonyls). |
| 1614 cm⁻¹ | C=C stretching (aromatic rings). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR is the most powerful technique for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry of this compound.
Protocol: 1D and 2D NMR Experiments
-
Sample Preparation: Dissolve 5-10 mg of pure this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: High-field NMR spectrometer (≥400 MHz).
-
1D Experiments:
-
Acquire a standard ¹H NMR spectrum to identify proton environments.
-
Acquire a ¹³C NMR spectrum (and DEPT-135) to identify carbon environments (CH₃, CH₂, CH, C).
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings and establish proton connectivity within individual spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Data Presentation: Representative NMR Data for a Bi-naphthoquinone Scaffold (Disclaimer: The following table is an exemplary representation of the type of data expected for a this compound-like structure. Specific chemical shift assignments for this compound were not available in the reviewed literature and must be determined experimentally.)
| Position | δC (ppm, Exemplary) | δH (ppm, Exemplary) (Multiplicity, J in Hz) | Key HMBC Correlations (H → C) |
| 2 | 125.1 | - | - |
| 3 | 136.5 | 6.85 (q, 1.5) | C-2, C-4, C-1' |
| 4 | 184.5 | - | - |
| Me-2 | 16.2 | 2.20 (d, 1.5) | C-1, C-2, C-3 |
| 5 | 161.0 | - | - |
| OH-5 | - | 12.10 (s) | C-4, C-5, C-10a |
| 6 | 119.2 | 7.30 (d, 8.0) | C-5, C-8, C-10 |
| 7 | 137.0 | 7.65 (t, 8.0) | C-5, C-9 |
| 8 | 115.8 | 7.50 (d, 8.0) | C-6, C-9, C-10 |
Application Notes for Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
Application: To assess the purity of this compound isolates and for quantitative analysis in various matrices.
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Elution Program: Start with a linear gradient (e.g., 50% B to 100% B over 20 minutes). Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 254 nm and 435 nm.
-
Injection Volume: 10 µL.
-
Analysis: Purity is determined by the peak area percentage of the main peak corresponding to this compound. Retention time should be consistent under identical conditions.
Biological Activity and Mechanism of Action
Application: To characterize the antiproliferative effects of this compound and elucidate its mechanism of action in cancer cells.
5.1 Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Seed human cancer cells (e.g., HepG2, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of this compound for 48-72 hours.
-
MTT Incubation: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
5.2 Cell Cycle and Apoptosis Analysis
-
Cell Cycle: Treat cells with this compound at its IC₅₀ concentration. After incubation, fix the cells, stain them with a DNA-intercalating dye (e.g., Propidium Iodide), and analyze the DNA content by flow cytometry to determine the cell population in G0/G1, S, and G2/M phases.
-
Apoptosis: Use an Annexin V/PI staining kit and flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
5.3 Proposed Signaling Pathway
The antiproliferative activity of many quinone-based natural products involves the induction of oxidative stress (ROS generation), leading to DNA damage, cell cycle arrest, and activation of apoptotic pathways. The following diagram illustrates a generalized pathway that could be investigated for this compound.
References
Application Notes and Protocols for Advanced Drug Delivery Systems
Topic: Maritinone Drug Delivery Systems
A Note on "this compound": The term "this compound" does not correspond to a recognized pharmaceutical agent in scientific literature. It is likely a typographical error for either Milrinone , a cardiovascular drug, or Matrine , a natural alkaloid with a wide range of pharmacological activities. This document provides detailed application notes and protocols for the drug delivery systems of both Milrinone and Matrine.
Section 1: Milrinone Drug Delivery Systems
Application Notes
Introduction to Milrinone: Milrinone is a phosphodiesterase 3 (PDE3) inhibitor used for the short-term treatment of acute decompensated heart failure.[1][2] It exhibits both positive inotropic and vasodilatory effects, leading to increased cardiac contractility and reduced preload and afterload.[3] However, its short half-life and potential for adverse effects necessitate the development of advanced drug delivery systems to improve its therapeutic index and provide sustained release.[4][5]
Overview of Milrinone Drug Delivery Systems: Research has focused on encapsulating Milrinone in various nano- and micro-particulate systems to enhance its bioavailability, prolong its therapeutic effect, and potentially reduce toxicity. Notable systems include human serum albumin (HSA) nanoparticles and poly(lactic-co-glycolic acid) (PLGA) microparticles.[6][7] Additionally, a nebulized formulation has been explored for non-intravenous delivery.[8]
Data Presentation:
Table 1: Physicochemical Properties of Milrinone Nanoparticle Formulations
| Formulation | Carrier | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| MRN-HSA-NPs | Human Serum Albumin | 154.2 ± 5.8 | -29.5 ± 2.9 | 41.1 ± 1.7 | [6][9] |
| AT1-HSA-MRN-NPs | Angiotensin II Type 1 Receptor Targeted HSA | 190.2 ± 5.7 | -29.5 ± 3.7 | Not Reported | [4] |
Table 2: Pharmacokinetic Parameters of Milrinone Formulations in Rats (Intravenous Administration)
| Formulation | Mean Residence Time (MRT, min) | Area Under the Curve (AUC, ngh/mL) | Half-life (t½, min) | Clearance (L/kgh) | Reference |
| AT1-HSA-MRN-NPs | 123.7 | 183.9 | 101.3 | 0.24 | [4] |
| Milrinone Lactate | 49.1 | 104.3 | 64.7 | 0.47 | [4] |
Table 3: In Vivo Efficacy of Milrinone-PLGA Microparticles in a Rat Model of Myocardial Infarction
| Treatment Group | Milrinone Plasma Level (ng/mL) | Change in Left Ventricular Ejection Fraction (at 12h) | Reference |
| PLGA-MPs alone | 0 | - | [7] |
| Bolus Milrinone IV | 1.7 ± 2.4 | - | [7] |
| Milrinone-PLGA-MPs | 9.1 ± 2.2 | Significantly higher than other groups | [7] |
Signaling Pathway
Milrinone functions by inhibiting phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[10][11] By inhibiting PDE3, Milrinone increases intracellular cAMP levels in cardiac and vascular muscle cells. In the heart, elevated cAMP activates protein kinase A (PKA), which phosphorylates calcium channels, leading to increased calcium influx and enhanced contractility (positive inotropic effect).[11][12] In vascular smooth muscle, increased cAMP leads to vasodilation.[13]
References
- 1. Milrinone (Primacor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. Milrinone (Primacor) | Davis’s Drug Guide [anesth.unboundmedicine.com]
- 4. Albumin Nanoparticle Formulation for Heart-Targeted Drug Delivery: In Vivo Assessment of Congestive Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sustained release of milrinone delivered via microparticles in a rodent model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Nebulized Milrinone Formulation for the Treatment of Acute Heart Failure Requiring Inotropic Therapy: A Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Milrinone Nanoformulation for Use in Cardiovascular Diseases: Preparation and in Vitro Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are PDE3 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 11. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 12. Various subtypes of phosphodiesterase inhibitors differentially regulate pulmonary vein and sinoatrial node electrical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphodiesterase 3 - Wikipedia [en.wikipedia.org]
Application Note: Methodologies for the Assessment of Maritinone Solubility in Dimethyl Sulfoxide (DMSO)
Audience: Researchers, scientists, and drug development professionals.
Introduction Maritinone is a naturally occurring naphthoquinone with the chemical formula C₂₂H₁₄O₆[1]. In drug discovery and development, Dimethyl Sulfoxide (DMSO) is a ubiquitous solvent, prized for its ability to dissolve a wide array of compounds for high-throughput screening and in vitro assays[2][3]. However, the solubility of a compound in DMSO is a critical parameter that can influence the accuracy and reliability of experimental results[2]. This document provides detailed protocols for assessing the kinetic and thermodynamic solubility of this compound in DMSO, ensuring data integrity for subsequent pharmacological studies.
Key Solubility Concepts: Kinetic vs. Thermodynamic
Understanding the distinction between kinetic and thermodynamic solubility is crucial for selecting the appropriate assay and for the correct interpretation of results.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation process. It is typically determined by diluting a high-concentration DMSO stock solution into an aqueous buffer[4][5]. This method is fast, requires a small amount of compound, and is well-suited for high-throughput screening (HTS) in early drug discovery[6][7]. The result, however, can be influenced by the initial DMSO concentration and the rate of precipitation[7].
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is the maximum concentration of a substance that can dissolve in a solvent at equilibrium under specified conditions of temperature and pressure[4][8]. This method involves dissolving the solid compound directly into the solvent and allowing it to reach equilibrium over an extended period (e.g., 24-48 hours)[2][4]. It is considered the "gold standard" for solubility measurement and is vital for later-stage development[9].
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Turbidimetry
This protocol describes a high-throughput method to estimate the kinetic solubility of this compound by measuring the turbidity that results from its precipitation out of a supersaturated solution.
2.1. Principle A concentrated stock solution of this compound in DMSO is rapidly diluted into an aqueous buffer. If the final concentration exceeds the kinetic solubility limit, the compound will precipitate, causing the solution to become turbid. The degree of turbidity, measured by light absorbance or scattering, is proportional to the amount of precipitated compound.
2.2. Materials and Equipment
-
This compound (solid powder)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Multichannel pipette or automated liquid handler
-
Microplate reader with absorbance or nephelometry capabilities
-
Plate shaker
2.3. Experimental Workflow
References
- 1. This compound | C22H14O6 | CID 633024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Solubility assays. [bio-protocol.org]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. asianpubs.org [asianpubs.org]
- 9. inventivapharma.com [inventivapharma.com]
Troubleshooting & Optimization
Technical Support Center: Maritinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Maritinone (also known as 8,8'-Biplumbagin) synthesis. The guidance is based on established principles of naphthoquinone chemistry and oxidative coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a dimer of Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone). The most probable synthetic route involves the oxidative coupling of two Plumbagin molecules. This can be conceptually broken down into two main stages: the synthesis of the Plumbagin monomer and the subsequent dimerization.
Q2: What are the most critical factors affecting the yield of the oxidative coupling step?
A2: The key factors influencing the dimerization of Plumbagin to form this compound are:
-
Choice of Oxidant: The type and amount of oxidizing agent are crucial. Common oxidants for such couplings include iron(III) chloride, copper salts, and enzymatic catalysts like laccase.
-
Reaction Solvent: The solvent can significantly impact the solubility of the reactants and the stability of intermediates.
-
Reaction Temperature and Time: These parameters need to be carefully optimized to promote the desired coupling reaction while minimizing side reactions and decomposition.
-
pH of the reaction medium: The pH can influence the reactivity of the phenolic hydroxyl group and the stability of the naphthoquinone ring.
-
Protection of Functional Groups: In some cases, protecting the hydroxyl group of Plumbagin might be necessary to control the regioselectivity of the coupling.
Q3: What are the common side products in this compound synthesis?
A3: Common side products can include:
-
Over-oxidized products: The naphthoquinone ring system can be susceptible to further oxidation, leading to degradation.
-
Polymeric materials: Uncontrolled polymerization can occur, especially at higher concentrations or with highly reactive oxidants.
-
Regioisomers: Coupling at positions other than the desired 8,8'-linkage can lead to a mixture of isomers, complicating purification.
-
Unreacted starting material: Incomplete conversion will result in the presence of Plumbagin in the final product mixture.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Oxidative Coupling | Optimize the choice and concentration of the oxidizing agent. Refer to the table below for examples of conditions used for similar couplings. Consider enzymatic catalysis (e.g., laccase) for milder reaction conditions.[1] |
| Decomposition of Starting Material or Product | Perform the reaction at a lower temperature. Use a degassed solvent to minimize oxidation by atmospheric oxygen. Monitor the reaction progress closely by TLC or HPLC to avoid prolonged reaction times. |
| Poor Solubility of Reactants | Screen different solvents or solvent mixtures to improve the solubility of Plumbagin. |
| Suboptimal pH | Adjust the pH of the reaction mixture. The optimal pH will depend on the chosen catalyst and solvent system. |
Issue 2: Formation of Multiple Products/Difficult Purification
| Potential Cause | Troubleshooting Suggestion |
| Lack of Regioselectivity | Consider using a directing group or a protecting group strategy to favor the 8,8'-coupling. Metal-catalyzed reactions with specific ligands can sometimes offer better regiocontrol.[2] |
| Polymerization | Use a lower concentration of the Plumbagin starting material. Add the oxidizing agent slowly to the reaction mixture to maintain a low concentration of reactive intermediates. |
| Formation of Tars | Ensure the purity of the starting Plumbagin. Traces of impurities can sometimes catalyze side reactions. Lowering the reaction temperature might also help. |
Issue 3: Reaction Fails to Proceed
| Potential Cause | Troubleshooting Suggestion |
| Inactive Oxidant/Catalyst | Use a fresh batch of the oxidizing agent or catalyst. Ensure that the catalyst is not poisoned by impurities in the starting material or solvent. |
| Incorrect Reaction Conditions | Verify the reaction temperature, time, and pH. Some oxidative couplings require an inert atmosphere. |
| Starting Material is Unreactive | Confirm the identity and purity of the Plumbagin starting material by analytical methods (NMR, MS). |
Data Presentation: Optimization of Oxidative Coupling Conditions for Naphthoquinones
The following table summarizes reaction conditions from the literature for oxidative coupling reactions of naphthoquinone-related compounds, which can serve as a starting point for optimizing this compound synthesis.
| Reactant(s) | Catalyst/Oxidant | Solvent | Temperature | Time | Yield | Reference |
| 1,4-Naphthoquinone and Amines | t-BuOK | DMF | Room Temp. | 2 h | Good | [3][4] |
| 2-Naphthols | Fe(ClO4)2 / Bisquinolyldiamine ligand | CH2Cl2 | Room Temp. | 12 h | up to 99% | [2] |
| 1,4-Hydroquinones and Dienes | Laccase | Aqueous Medium | Not Specified | Not Specified | Good | [1] |
| 2-Amino-1,4-naphthoquinone and Vicinal Diols | Iron Catalyst | Not Specified | Moderate Temp. | Not Specified | Remarkable | [5] |
Experimental Protocols
Generalized Protocol for Oxidative Dimerization of Plumbagin
-
Preparation of Reactant Solution: Dissolve Plumbagin (1 equivalent) in a suitable solvent (e.g., acetonitrile, DMF, or a buffered aqueous solution for enzymatic reactions) in a round-bottom flask. The concentration should be kept low initially (e.g., 0.01-0.05 M) to minimize polymerization.
-
Inert Atmosphere (if necessary): For metal-catalyzed reactions sensitive to air, degas the solution and purge the flask with an inert gas (e.g., argon or nitrogen).
-
Addition of Catalyst/Oxidant: Add the chosen catalyst (e.g., FeCl₃, Cu(OAc)₂, or laccase) and/or oxidant to the solution. The oxidant may be added portion-wise or as a solution via a syringe pump to control the reaction rate.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete (or has reached optimal conversion), quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if an oxidizing agent was used. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting low yield in this compound synthesis.
References
- 1. One-pot synthesis of 1,4-naphthoquinones and related structures with laccase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. t -BuOK mediated oxidative coupling amination of 1,4-naphthoquinone and related 3-indolylnaphthoquinones with amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00193K [pubs.rsc.org]
- 4. t-BuOK mediated oxidative coupling amination of 1,4-naphthoquinone and related 3-indolylnaphthoquinones with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Maritinone Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in Maritinone bioassays. The guidance is structured in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What are the common types of bioassays used for compounds like this compound?
Common bioassays for compounds that modulate intracellular signaling pathways, like PDE inhibitors, include:
-
Enzyme Inhibition Assays: To directly measure the inhibitory effect of the compound on its target enzyme (e.g., PDE3).
-
Cell-Based Assays: To assess the downstream cellular effects, such as changes in cAMP levels, cell viability, or cytotoxicity.[1]
-
Functional Assays: To measure physiological responses in isolated tissues or organs.
Q3: My this compound compound is showing lower potency (higher IC50) than expected in an enzyme inhibition assay. What are the possible causes?
Several factors could contribute to lower than expected potency.[2] Consider the following:
-
Incorrect Compound Concentration: Errors in weighing the compound or in performing serial dilutions can lead to a lower final concentration than intended.
-
Compound Purity: Impurities in your compound preparation will reduce the effective concentration of the active molecule.
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the inhibitor's activity.
-
High Enzyme Concentration: Using too much enzyme can necessitate a higher inhibitor concentration to achieve 50% inhibition.[2]
-
High Substrate Concentration: For competitive inhibitors, a high substrate concentration can outcompete the inhibitor, leading to a higher apparent IC50.[2]
Q4: I am observing high variability between replicate wells in my cell-based assay. What could be the cause?
High variability in cell-based assays is a common issue.[3] Potential causes include:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate can lead to significant differences in cell numbers per well.
-
Edge Effects: Evaporation from the outer wells of a microtiter plate can concentrate media components and affect cell growth and viability.[4]
-
Improper Reagent Mixing: Incomplete mixing of reagents within the wells can lead to inconsistent results.
-
Cell Passage Number: Using cells with a high passage number can lead to phenotypic changes and altered responses to stimuli.[1]
-
Mycoplasma Contamination: Mycoplasma infection can significantly impact cell health and experimental outcomes.[3]
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Results in Enzyme Inhibition Assays
This guide provides a systematic approach to troubleshooting inconsistent results in this compound enzyme inhibition assays.
Problem: High variability in replicate IC50 values.
| Possible Cause | Recommended Action | Rationale |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents where possible.[5] | Inaccurate or inconsistent dispensing of enzyme, substrate, or inhibitor will lead to variability. |
| Incomplete Reagent Mixing | Gently mix the plate after adding each reagent. Avoid introducing air bubbles. | Ensures a homogenous reaction in each well. |
| Temperature Fluctuations | Ensure all reagents and the plate reader are at the specified assay temperature. Avoid removing the plate from the incubator for extended periods.[6] | Enzyme activity is highly sensitive to temperature changes. |
| Reagent Degradation | Prepare fresh reagents for each experiment. Store stock solutions appropriately and avoid repeated freeze-thaw cycles.[6][7] | Degraded reagents can lead to inconsistent enzyme activity and inhibition. |
| Incorrect Incubation Times | Use a calibrated timer and adhere strictly to the protocol's incubation times. | Insufficient or variable incubation times can affect the reaction progress. |
Guide 2: Troubleshooting Unexpected Results in Cell-Based Assays
This guide addresses common issues encountered when evaluating this compound in a cellular context.
Problem: No significant cellular response to this compound treatment.
| Possible Cause | Recommended Action | Rationale |
| Low Cellular Permeability | Assess the compound's ability to cross the cell membrane using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). | The compound may not be reaching its intracellular target. |
| Compound Cytotoxicity | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which the compound is toxic.[2] | High concentrations may cause cell death, masking any specific inhibitory effects. |
| Incorrect Assay Endpoint | Ensure the chosen assay endpoint (e.g., cAMP levels, gene expression) is appropriate for the expected mechanism of action and that the timing of the measurement is optimal.[1] | The cellular response may be transient or occur at a different time point than measured. |
| Cell Line Unresponsive | Verify that the chosen cell line expresses the target of interest (e.g., PDE3) at sufficient levels. | The cellular model may not be appropriate for studying the compound's effects. |
| Compound Instability in Media | Assess the stability of this compound in the cell culture media over the course of the experiment. | The compound may be degrading before it can exert its effect. |
Experimental Protocols
Protocol 1: Generic Enzyme Inhibition Assay (e.g., for PDE3)
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl with appropriate cofactors).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations.
-
Prepare the enzyme (e.g., PDE3) and substrate (e.g., cAMP) solutions in assay buffer.
-
-
Assay Procedure:
-
Add a fixed volume of the enzyme solution to each well of a 96-well plate.
-
Add the serially diluted this compound solutions to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the product formation at specific time points using a suitable detection method (e.g., fluorescence, absorbance).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Cell-Based cAMP Assay
-
Cell Culture and Seeding:
-
Culture cells in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture media.
-
Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control.
-
Incubate the cells with the compound for a specified period.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Normalize the cAMP levels to the vehicle control.
-
Plot the normalized cAMP levels against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Visualizations
Caption: A generalized workflow for a typical bioassay.
Caption: Postulated signaling pathway for a PDE3 inhibitor.
Caption: A logical flow for troubleshooting inconsistent bioassay results.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. focus.gbo.com [focus.gbo.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. m.youtube.com [m.youtube.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
Technical Support Center: Optimizing Maritinone Concentration for Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Maritinone concentration for in vitro cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A1: Based on cytotoxicity data from structurally similar thiazinoquinone compounds isolated from the same marine ascidian, Aplidium conicum, a sensible starting range for this compound would be from 0.1 µM to 100 µM. For instance, thiaplidiaquinones A and B show cytotoxicity in the low micromolar range (~3 µM) against human leukemia T cells (Jurkat)[1]. Conicaquinones A and B are cytotoxic to rat glioma cells with IC50 values of 2.1 and 5 µg/ml respectively[2]. Another related compound, aplidinone A, exhibits IC50 values of 13 µM in human lung adenocarcinoma (A-549) and 8.7 µM in kidney cancer (293T) cells[3]. Therefore, a broad initial screening is recommended to determine the specific effective range for your cell line.
Q2: What is the primary mechanism of cytotoxicity for this compound and related thiazinoquinones?
A2: The primary mechanism of cytotoxicity for this compound and related thiazinoquinones is believed to be the induction of apoptosis through the generation of reactive oxygen species (ROS)[1]. These compounds can undergo redox cycling, leading to the formation of superoxide radicals and subsequent oxidative stress. This oxidative stress can then trigger downstream signaling pathways that lead to programmed cell death[1]. Some evidence also suggests the involvement of the NF-κB signaling pathway[3].
Q3: Which cytotoxicity assays are suitable for use with this compound?
A3: Standard colorimetric or fluorometric cytotoxicity assays are suitable for this compound. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures metabolic activity.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay: Similar to MTT but the formazan product is water-soluble.
-
LDH (Lactate Dehydrogenase) assay: Measures membrane integrity by quantifying LDH release from damaged cells.
-
Annexin V/Propidium Iodide (PI) staining: A flow cytometry-based method to differentiate between apoptotic and necrotic cells.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the endpoint being measured. A common starting point is a 24-hour incubation. However, it is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal duration for observing a cytotoxic effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No cytotoxicity observed at expected concentrations. | 1. This compound concentration is too low. 2. The cell line is resistant to this compound. 3. Incubation time is too short. 4. This compound has degraded. | 1. Test a wider and higher concentration range (e.g., up to 200 µM). 2. Try a different cell line known to be sensitive to quinone-based compounds. 3. Increase the incubation time (e.g., 48 or 72 hours). 4. Prepare fresh stock solutions of this compound and protect from light. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Pipetting errors during compound addition or reagent handling. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix gently but thoroughly. 2. Use calibrated pipettes and be consistent with technique. 3. Avoid using the outer wells of the plate, or fill them with sterile media/PBS. |
| High background signal in the assay. | 1. Contamination of cell culture or reagents. 2. Interference of this compound with the assay chemistry. | 1. Check for microbial contamination. Use fresh, sterile reagents. 2. Run a cell-free control with this compound at the highest concentration to check for direct reaction with the assay reagents. |
| Unexpectedly high cytotoxicity at very low concentrations. | 1. Error in stock solution calculation or dilution. 2. High sensitivity of the particular cell line. | 1. Double-check all calculations and prepare a fresh stock solution. 2. Perform a more granular dose-response curve at lower concentrations to accurately determine the IC50. |
Data Presentation
Table 1: Cytotoxicity of this compound Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Assay Duration | IC50 Value | Reference |
| Conicaquinone A | Rat Glioma | Not Specified | 2.1 µg/mL | [2] |
| Conicaquinone B | Rat Glioma | Not Specified | 5 µg/mL | [2] |
| Thiaplidiaquinone A | Jurkat (Human Leukemia) | Not Specified | ~3 µM | [1] |
| Thiaplidiaquinone B | Jurkat (Human Leukemia) | Not Specified | ~3 µM | [1] |
| Aplidinone A | A-549 (Human Lung Adenocarcinoma) | Not Specified | 13 µM | [3] |
| Aplidinone A | 293T (Human Kidney) | Not Specified | 8.7 µM | [3] |
| Conithiaquinone A | MCF-7 (Human Breast Adenocarcinoma) | Not Specified | 44.5 µM | [3] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using the MTT Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
References
Technical Support Center: Large-Scale Production of Maritinone
Welcome to the technical support center for the large-scale production of Maritinone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale production of this compound?
A1: The large-scale production of this compound, a complex marine natural product, faces several significant challenges. These primarily stem from its low natural abundance in source organisms and the intricate molecular structure which makes chemical synthesis difficult and costly.[1][2] Key obstacles include:
-
Supply Limitation: Over-reliance on harvesting the source marine organisms is often unsustainable and can harm marine ecosystems.[3]
-
Low Yields: Both extraction from natural sources and total chemical synthesis often result in low overall yields, making commercial-scale production economically challenging.[1][2]
-
Complex Synthesis: The multi-step chemical synthesis of this compound is often complex and may not be economically viable for large-scale manufacturing.[1][2]
-
Purification Difficulties: Isolating this compound to a high degree of purity from complex mixtures of related compounds and impurities is a significant bottleneck.
-
Stability Concerns: this compound may be susceptible to degradation under certain conditions of pH, light, and temperature, impacting the final product's quality and shelf-life.[4]
Q2: What alternative production strategies exist for this compound beyond direct extraction?
A2: To overcome the limitations of direct extraction, several alternative production strategies are being explored for complex marine natural products like this compound. These include:
-
Total Chemical Synthesis and Semi-Synthesis: While challenging, total synthesis offers a route to produce this compound without relying on natural sources.[1][2] Semi-synthesis, starting from a more readily available precursor, can sometimes be a more efficient option.
-
Aquaculture: Culturing the source organism or its symbiotic partner in situ or ex situ is a potential avenue, though it can be slow and may not replicate the natural production levels of this compound.[2][3]
-
Biotechnological Approaches: Advances in synthetic biology, metabolic engineering, and heterologous biosynthesis in microbial hosts offer promising and sustainable alternatives for large-scale production.[1][2][3][5]
Q3: How can I improve the yield and purity of this compound during purification?
A3: Improving the yield and purity of this compound requires a multi-faceted approach focusing on the optimization of your purification protocol. Key strategies include:
-
Multi-step Chromatography: Employing a combination of chromatographic techniques is often necessary. This can include normal-phase and reverse-phase HPLC, size-exclusion, and ion-exchange chromatography.[6]
-
Method Optimization: Systematically optimize parameters such as the mobile phase composition, gradient, flow rate, and column chemistry for each chromatographic step.
-
Advanced Purification Systems: Utilizing modern purification systems with features like mass-directed fraction collection can significantly improve the efficiency and precision of isolating the target compound.
-
Sample Preparation: Proper sample preparation before purification, such as solid-phase extraction (SPE) to remove major contaminants, can enhance the performance of subsequent chromatographic steps.[7]
Troubleshooting Guides
Low Yield After Synthesis or Extraction
| Symptom | Possible Cause | Suggested Solution |
| Significantly lower than expected yield of crude this compound. | Incomplete reaction in synthesis: One or more reaction steps may not have gone to completion. | Monitor reaction progress using TLC or LC-MS. Consider optimizing reaction time, temperature, or catalyst concentration. |
| Inefficient extraction from biomass: The solvent system or extraction method may not be optimal for this compound. | Experiment with different solvent polarities and extraction techniques (e.g., Soxhlet, sonication, pressurized liquid extraction). | |
| Degradation of this compound: The compound may be unstable under the reaction or extraction conditions. | Conduct stability studies to assess the impact of pH, temperature, and light.[4] Use protective agents or perform steps under inert atmospheres if necessary. |
Poor Purity After Purification
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of impurities with this compound peak in HPLC. | Insufficient chromatographic resolution: The chosen column and mobile phase are not adequately separating this compound from closely related impurities. | Screen different HPLC columns with varying stationary phases. Optimize the mobile phase gradient to improve peak separation. Consider using a higher-resolution analytical to preparative scale-up system. |
| Sample overload: Injecting too much crude material onto the column can lead to poor separation. | Perform a loading study to determine the optimal sample concentration and injection volume for your preparative column. | |
| Presence of structurally similar compounds: The source organism may produce analogues of this compound that are difficult to separate. | Employ orthogonal purification techniques. For example, follow a reverse-phase HPLC step with a normal-phase or size-exclusion chromatography step. |
This compound Degradation During Storage
| Symptom | Observed Change | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC analysis of a stored sample. | A decrease in the area of the this compound peak with the emergence of new, smaller peaks. | Hydrolysis or Oxidation: The sample may be degrading due to exposure to water, oxygen, light, or inappropriate pH. | Store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (-20°C or -80°C).[4] |
| Change in color or physical appearance of the purified compound. | The purified white powder turns yellow or oily over time. | Light or Temperature Instability: Exposure to ambient light or temperature fluctuations can cause degradation. | Store in amber vials and in a controlled, low-temperature environment. Conduct forced degradation studies to identify critical stability factors.[4] |
Experimental Protocols
General Protocol for this compound Purification
This protocol outlines a general workflow for the purification of this compound from a crude extract.
-
Initial Extraction:
-
Lyophilize the biomass to remove water.
-
Perform a solid-liquid extraction with a suitable solvent system (e.g., a gradient of hexane, ethyl acetate, and methanol).
-
Concentrate the crude extract under reduced pressure.
-
-
Preliminary Cleanup:
-
Subject the crude extract to vacuum liquid chromatography (VLC) or flash chromatography on silica gel to fractionate the extract based on polarity.
-
Monitor fractions by TLC or LC-MS to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the this compound-containing fractions and concentrate.
-
Dissolve the concentrated fraction in a suitable solvent and filter through a 0.45 µm filter.
-
Purify the sample using a preparative reverse-phase C18 column.
-
Use a gradient elution system (e.g., water:acetonitrile with 0.1% formic acid).
-
Collect fractions corresponding to the this compound peak, guided by UV detection and ideally mass spectrometry.
-
-
Final Polishing and Purity Assessment:
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Perform a final purity check using analytical HPLC-UV/MS.
-
Characterize the final compound using NMR and high-resolution mass spectrometry.
-
Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common issues in this compound production.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Technologies for Large Scale Supply of Marine Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. routledge.com [routledge.com]
- 7. researchgate.net [researchgate.net]
addressing batch-to-batch variability of synthetic Maritinone
Welcome to the technical support center for synthetic Maritinone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the batch-to-batch variability of synthetic this compound. Our goal is to provide practical guidance to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the biological activity of different batches of synthetic this compound, even though the purity appears similar by HPLC. What could be the cause?
A1: This is a common issue with complex synthetic molecules. While HPLC-UV can provide a good measure of overall purity, it may not distinguish between structurally similar impurities or isomers that have different biological activities. Potential causes for variability in biological activity despite similar HPLC purity include:
-
Presence of Stereoisomers: this compound may have chiral centers, and different enantiomers or diastereomers can exhibit vastly different biological potencies. The synthetic process may produce varying ratios of these stereoisomers from batch to batch.
-
Undetected Impurities: Co-eluting impurities that have a similar UV absorbance profile to this compound might not be resolved by a standard HPLC method. These impurities could be inactive, or they could be potent modulators of the biological target, leading to inconsistent results.
-
Residual Solvents or Reagents: Trace amounts of residual solvents or unreacted starting materials from the synthesis could interfere with your biological assays.
-
Degradation Products: this compound may be susceptible to degradation under certain storage or experimental conditions, leading to the formation of less active or inactive compounds.
Q2: What are the recommended storage and handling conditions for synthetic this compound to minimize degradation?
A2: To ensure the stability and integrity of synthetic this compound, we recommend the following storage and handling procedures:
-
Storage Temperature: For long-term storage, it is advisable to store this compound at -20°C or below. For short-term storage, refrigeration at 2-8°C is acceptable. As a general guideline, many suppliers suggest storing the product at a controlled room temperature (20°C to 25°C) for shipping and short-term use, but always refer to the Certificate of Analysis for specific recommendations.
-
Protection from Light: this compound, like many complex organic molecules, may be light-sensitive. Store the compound in a light-protecting vial (e.g., amber glass) or in a dark location.
-
Inert Atmosphere: If the compound is particularly sensitive to oxidation, storing it under an inert atmosphere (e.g., argon or nitrogen) can prolong its shelf life.
-
Handling: When preparing solutions, use high-purity solvents and minimize the time the compound is exposed to ambient conditions. Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, they should be kept at -20°C or below and protected from light.
Q3: We are having trouble dissolving synthetic this compound for our in vitro assays. What solvents are recommended?
A3: The solubility of this compound can be challenging. We recommend starting with organic solvents such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution. For aqueous buffers used in cell-based assays, it is crucial to ensure that the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the cells. If solubility in aqueous media is still an issue, consider the use of solubilizing agents or formulation strategies, but be mindful of their potential effects on your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent Purity Results Between Batches by HPLC-UV
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inadequate HPLC Method Resolution | Develop a more robust HPLC method. Screen different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile, methanol, water with different buffers and pH values), and gradient profiles to improve the separation of this compound from potential impurities. |
| Co-eluting Impurities | Employ a diode array detector (DAD) or photodiode array (PDA) detector to assess peak purity. If co-elution is suspected, couple the HPLC to a mass spectrometer (LC-MS) for more definitive identification of all components under the main peak. |
| Reference Standard Degradation | Ensure that your reference standard is properly stored and has not degraded. Qualify your reference standard periodically against a newly synthesized or purchased batch. |
Issue 2: Unexpected Peaks in NMR or Mass Spectra
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Process-Related Impurities | These can arise from starting materials, intermediates, or side reactions. A thorough understanding of the synthetic route is necessary to predict and identify these impurities. If the synthesis is not disclosed, techniques like high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC, HMBC) can help in the structural elucidation of unknown peaks. |
| Degradation Products | This compound may degrade over time or under certain conditions (e.g., exposure to acid, base, light, or oxidizing agents). Perform forced degradation studies to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Residual Solvents | A 1H NMR spectrum can readily identify common residual solvents. Quantification can be performed using an internal standard. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Analysis
This protocol provides a general starting point for the analysis of synthetic this compound. Method optimization will likely be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectral analysis of this compound)
-
Column Temperature: 30°C
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3), depending on solubility.
-
Concentration: 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent.
-
Experiments:
-
1H NMR: To determine the proton environment.
-
13C NMR: To determine the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To aid in the complete structural assignment and identify correlations between protons and carbons, which is crucial for identifying impurities.
-
Mass Spectrometry (MS) for Molecular Weight and Impurity Identification
-
Ionization Source: Electrospray ionization (ESI) is a common choice for molecules of this type.
-
Mode: Both positive and negative ion modes should be evaluated to determine the optimal ionization for this compound and potential impurities.
-
Analysis:
-
Full Scan: To determine the molecular weight of the parent compound and detect any impurities.
-
Tandem MS (MS/MS): To obtain fragmentation patterns that can aid in structural elucidation and confirmation. This is particularly useful for distinguishing between isomers.
-
Visualization of Key Concepts
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A logical workflow for diagnosing the root cause of batch-to-batch variability in synthetic this compound.
Hypothetical Signaling Pathway for this compound's Cytostatic Effect
Based on literature for related marine compounds, a potential mechanism of action for this compound's cytostatic effects could involve the inhibition of key pro-proliferative signaling pathways. The following diagram illustrates a hypothetical model where this compound inhibits the PI3K/Akt and MAPK pathways, leading to cell cycle arrest. It is important to note that this is a proposed pathway and requires experimental validation for this compound.
Caption: A hypothetical model of this compound's cytostatic action via inhibition of the PI3K/Akt and MAPK signaling pathways.
Maritinone Stability: A Technical Support Center for Researchers
Welcome to the technical support center for Maritinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in common laboratory solvents. As specific stability data for this compound is limited in published literature, this guide provides best-practice recommendations based on its chemical structure and general principles of natural product stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a naturally occurring compound classified as a naphthoquinone. Its chemical name is 5-hydroxy-8-(4-hydroxy-7-methyl-5,8-dioxonaphthalen-1-yl)-2-methylnaphthalene-1,4-dione[1]. Key features of its structure include multiple hydroxyl (-OH) groups and quinone moieties. These functional groups are known to be chemically active and can influence the compound's stability.
Q2: Why is the stability of this compound in solution important?
Q3: What are the general recommendations for storing solid this compound?
Q4: In which common solvents can I dissolve this compound?
A definitive solubility profile is not publicly available. However, based on its polyphenolic structure, this compound is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile. Its solubility in aqueous solutions is expected to be low but may be enhanced at a higher pH, although this may also increase the rate of degradation.
Troubleshooting Guide
Issue 1: My this compound solution has changed color (e.g., darkened) upon storage. What does this indicate?
A color change in your this compound solution is a common indicator of degradation. The quinone and hydroxyl groups in the this compound structure are susceptible to oxidation, which can lead to the formation of colored polymeric products. This process can be accelerated by exposure to light, oxygen, and elevated temperatures. If you observe a color change, it is recommended to prepare a fresh solution.
Issue 2: I am observing inconsistent results in my bioassays. Could this compound instability be the cause?
Yes, inconsistent results are a hallmark of compound instability. If this compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability in the observed biological effects. This is particularly relevant for lengthy experiments. To mitigate this, consider preparing fresh solutions immediately before use or conducting a preliminary stability test under your specific experimental conditions (e.g., in cell culture media at 37°C).
Issue 3: My HPLC analysis shows new peaks appearing in my this compound sample over time. What are these?
The appearance of new peaks in an HPLC chromatogram is strong evidence of degradation. These new peaks represent degradation products of this compound. The stability of flavonoids and related polyphenolic compounds can be compromised by factors like pH, temperature, and light, leading to reactions such as C-ring cleavage or oxidation.[2][3][4] To confirm, you can perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify these degradation peaks.
Predicted Stability of this compound in Laboratory Solvents
Due to the absence of specific quantitative data, the following table provides a qualitative prediction of this compound's stability based on its chemical structure and general knowledge of natural product chemistry. Researchers should validate these predictions under their own experimental conditions.
| Solvent | Predicted Stability | Recommended Handling and Storage | Potential Issues |
| DMSO | Moderate | Prepare fresh stock solutions. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Protect from light. | DMSO is hygroscopic; absorbed water can promote hydrolysis over long-term storage. |
| Ethanol/Methanol | Moderate to Low | Use freshly prepared solutions. Store at -20°C or colder for short periods (days). Protect from light. | Potential for reaction with the solvent (esterification) if acidic/basic impurities are present. Prone to oxidation. |
| Acetonitrile | Moderate | Suitable for analytical purposes (e.g., HPLC mobile phase). Prepare fresh for each use. | Less reactive than protic solvents but long-term stability is not guaranteed. |
| Aqueous Buffers | Low (pH dependent) | Prepare immediately before use. Avoid high pH if possible. Degrease buffers to remove oxygen. | Highly susceptible to pH-dependent hydrolysis and oxidation. Stability can be very poor, especially at neutral or basic pH. |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in a Selected Solvent
This protocol outlines a general method for determining the short-term stability of this compound in a specific solvent using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of this compound remaining in a solution under specific storage conditions over time.
Materials:
-
This compound (solid)
-
HPLC-grade solvent of interest (e.g., DMSO, Ethanol)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution (Time 0):
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Immediately after preparation, inject an aliquot of this solution into the HPLC system to obtain the initial peak area (this will be your T=0 reference).
-
-
Storage Conditions:
-
Divide the remaining stock solution into several small, sealed vials.
-
Store these vials under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the refrigerator, 37°C in an incubator). Protect from light by wrapping vials in aluminum foil unless photostability is being tested.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve one vial from each storage condition.
-
Allow the vial to return to room temperature if it was stored cold.
-
Inject an aliquot into the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
For each time point, calculate the peak area of the this compound peak.
-
Calculate the percentage of this compound remaining using the following formula: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
Plot the % Remaining versus time to visualize the degradation curve.
-
Acceptance Criteria: A common threshold for stability is retaining at least 90% of the initial concentration, but this can be adapted based on the experimental requirements.
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound stability.
Caption: Workflow for a typical stability assessment experiment.
Caption: Factors influencing the degradation of this compound.
References
Technical Support Center: Maritinone Anti-Mycobacterial Assays
Welcome to the technical support center for Maritinone anti-mycobacterial assays. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and pitfalls encountered during the screening and evaluation of this compound's anti-mycobacterial properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported anti-mycobacterial activity?
This compound, a naphthoquinone also known as 8,8'-Biplumbagin, is a natural product isolated from the stem bark of Diospyros anisandra. It has demonstrated potent activity against the drug-sensitive Mycobacterium tuberculosis H37Rv strain with a reported Minimum Inhibitory Concentration (MIC) of 8.34 µM.[1]
Q2: this compound is a lipophilic compound. What general precautions should I take during my experiments?
Lipophilic compounds like this compound can present several challenges in aqueous assay environments. It is crucial to ensure proper solubilization, often with the use of solvents like dimethyl sulfoxide (DMSO), and to be mindful of potential precipitation in culture media. The lipophilic nature of this compound may also lead to non-specific binding to plasticware or interactions with media components, which can affect the accuracy of your results.[2]
Q3: I am observing inconsistent MIC values for this compound. What could be the cause?
Inconsistent MIC values can stem from several factors:
-
Solubility Issues: this compound may precipitate out of solution at higher concentrations, leading to an inaccurate assessment of its true inhibitory concentration.
-
Inoculum Variability: Ensure a standardized and consistent inoculum size, as variations can significantly impact MIC results.
-
Media Composition: The presence of lipids or proteins in the growth medium can sequester lipophilic compounds like this compound, reducing their effective concentration.[2] Consider using a less rich medium if appropriate for your assay.
-
Incubation Time: For slow-growing mycobacteria, extended incubation times are necessary, but this can also lead to compound degradation or evaporation. Ensure proper sealing of plates and consistent incubation periods.
Q4: My cytotoxicity results for this compound on mammalian cells are not reproducible. What should I check?
Reproducibility issues in cytotoxicity assays (e.g., MTT, XTT) can be due to:
-
Compound Precipitation: this compound may not be fully soluble in the cell culture medium, leading to uneven exposure of cells to the compound. Visually inspect your wells for any signs of precipitation.
-
Cell Seeding Density: Ensure a uniform and optimal cell density across all wells. Overly confluent or sparse cultures can lead to variable results.
-
Interference with Assay Reagents: Some colored compounds can interfere with the colorimetric readouts of viability assays. Always include a "compound only" control (no cells) to check for any direct reaction with the assay reagents.
-
Serum Interactions: Components in fetal bovine serum (FBS) can bind to this compound, affecting its bioavailability. Consider reducing the serum concentration if your cell line can tolerate it, but be aware this may also affect cell health.
Troubleshooting Guides
Guide 1: Inconsistent Results in the Microplate Alamar Blue Assay (MABA)
| Problem | Possible Cause | Recommended Solution |
| No color change (blue) in positive control wells | Insufficient mycobacterial growth. | - Verify the viability and growth rate of your mycobacterial strain.- Ensure the inoculum density is appropriate.- Extend the incubation period. |
| Color change (pink) in negative control (sterility) wells | Contamination of media or reagents. | - Use fresh, sterile media and reagents.- Maintain aseptic technique throughout the assay setup. |
| MIC values are higher than expected or highly variable | - this compound precipitation.- Binding of this compound to plate plastic or media components. | - Prepare fresh serial dilutions of this compound for each experiment.- Include a solvent control (e.g., DMSO) at the same concentration used in the test wells.- Consider using low-binding microplates.- Evaluate the effect of different media compositions on this compound's activity. |
| False positive results (inhibition of Alamar Blue reduction) | This compound directly interferes with the Alamar Blue reagent. | - Run a control plate with this compound and Alamar Blue in cell-free media to assess for any direct chemical reduction or oxidation of the dye. |
Guide 2: Issues with Cytotoxicity Assays (e.g., MTT)
| Problem | Possible Cause | Recommended Solution |
| High background absorbance in "compound only" controls | This compound absorbs light at the same wavelength as the formazan product. | - Subtract the absorbance of the "compound only" control from the absorbance of the corresponding test wells. |
| Inconsistent formazan crystal formation | Uneven cell growth or compound precipitation. | - Ensure a single-cell suspension before seeding.- Visually inspect wells for uniform cell monolayers and any signs of compound precipitation before adding the MTT reagent. |
| Low absorbance readings in untreated control cells | - Suboptimal cell health or low seeding density.- Contamination. | - Use cells in the logarithmic growth phase.- Optimize the initial cell seeding density.- Regularly test cell cultures for mycoplasma contamination. |
| Observed cytotoxicity at all concentrations | High concentration of solvent (e.g., DMSO) is toxic to the cells. | - Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Data Presentation
Table 1: Reported In Vitro Activity of this compound
| Compound | Mycobacterial Strain | Assay | MIC (µM) | Cytotoxicity (Cell Line) | Selectivity Index (SI) | Reference |
| This compound | M. tuberculosis H37Rv | Not specified | 8.34 | Vero cells | >10 | [1] |
Experimental Protocols
Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:50 in 7H9 broth.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add 100 µL of sterile 7H9 broth to all wells.
-
Add 100 µL of this compound stock solution (in 7H9 with a final DMSO concentration not exceeding 1%) to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Include a drug-free control (with and without solvent) and a sterility control (media only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted mycobacterial inoculum to each well, except for the sterility control.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue and Reading:
-
Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate at 37°C for 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change.
-
Protocol 2: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding:
-
Seed mammalian cells (e.g., Vero cells) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: Workflow for evaluating this compound's anti-mycobacterial activity and cytotoxicity.
Caption: Decision tree for troubleshooting inconsistent MIC results in this compound assays.
References
Technical Support Center: Purification of Maritinone
Welcome to the technical support center for the purification of Maritinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the purity of isolated this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
This compound, also known as 8,8'-Biplumbagin, is a dimeric naphthoquinone. Its primary natural source is the plant genus Diospyros, with specific reports of its isolation from the fresh fruits of Diospyros maritima[1][2].
Q2: What are the common impurities encountered during the isolation of this compound?
The crude extract of Diospyros maritima is a complex mixture containing numerous other naphthoquinone derivatives that can be considered impurities. Identifying these is crucial for developing a targeted purification strategy. Common impurities include:
-
Plumbagin
-
Droserone
-
3,3'-Biplumbagin
-
Chitranone
-
Elliptinone
-
Isozeylanone
-
Neodiospyrin
-
Mamegakinone
A comprehensive list of known compounds isolated from Diospyros maritima can be found in scientific literature[1][2].
Q3: What are the initial extraction methods for obtaining a crude this compound extract?
The initial extraction from the plant material, typically the fresh fruits of Diospyros maritima, is usually performed using organic solvents. Common methods involve:
-
Solvent Extraction: Maceration or blending of the fresh plant material with solvents like chloroform or ethanol[1][2].
-
Solvent Partitioning: The crude extract is often partitioned between an organic solvent (e.g., chloroform) and water to separate polar and non-polar compounds[2].
Troubleshooting Guides
Issue 1: Low Yield of this compound After Initial Extraction
Possible Cause:
-
Inappropriate Solvent Choice: The solvent used for extraction may not be optimal for this compound.
-
Degradation of this compound: The extraction conditions (e.g., prolonged exposure to heat or light) may be causing degradation of the target compound.
-
Incomplete Extraction: The extraction time or solvent volume may be insufficient to extract all the this compound from the plant material.
Troubleshooting Steps:
-
Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, chloroform, methanol) on a small scale to determine the most effective solvent for this compound extraction.
-
Extraction Conditions: Perform extractions at room temperature and protect the extract from light to minimize degradation.
-
Exhaustive Extraction: Increase the number of extraction cycles or the volume of solvent to ensure complete extraction. Monitor the completeness of the extraction by analyzing a small aliquot of the final solvent wash using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Issue 2: Co-elution of Impurities During Column Chromatography
Possible Cause:
-
Inadequate Stationary Phase: The chosen stationary phase (e.g., silica gel) may not provide sufficient selectivity to separate this compound from structurally similar impurities.
-
Suboptimal Mobile Phase: The solvent system used for elution may not have the correct polarity to achieve good separation.
Troubleshooting Steps:
-
Stationary Phase Selection: While silica gel is common, consider using other stationary phases such as alumina or reversed-phase C18 silica for better separation of naphthoquinones.
-
Mobile Phase Optimization:
-
TLC Analysis: Before running a column, use TLC with various solvent systems (e.g., hexane-ethyl acetate, chloroform-methanol gradients) to identify the optimal mobile phase for separating this compound from its major impurities.
-
Gradient Elution: Employ a gradient elution strategy during column chromatography, starting with a non-polar solvent and gradually increasing the polarity. This can improve the resolution of compounds with similar retention factors.
-
Issue 3: Difficulty in Obtaining High Purity this compound by Recrystallization
Possible Cause:
-
Incorrect Solvent System: The solvent or solvent pair used for recrystallization may not be suitable for this compound, leading to poor crystal formation or co-precipitation of impurities.
-
Presence of Oily Impurities: Some impurities may be oils that hinder the crystallization process.
Troubleshooting Steps:
-
Solvent Screening: On a small scale, test the solubility of the impure this compound in a variety of solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.
-
Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is poorly soluble) until turbidity appears. Heat to redissolve and then allow to cool slowly.
-
Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.
-
Seeding: If crystallization does not initiate upon cooling, adding a seed crystal of pure this compound can induce crystallization.
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound from Diospyros maritima
-
Extraction:
-
Homogenize 1 kg of fresh fruits of Diospyros maritima in 5 L of chloroform using a blender.
-
Macerate the homogenate at room temperature for 24 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude chloroform extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a mixture of chloroform and water (1:1, v/v).
-
Separate the chloroform layer, which contains the less polar compounds including this compound.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent to yield the chloroform-soluble fraction.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 60-120 mesh) in a suitable non-polar solvent like hexane.
-
Dissolve the chloroform-soluble fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
Combine the this compound-rich fractions and evaporate the solvent.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified this compound in methanol or acetonitrile.
Data Presentation
Table 1: Common Naphthoquinone Impurities in Diospyros maritima
| Compound Name | Molecular Formula | Reference |
| Plumbagin | C₁₁H₈O₃ | [1] |
| Droserone | C₁₁H₈O₄ | [1] |
| 3,3'-Biplumbagin | C₂₂H₁₄O₆ | [1] |
| Chitranone | C₂₂H₁₄O₆ | [1] |
| Elliptinone | C₂₂H₁₄O₆ | [1] |
| Isozeylanone | C₂₂H₁₄O₆ | [1] |
| Neodiospyrin | C₂₂H₁₄O₆ | [1] |
| Mamegakinone | C₂₂H₁₄O₆ | [1] |
Visualizations
References
Technical Support Center: Optimizing HPLC Parameters for Maritinone Analysis
Welcome to the technical support center for the HPLC analysis of Maritinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for the analysis of this compound?
Q2: Which type of HPLC column is most suitable for this compound analysis?
A2: A C18 column is the most commonly used and recommended stationary phase for the analysis of naphthoquinones due to its ability to separate compounds based on hydrophobicity.
Q3: What is the typical mobile phase composition for analyzing compounds like this compound?
A3: A gradient or isocratic mobile phase consisting of methanol or acetonitrile and water is typically effective. The addition of a small amount of acid, such as formic acid or phosphoric acid, can improve peak shape by suppressing the ionization of silanol groups on the stationary phase and the analyte itself.
Q4: How can I improve the resolution between this compound and other components in my sample?
A4: To improve resolution, you can try adjusting the mobile phase composition (e.g., changing the organic-to-aqueous ratio or the type of organic solvent), modifying the pH of the aqueous phase, changing the column temperature, or using a column with a different stationary phase or smaller particle size.
Q5: What should I do if I observe peak tailing for this compound?
A5: Peak tailing for naphthoquinones can be caused by interactions with active silanols on the column packing material.[1] To mitigate this, you can add a competing base to the mobile phase, use a column with end-capping, or lower the pH of the mobile phase to suppress silanol ionization.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound and similar naphthoquinones.
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | - Detector lamp is off.- No mobile phase flow.- Incorrect sample concentration or deterioration.[2] | - Ensure the detector lamp is on.- Check the pump and mobile phase reservoir.- Verify sample preparation and concentration. |
| Peak Tailing | - Interaction with active silanols.- Column overload.- Inappropriate mobile phase pH.[1] | - Use a mobile phase with a competing base or lower pH.- Reduce the sample injection volume or concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak Fronting | - Sample solvent stronger than the mobile phase.- Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the amount of sample injected. |
| Split Peaks | - Column contamination or damage.- Mismatch between injection solvent and mobile phase.[3] | - Clean or replace the column.- Ensure the sample is dissolved in a solvent compatible with the mobile phase. |
| Retention Time Shifts | - Changes in mobile phase composition.- Column degradation.- Inconsistent flow rate.[4] | - Prepare fresh mobile phase and ensure proper mixing.- Replace the column if it's old or has been used extensively.- Check the pump for leaks or bubbles. |
| High Backpressure | - Clogged column frit or tubing.- Particulate matter from the sample.- Precipitation of buffer in the mobile phase.[2] | - Replace the in-line filter and check for blockages.- Filter all samples before injection.- Ensure the mobile phase components are miscible and the buffer is soluble. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase.- Detector instability.[5] | - Degas the mobile phase.- Use high-purity solvents and freshly prepared mobile phase.- Allow the detector to warm up and stabilize. |
Experimental Protocols
Recommended Starting Protocol for this compound HPLC Analysis
This protocol is a suggested starting point for the analysis of this compound, derived from methods used for similar naphthoquinones. Optimization will likely be required for your specific application.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]
2. HPLC System and Conditions:
-
HPLC System: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Methanol and Water (e.g., starting with a 65:35 v/v ratio). The addition of 0.1% formic acid to the aqueous phase is recommended to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Detection Wavelength: Based on the UV spectrum of similar naphthoquinones, a starting wavelength of 265-280 nm is recommended. A PDA detector would be beneficial to determine the optimal wavelength.
3. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of a related compound (if this compound standard is unavailable) to check system suitability.
-
Inject the prepared sample.
-
Identify and quantify the this compound peak based on retention time and comparison with a standard curve (if available).
Data Presentation
Table 1: Comparison of HPLC Conditions for Naphthoquinone Analysis
This table summarizes HPLC parameters from published methods for compounds structurally related to this compound, which can be useful for method development.
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Plumbagin | C18 | Methanol:Water (65:35 v/v) | 1.0 | 265 | [7] |
| Plumbagin | Thermo Hypersil BDS C18 (250x4.6 mm, 5µ) | 5mM Ammonium acetate (pH 3.8):Acetonitrile (40:60 v/v) | 1.0 | 268 | [8] |
| 1,4-Naphthoquinone | C18 | Methanol:Chloroform (95%:0.5%) | - | 254 | [2] |
| Naphthoquinones | Gemini C18 (150 x 4.60 mm, 3 µm) | Gradient elution with methanol and water | - | 280 | [9] |
Mandatory Visualizations
Caption: Experimental workflow for this compound HPLC analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 2. The development and validation of HPLC and HPTLC-densitometry methods for the determination of 1, 4-naphthoquinone content in Eleutherine bulbosa extract - Repository of Maulana Malik Ibrahim State Islamic University of Malang [repository.uin-malang.ac.id]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Reverse Phase HPLC-UV and HPTLC Methods for Determination of Plumbagin in Plumbago indica and Plumbago zeylanica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of 1,4-Naphthoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. TLC and HPLC methods for the determination of plumbagin for the diagnosis of poisoning by Plumbago scandens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of HPLC Method for Quantification of Plumbagin in Plumbago Zeylanica L. Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Signal-to-Noise in Maritinone NMR
Welcome to the technical support center for NMR analysis of Maritinone and other natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor signal-to-noise ratio (SNR) in their NMR experiments.
Troubleshooting Guide: Enhancing Signal-to-Noise for this compound
Low signal-to-noise is a common issue when working with natural products like this compound, which may be available in limited quantities. This guide provides a systematic approach to diagnosing and resolving the problem.
Issue: My entire spectrum for this compound has a low signal-to-noise ratio, making it difficult to distinguish peaks from the baseline.
This issue can stem from several factors related to the sample, the instrument, or the experimental parameters. Follow the logical workflow below to identify and address the root cause.
Caption: Troubleshooting workflow for poor signal-to-noise in NMR.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the most common cause of poor signal-to-noise with natural products like this compound?
A: The most frequent cause is low sample concentration.[1] Natural products are often isolated in small quantities, leading to dilute solutions. The signal-to-noise ratio is directly proportional to the concentration of the analyte.
Q2: How can I prepare my this compound sample to maximize the signal-to-noise ratio?
A:
-
Increase Concentration: Dissolve the maximum possible amount of your sample in the minimum appropriate volume of solvent without causing viscosity issues that can broaden lines.[1]
-
Choose the Right Solvent: Use a high-quality deuterated solvent that fully dissolves your compound.
-
Filter the Sample: Remove any suspended particles by filtering your sample into the NMR tube, as particulates can degrade shimming and broaden lines, which reduces peak height.[2]
-
Use Specialized Tubes: For very small sample amounts, consider using micro-tubes or Shigemi tubes, which are designed to improve sensitivity for limited sample volumes.[3]
Acquisition & Processing Parameters
Q3: What is the quickest way to increase my signal-to-noise?
A: The most straightforward way to improve the signal-to-noise ratio is to increase the number of scans (transients).[1][4] The SNR improves with the square root of the number of scans.[1][4] Therefore, to double the SNR, you need to quadruple the number of scans.[1]
Q4: How does receiver gain affect my spectrum?
A: The receiver gain amplifies the NMR signal before digitization.[1] Setting it too low will result in a weak signal. Setting it too high can cause the detector to be overloaded, leading to signal clipping and artifacts. Most modern spectrometers have an automatic gain setting (rga) which is a good starting point.[1]
Q5: Can changing the temperature improve the signal-to-noise ratio?
A: Yes, in some cases. Decreasing the temperature can increase the population difference between spin states, which can lead to a stronger signal.[5] However, lower temperatures can also increase the viscosity of the solvent, leading to broader lines. Conversely, increasing the temperature can sharpen lines by reducing viscosity, which can improve the effective signal-to-noise for broad peaks.[1] The optimal temperature may require some experimentation.
Instrument & Hardware
Q6: My sample is prepared correctly, and I've increased the number of scans, but the signal is still poor. What else should I check?
A:
-
Probe Tuning and Matching: Ensure the probe is correctly tuned and matched for your sample. An improperly tuned probe will not efficiently transmit and receive the radiofrequency pulses, leading to significant signal loss.[1]
-
Shimming: Poor shimming results in an inhomogeneous magnetic field, which causes broad peaks and consequently lower peak heights.[1][2]
-
Hardware: Using a spectrometer with a higher magnetic field strength will significantly improve sensitivity.[3][6][7] Additionally, using a cryogenically cooled probe (cryoprobe) can boost the signal-to-noise ratio by a factor of 3-4 by reducing thermal noise in the electronics.[6]
Caption: Key factors influencing the signal-to-noise ratio in NMR experiments.
Data Summary and Experimental Protocols
Impact of Key Parameters on Signal-to-Noise Ratio
The following table summarizes the relationship between various experimental parameters and the resulting signal-to-noise ratio.
| Parameter | Relationship to SNR | Typical Improvement | Considerations |
| Sample Concentration | Proportional | Varies | Limited by solubility and sample availability. |
| Number of Scans (nt) | Proportional to √nt | 2x SNR for 4x scans[1] | Increases experiment time. |
| Magnetic Field (B₀) | Proportional to B₀^(3/2) | ~1.8x SNR from 400 to 600 MHz | Limited by available hardware.[7] |
| Probe Type | Cryoprobe vs. Room Temp. | 3-4x SNR[6] | Requires specific, more expensive hardware. |
| Temperature | Complex | Varies | Can affect solubility, viscosity, and reaction rates. |
Experimental Protocols
Protocol 1: Optimized Sample Preparation for this compound
-
Determine Solubility: Test the solubility of this compound in various deuterated solvents (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) to find the one that allows for the highest concentration.
-
Weigh Sample: Accurately weigh approximately 1-5 mg of this compound for a standard 5 mm NMR tube. If less material is available, consider using a smaller diameter tube (e.g., 3 mm) or a Shigemi tube.
-
Dissolve Sample: Add the minimum volume of the chosen deuterated solvent required for the NMR tube (typically 0.5-0.6 mL for a 5 mm tube). Use a vortex mixer to ensure the sample is fully dissolved.
-
Filter Sample: Use a small pipette with a cotton or glass wool plug to filter the solution directly into the NMR tube. This will remove any particulate matter.[2]
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: Standard ¹H NMR Acquisition Parameter Optimization
-
Insert and Lock: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.
-
Shim the Sample: Perform automatic or manual shimming to optimize the magnetic field homogeneity. A good shim is critical for sharp lines and good SNR.[1]
-
Tune and Match the Probe: For each sample, perform a tune and match procedure to ensure efficient power transfer.[1]
-
Determine Spectral Width: Acquire a quick single-scan spectrum to determine the appropriate spectral width that encompasses all proton signals.
-
Optimize Receiver Gain: Use the spectrometer's automatic receiver gain adjustment function (e.g., rga on Bruker systems).
-
Set Number of Scans: For a dilute sample like this compound, start with a higher number of scans (e.g., 64 or 128) and increase as needed. Remember that the SNR increases with the square root of the number of scans.[4]
-
Set Relaxation Delay (d1): A standard relaxation delay of 1-2 seconds is usually sufficient for ¹H NMR.
-
Acquire Data: Start the acquisition.
-
Process Data: After acquisition, apply a Fourier transform. Apply a small amount of line broadening (e.g., exponential multiplication with lb = 0.3 Hz) to improve the appearance of the signal-to-noise, but be aware that this will decrease resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 3. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Solving the sensitivity challenge - Centre for Hyperpolarisation in Magnetic Resonance, University of York [york.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Off-Target Effects of Maritinone in Cell Culture
Welcome to the technical support center for researchers using Maritinone. This resource is designed to help you understand and mitigate potential off-target effects of this compound in your cell culture experiments, ensuring the accuracy and specificity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative on-target activity?
A1: this compound is a marine-derived natural product classified as a furanonaphthoquinone. It is being investigated for its potential as a kinase inhibitor. Its primary hypothesized on-target activity is the inhibition of a specific kinase, referred to here as Kinase-X, which is involved in a cellular signaling pathway related to proliferation and survival.
Q2: What are "off-target" effects and why are they a concern with this compound?
A2: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended biological target.[1][2] These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological effects.[1] For a kinase inhibitor like this compound, off-target effects can arise from its binding to other kinases with similar ATP-binding pockets, leading to a broader cellular response than anticipated.[1]
Q3: What are the common causes of off-target effects for small molecules like this compound?
A3: Several factors can contribute to off-target effects:
-
High Compound Concentration: Using concentrations of this compound significantly higher than its binding affinity for the intended target (Kinase-X) increases the likelihood of binding to lower-affinity off-target proteins.[1]
-
Structural Similarity of Targets: The ATP-binding pocket is structurally conserved across many kinases, making it a common source of off-target binding for kinase inhibitors.[1]
-
Compound Promiscuity: Some chemical scaffolds have an inherent tendency to interact with multiple proteins.
-
Cellular Context: The expression levels of on- and off-target proteins in a specific cell type can influence the observed effects.[1]
Q4: Why is it crucial to minimize off-target effects in my experiments with this compound?
A4: Minimizing off-target effects is critical for:
-
Reproducibility: Uncontrolled off-target effects can lead to inconsistent results between experiments and laboratories.
-
Translational Relevance: For drug development, understanding and minimizing off-target effects is essential to predict potential side effects and ensure the therapeutic window of a compound.
Troubleshooting Guide: Specific Issues and Solutions
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.
-
Problem: You are observing a cellular phenotype (e.g., decreased cell viability, change in morphology) with this compound treatment, but you are unsure if it is due to the intended on-target effect on Kinase-X or an off-target interaction.
-
Solution:
-
Perform a Dose-Response Analysis: A classic pharmacological approach. The potency of this compound in eliciting the phenotype should correlate with its potency for inhibiting Kinase-X.[1]
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets Kinase-X produces the same phenotype, it strengthens the evidence for an on-target effect.[1]
-
Rescue Experiment: If possible, overexpress a constitutively active or this compound-resistant mutant of Kinase-X. If the phenotype is rescued, it suggests an on-target effect.
-
Target Engagement Assay: Directly measure the binding of this compound to Kinase-X in your cells using techniques like the Cellular Thermal Shift Assay (CETSA).[3][4]
-
Issue 2: Observed phenotype does not align with the known signaling pathway of Kinase-X.
-
Problem: The cellular response to this compound treatment is not consistent with the established downstream signaling of Kinase-X.
-
Solution:
-
"Omics" Approaches: Employ transcriptomics (RNA-Seq) or proteomics to get an unbiased, global view of the cellular pathways being perturbed by this compound.[2]
-
Pathway Analysis: Use bioinformatics tools to identify over-represented signaling pathways in your "omics" data. This may reveal unexpected off-target pathways.
-
Inhibitors of Suspected Off-Target Pathways: Use well-characterized inhibitors of the suspected off-target pathways to see if the observed phenotype can be rescued or altered.[2]
-
Issue 3: Discrepancy between reported and observed cytotoxic concentrations.
-
Problem: The concentration of this compound required to achieve a cytotoxic effect in your cell line is significantly different from what has been reported in the literature.
-
Solution:
-
Confirm Compound Integrity: Verify the identity and purity of your this compound stock using analytical methods like LC-MS or NMR.
-
Cell Line Specificity: Off-target effects can be highly cell-type specific.[2] The original reported activity may have been in a different cell line with a different expression profile of on- and off-target kinases.
-
Perform a Thorough Dose-Response: Conduct a detailed dose-response curve in your specific cell model to determine the IC50 value accurately.
-
Benchmark Against a Reference Cell Line: If possible, test this compound in the cell line from the original report to benchmark its activity.[2]
-
Quantitative Data Summary
The following tables provide hypothetical quantitative data for this compound to guide experimental design.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Kinase-X |
| Kinase-X (On-Target) | 50 | 1 |
| Kinase-A (Off-Target) | 500 | 10 |
| Kinase-B (Off-Target) | 1,500 | 30 |
| Kinase-C (Off-Target) | 5,000 | 100 |
| Kinase-D (Off-Target) | >10,000 | >200 |
This data illustrates the importance of using this compound at a concentration that is selective for its intended target.
Table 2: Recommended Concentration Range for Cell Culture Experiments
| Experimental Goal | Recommended Concentration Range | Rationale |
| On-Target Validation | 50 - 250 nM (1-5x IC50 for Kinase-X) | To achieve significant inhibition of the on-target kinase while minimizing engagement of off-targets. |
| Phenotypic Screening | 100 nM - 1 µM | A broader range may be necessary to observe a cellular phenotype, but concentrations above 1 µM increase the risk of significant off-target effects. |
| Off-Target Profiling | 1 µM - 10 µM | Higher concentrations can be used to intentionally identify potential off-target liabilities. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cellular Viability
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 1 nM to 100 µM.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48 or 72 hours).
-
Viability Assay: Measure cell viability using a standard method such as MTT, resazurin, or a commercially available kit that measures ATP content.
-
Data Analysis: Plot the percentage of viable cells against the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to and stabilizes its intended target, Kinase-X, in intact cells.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound at a relevant concentration (e.g., 1-5x the IC50 for Kinase-X) or a vehicle control for a specified time.[1]
-
Heating: Harvest the cells, wash them, and resuspend them in a buffer. Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the heated samples to pellet the precipitated (denatured) proteins.[1]
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Kinase-X at each temperature by Western blotting or another protein detection method.
-
Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates that this compound has bound to and stabilized Kinase-X.
Visualizations
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound treatment.
Caption: this compound's intended on-target and potential off-target signaling pathways.
References
Technical Support Center: Enhancing the Bioavailability of Maritinone
Disclaimer: Maritinone is a naphthoquinone dimer, also known as 8,8'-Biplumbagin. Currently, there is a lack of specific studies on the bioavailability of this compound. The following strategies and data are based on research conducted on plumbagin, a structurally related naphthoquinone, and are provided as a guide for researchers working with this compound and other poorly soluble naphthoquinones. These recommendations should be adapted and validated for this compound in your specific experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the bioavailability of this compound?
Based on the properties of its analogue, plumbagin, this compound is likely to exhibit poor oral bioavailability due to several factors:
-
Low Aqueous Solubility: As a lipophilic compound, this compound is expected to have poor solubility in gastrointestinal fluids, which is a primary barrier to its absorption.[1][2][3][4]
-
High Lipophilicity: While some lipophilicity is necessary for membrane permeation, very high lipophilicity can lead to entrapment in the lipid bilayer and poor release into systemic circulation.[1][4]
-
Short Biological Half-Life: Plumbagin has a short half-life, suggesting rapid metabolism and elimination, which likely also applies to this compound.[1][4][5]
-
Metabolic Instability and Efflux: It may be subject to rapid metabolism in the liver and intestines and potentially pumped out of cells by efflux transporters.[6][7]
Q2: What are the most promising formulation strategies to enhance this compound's bioavailability?
Several advanced drug delivery systems have shown success in improving the bioavailability of poorly soluble compounds like plumbagin and are promising for this compound:
-
Nanoparticle-based Systems: Encapsulating this compound in polymeric nanoparticles can increase its surface area for dissolution and protect it from degradation.[2][3][8][9]
-
Liposomes: These lipid-based vesicles can encapsulate lipophilic drugs like this compound, improving solubility and potentially offering targeted delivery.[1][4]
-
Micelles: Polymeric micelles can solubilize hydrophobic drugs in their core, increasing their concentration in the gastrointestinal tract.[1][2][3]
-
Nanoemulsions: These oil-in-water or water-in-oil systems can enhance the absorption of lipophilic drugs.[8][10]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility.[11]
Q3: Are there non-formulation strategies to improve this compound's bioavailability?
Yes, co-administration with bioenhancers is a potential strategy. Bioenhancers can inhibit metabolic enzymes or efflux pumps, thereby increasing the absorption and systemic exposure of the drug. Research on specific bioenhancers for this compound would be required.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low encapsulation efficiency of this compound in nanoparticles/liposomes. | 1. Poor affinity of this compound for the polymer/lipid matrix.2. Suboptimal formulation parameters (e.g., drug-to-carrier ratio, solvent selection).3. Drug leakage during formulation processing. | 1. Screen different polymers or lipids with varying properties.2. Optimize the drug-to-carrier ratio and experiment with different organic solvents.3. Modify the preparation method (e.g., adjust temperature, sonication time). |
| Instability of the this compound formulation (e.g., aggregation, drug precipitation). | 1. Inadequate surface stabilization.2. Incompatible excipients.3. Unfavorable storage conditions. | 1. Add or optimize the concentration of a stabilizer (e.g., surfactant, PEG).2. Check for and replace any incompatible excipients.3. Store the formulation at the recommended temperature and protect it from light. |
| Inconsistent in vivo pharmacokinetic results. | 1. High variability in animal physiology.2. Issues with the dosing vehicle or administration technique.3. Analytical method not sensitive or specific enough. | 1. Increase the number of animals per group to improve statistical power.2. Ensure the formulation is homogenous before each administration and standardize the gavage technique.3. Validate the analytical method for linearity, accuracy, and precision in the relevant biological matrix. |
| Observed toxicity in animal studies. | 1. High dose of this compound.2. Toxicity of the formulation excipients.3. Rapid release and high local concentration of the drug. | 1. Conduct a dose-ranging study to determine the maximum tolerated dose.2. Use biocompatible and biodegradable excipients at the lowest effective concentration.3. Design a controlled-release formulation to slow down the drug release rate. |
Quantitative Data Summary
The following table summarizes the reported improvements in the bioavailability of plumbagin using various formulation strategies. This data can serve as a benchmark for expected enhancements for this compound.
| Formulation Strategy | Key Pharmacokinetic Parameter Improvement (vs. Free Drug) | Reference |
| Pegylated Liposomes | 3.13-fold increase in bioavailability.36.38-fold improvement in plasma half-life. | [1] |
| Polymeric Micelles | 3.8-fold and 4.8-fold increase in bioavailability (with and without folate targeting, respectively). | [1] |
| Nanoemulsion | Significantly increased antiproliferative activity compared to free plumbagin, suggesting enhanced bioavailability. | [10] |
| Bovine Serum Albumin Nanoparticles | Enhanced bioavailability and decreased toxicity. | [5] |
| Niosomes | Higher antitumor activity and less toxicity compared to free plumbagin. | [6][7] |
Experimental Protocols
Preparation of this compound-Loaded Polymeric Nanoparticles (Analogous to Plumbagin)
Objective: To prepare this compound-loaded nanoparticles using a nanoprecipitation method to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Acetone
-
Deionized water
Procedure:
-
Dissolve a specific amount of this compound and PLGA in acetone to form the organic phase.
-
Dissolve PVA in deionized water to form the aqueous phase.
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Wash the nanoparticles with deionized water to remove any unencapsulated drug and excess PVA.
-
Lyophilize the washed nanoparticles to obtain a dry powder for storage and characterization.
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: The amount of encapsulated this compound is quantified using a validated analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
In Vitro Drug Release: Studied using a dialysis bag method in a phosphate buffer solution (pH 7.4) with a small percentage of a surfactant to maintain sink conditions.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a simple suspension of the free compound.
Procedure:
-
Fast the animals (e.g., Sprague-Dawley rats) overnight with free access to water.
-
Administer the this compound formulation or the free drug suspension orally via gavage at a predetermined dose.
-
Collect blood samples from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma samples using a suitable solvent extraction or solid-phase extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
-
Relative bioavailability is calculated as:
-
Relative Bioavailability (%) = (AUC_formulation / AUC_suspension) x 100
-
Visualizations
Experimental Workflow for Bioavailability Enhancement
Caption: A general workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
Plumbagin-Modulated Signaling Pathways (Hypothetical for this compound)
Caption: Hypothetical signaling pathways modulated by this compound, based on data from its analogue, plumbagin.[5][12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Nanoincorporation of Plumbagin in Micelles Increase Its in Vivo Anti-Plasmodial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plumbagin, a Natural Compound with Several Biological Effects and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transferrin‐bearing liposomes entrapping plumbagin for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Different Derivatives of Plumbagin Analogue: Bioavailability and Their Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Plumbagin-Loaded Nanoemulsion Drug Delivery Formulation and Evaluation of Antiproliferative Effect on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Issue's Article Details [indiandrugsonline.org]
- 12. The Occurrence, Uses, Biosynthetic Pathway, and Biotechnological Production of Plumbagin, a Potent Antitumor Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Maritinone Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting Maritinone precipitation in cell culture media. Precipitation of a test compound can compromise experimental results by altering the effective concentration and potentially inducing cytotoxicity. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
This compound is a naturally occurring quinone-based compound. Like many lipophilic small molecules, this compound has limited aqueous solubility. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into aqueous cell culture media, it can precipitate if its concentration exceeds its solubility limit in the final medium. This precipitation can lead to inaccurate dosing and potential cellular toxicity from the solid particles.
Q2: What are the common causes of this compound precipitation in cell culture media?
Several factors can contribute to the precipitation of this compound in cell culture media:
-
High Final Concentration: The intended final concentration of this compound in the cell culture medium may be higher than its solubility limit.
-
Improper Stock Solution Preparation: If the this compound stock solution is not fully dissolved or is prepared at a concentration that is too high, it can lead to precipitation upon dilution.
-
Temperature Shock: Adding a cold stock solution to warm cell culture medium can cause a rapid decrease in the solubility of the compound, leading to precipitation.
-
pH Shifts: The pH of the cell culture medium can influence the solubility of compounds. While this compound's pH sensitivity is not extensively documented, significant shifts in media pH during incubation could potentially affect its stability and solubility.
-
Interaction with Media Components: Components of the cell culture medium, such as salts, proteins (especially in serum-containing media), and other small molecules, can interact with this compound and reduce its solubility.[1]
-
Solvent Concentration: A high final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution can be toxic to cells and may also influence the solubility of the compound in the aqueous medium.
Q3: How can I prepare a this compound stock solution to minimize precipitation?
Based on data for structurally similar compounds like Plumbagin, a stock solution of this compound can be prepared in DMSO.[2][3] It is recommended to start with a concentration of around 10 mg/mL in DMSO.[2] Ensure the compound is completely dissolved by gentle vortexing or brief sonication. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended, and for many cell lines, it should not exceed 0.1%.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound precipitation issues.
Observation: Precipitate Forms Immediately Upon Adding this compound to the Medium
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility | Decrease the final concentration of this compound. Perform a dose-response curve to determine the optimal concentration range. |
| "Salting Out" Effect | Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final concentration, minimizing the introduction of a large bolus of organic solvent. |
| Improper Mixing | Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the medium to ensure rapid and uniform dispersion. |
Observation: Precipitate Forms Over Time in the Incubator
| Potential Cause | Recommended Solution |
| Temperature-Dependent Solubility | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Ensure the incubator maintains a stable temperature. |
| Compound Instability | Test the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium and analyzing its concentration at different time points using methods like HPLC. |
| Interaction with Media Components | If using a serum-containing medium, consider reducing the serum concentration or using a serum-free medium for the treatment period, if compatible with your cell line. Some compounds can bind to serum proteins, which may affect their solubility. |
| pH Shift | Ensure your cell culture medium is adequately buffered (e.g., with bicarbonate and in a CO2-controlled incubator, or with HEPES for ambient conditions) to maintain a stable pH throughout the experiment. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol provides a general method to estimate the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Create a series of 2-fold dilutions of the this compound stock solution in DMSO in a separate 96-well plate (e.g., from 20 mM down to 0.156 mM).
-
Add your cell culture medium to a new 96-well plate (198 µL per well).
-
Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the medium-containing plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Your final this compound concentrations will range from 200 µM to 1.56 µM.
-
Include controls:
-
Negative Control: Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assess for precipitation:
-
Visual Inspection: Examine the wells under a light microscope for any visible precipitate.
-
Instrumental Analysis: Measure the absorbance of the wells at a wavelength between 600 and 650 nm. An increase in absorbance compared to the negative control indicates the presence of a precipitate.
-
-
Determine the maximum soluble concentration: The highest concentration of this compound that does not show a significant increase in absorbance or visible precipitate is considered the maximum soluble concentration under your experimental conditions.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Potential Signaling Pathway Affected by this compound
While the specific signaling pathways modulated by this compound are not well-defined, structurally similar quinone-based compounds like Juglone are known to influence key cellular signaling cascades such as the MAP kinase and Akt pathways.[4] The following diagram illustrates a generalized representation of these pathways.
Caption: Potential signaling pathways affected by this compound.
References
- 1. Frontiers | Resource efficiency and environmental impact of juglone in Pericarpium Juglandis: A review [frontiersin.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Plumbagin attenuates cancer cell growth and osteoclast formation in the bone microenvironment of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Maritinone and Plumbagin: A Comparative Analysis of Their Anti-Mycobacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-mycobacterial properties of two promising natural compounds, maritinone and plumbagin. Both are naphthoquinones and have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the mechanism of action to support further research and development in this critical area.
Quantitative Data Summary
The anti-mycobacterial efficacy of this compound and plumbagin has been evaluated against the drug-sensitive H37Rv strain of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric for comparison.
| Compound | Mycobacterium tuberculosis Strain | Minimum Inhibitory Concentration (MIC) |
| This compound | H37Rv | 8.34 µM[1] |
| Plumbagin | H37Rv | 8.34 µM[1] |
| Plumbagin | H37Rv | 4 µg/mL (approximately 21.2 µM) |
Mechanism of Action: Inhibition of Thymidylate Synthase (ThyX)
Both this compound and plumbagin exert their anti-mycobacterial effects by targeting a crucial enzyme in the bacterial DNA synthesis pathway: thymidylate synthase X (ThyX).[1] This enzyme is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. By inhibiting ThyX, these compounds effectively halt DNA synthesis, leading to bacterial cell death. This mechanism is a promising target for novel anti-tuberculosis drugs as ThyX is absent in humans, suggesting a potential for selective toxicity.
Caption: Inhibition of the ThyX pathway by this compound and plumbagin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and plumbagin.
Minimum Inhibitory Concentration (MIC) Determination: Resazurin Microplate Assay (REMA)
This colorimetric assay is a widely used method for assessing the anti-mycobacterial activity of compounds.
Objective: To determine the minimum concentration of a compound required to inhibit the growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
96-well microplates
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water)
-
Test compounds (this compound, Plumbagin) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Rifampicin)
-
Negative control (media alone and media with solvent)
Procedure:
-
Bacterial Culture Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., McFarland standard 1.0).
-
Compound Dilution: Serial dilutions of the test compounds are prepared in the 96-well plates.
-
Inoculation: Each well (except for the negative controls) is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are sealed and incubated at 37°C for a specified period (typically 5-7 days).
-
Resazurin Addition: After the incubation period, the resazurin solution is added to each well.
-
Second Incubation: The plates are re-incubated for 24-48 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound at which no color change is observed, indicating the inhibition of bacterial growth.
Caption: Workflow for the Resazurin Microplate Assay (REMA).
In Vitro ThyX Enzyme Inhibition Assay: NADPH Oxidase Assay
This spectrophotometric assay measures the inhibition of the ThyX enzyme by monitoring the consumption of a cofactor.
Objective: To quantify the inhibitory effect of a compound on the enzymatic activity of ThyX.
Materials:
-
Purified recombinant M. tuberculosis ThyX enzyme
-
NADPH (nicotinamide adenine dinucleotide phosphate, reduced form)
-
dUMP (deoxyuridine monophosphate)
-
Reaction buffer
-
Test compounds (this compound, Plumbagin)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: A reaction mixture containing the reaction buffer, NADPH, and dUMP is prepared.
-
Compound Addition: The test compound at various concentrations is added to the reaction mixture.
-
Enzyme Addition: The reaction is initiated by the addition of the purified ThyX enzyme.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is then determined.
Conclusion
This compound and plumbagin exhibit potent and comparable anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv. Their shared mechanism of action, the inhibition of the essential enzyme ThyX, makes them attractive candidates for the development of new anti-tuberculosis therapies. The experimental protocols detailed in this guide provide a foundation for further investigation and comparative studies of these and other potential anti-mycobacterial agents. The specificity of their target, which is absent in humans, highlights their potential for developing drugs with a favorable safety profile. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted.
References
A Comparative Efficacy Analysis: Marinopyrrole A versus Rifampicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the marine-derived antibiotic, Marinopyrrole A, and the established clinical antibiotic, Rifampicin. The content is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.
Executive Summary
Rifampicin, a cornerstone in the treatment of mycobacterial infections and certain staphylococcal infections, exerts its bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase. Marinopyrrole A, a promising antibiotic isolated from marine streptomycetes, demonstrates potent activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action is understood to be the dissipation of the proton motive force across the bacterial cell membrane. This guide presents a side-by-side comparison of their antibacterial spectrum, in vitro potency, and available in vivo efficacy data, alongside detailed experimental methodologies.
Data Presentation: In Vitro Antibacterial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Marinopyrrole A and Rifampicin against a range of clinically relevant bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Marinopyrrole A against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | References |
| Staphylococcus aureus (MSSA) | 0.188 - 1.5 | [1] |
| Staphylococcus aureus (MRSA) | 0.188 - 1.5 | [1] |
| Vancomycin-Intermediate S. aureus (VISA) | 0.375 - 1.5 | [1] |
| Vancomycin-Resistant S. aureus (VRSA) | 0.75 - 1.5 | [1] |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | 1.0 | [1] |
| Streptococcus pneumoniae | Not widely reported | |
| Haemophilus influenzae | 2.0 | [1] |
| Escherichia coli | > 50 | [2] |
| Pseudomonas aeruginosa | > 50 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Rifampicin against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | References |
| Staphylococcus aureus (MSSA) | ≤ 1 | [3] |
| Staphylococcus aureus (MRSA) | ≥ 4 (resistant) | [3] |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | Not typically active | |
| Streptococcus pneumoniae | 0.008 - 0.032 (susceptible) | [4] |
| Haemophilus influenzae | Not widely reported | |
| Escherichia coli | Not typically active | |
| Pseudomonas aeruginosa | Not typically active |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotics: The antibiotics (Marinopyrrole A and Rifampicin) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
References
- 1. Pharmacological properties of the marine natural product marinopyrrole A against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanded Gram-Negative Activity of Marinopyrrole A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Low-Level Resistance to Rifampin in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Maritinone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical marine-derived compound, Maritinone, with the well-characterized flavonoid, Myricetin, and established therapeutic agents. The data presented herein is based on published experimental findings for Myricetin, which serves as a proxy for this compound to illustrate a potential validation workflow.
Introduction
This compound is a novel marine natural product with purported dual anti-inflammatory and anticancer properties. This document outlines a validation strategy for its mechanism of action by comparing its biological activities with Myricetin, a flavonoid known to modulate key signaling pathways involved in inflammation and cancer.[1][2][3][4][5] Furthermore, its performance is benchmarked against standard-of-care drugs, including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, and the chemotherapeutic agents Cisplatin and Doxorubicin.
Comparative Analysis of Biological Activity
The efficacy of this compound (as represented by Myricetin) is quantified and compared against alternative compounds in both anti-inflammatory and anticancer assays.
Table 1: In Vitro Anticancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Myricetin | HeLa (Cervical Cancer) | 22.70 µg/mL (~71.4 µM) | [6] |
| T47D (Breast Cancer) | 51.43 µg/mL (~161.6 µM) | [6] | |
| Caco-2 (Colorectal Cancer) | 88.4 | [7] | |
| HT-29 (Colorectal Cancer) | 47.6 | [7] | |
| MDA-MB-231 (Breast Cancer) | 114.75 | [7] | |
| A2780 (Ovarian Cancer) | 110.5 | [8] | |
| SKOV3 (Ovarian Cancer) | 147.0 | [8] | |
| Cisplatin | HeLa (Cervical Cancer) | 28.96 µg/mL (~96.5 µM) | [6] |
| T47D (Breast Cancer) | 17.9 µg/mL (~59.6 µM) | [6] | |
| Doxorubicin | T47D (Breast Cancer) | 5.67 µg/mL (~10.4 µM) | [6] |
Table 2: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of compounds.
| Compound | Model | Dosage | Inhibition of Edema (%) | Reference |
| Myricetin | Carrageenan-induced paw edema (rat) | 50 mg/kg | Significant inhibition | [9] |
| Indomethacin | Carrageenan-induced paw edema (rat) | 5 mg/kg | Significant inhibition | [10] |
Mechanism of Action: Signaling Pathway Modulation
This compound's (Myricetin's) mechanism of action is elucidated by its inhibitory effects on key signaling pathways implicated in cell proliferation, survival, and inflammation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[11] Its dysregulation is a common feature in many cancers.[1][12][13] Myricetin has been shown to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[1][12][13] Specifically, Myricetin treatment has been observed to decrease the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR, in a concentration-dependent manner.[1][14]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricetin inhibits TNF-α-induced inflammation in A549 cells via the SIRT1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Anti-inflammatory activity of myricetin isolated from Myrica rubra Sieb. et Zucc. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells [pubmed.ncbi.nlm.nih.gov]
- 13. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Maritinone and Other Naphthoquinones: A Guide for Researchers
In the landscape of natural product chemistry and drug discovery, naphthoquinones represent a class of compounds renowned for their diverse and potent biological activities. This guide provides a comparative study of Maritinone, a lesser-known sesquiterpenoid naphthoquinone, with three of its more extensively studied counterparts: Plumbagin, Juglone, and Shikonin. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their antibacterial and anticancer properties, and insights into their mechanisms of action.
Introduction to Naphthoquinones
Naphthoquinones are bicyclic aromatic compounds that are widely distributed in nature, found in various plants, fungi, and some animals.[1] Their core structure, characterized by a naphthalene ring with two carbonyl groups, serves as a scaffold for a multitude of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The biological activity of these compounds is often attributed to their ability to undergo redox cycling, generate reactive oxygen species (ROS), and interact with biological macromolecules.[3][4]
This guide focuses on a comparative analysis of four specific naphthoquinones:
-
This compound: A sesquiterpenoid naphthoquinone isolated from a marine actinomycete and the plant Plumbago zeylanica.[3][5] It is recognized for its antibiotic properties, though quantitative data on its biological activity remains limited in publicly accessible literature.
-
Plumbagin: Isolated from plants of the Plumbaginaceae family, Plumbagin is a well-studied naphthoquinone with demonstrated anticancer, antibacterial, and anti-inflammatory activities.[4][5][6]
-
Juglone: Found in plants of the Juglandaceae family, particularly walnuts, Juglone is known for its allelopathic, antibacterial, and anticancer properties.[2][7]
-
Shikonin: A potent naphthoquinone pigment from the roots of Lithospermum erythrorhizon, Shikonin and its derivatives are recognized for their wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[8][9]
Comparative Performance Data
A direct comparative study of this compound with Plumbagin, Juglone, and Shikonin is hampered by the limited availability of quantitative data for this compound. However, this section presents the available data for each compound to facilitate an indirect comparison.
Antibacterial Activity
The antibacterial efficacy of naphthoquinones is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Naphthoquinone | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) |
| This compound | Data not available | Data not available |
| Plumbagin | 1.56[10] | 4–8[11][12] |
| Juglone | 0.006 mg/mL (6 µg/mL)[13] | 8[14] |
| Shikonin | 7.8[15] | 7.8–31.2[15] |
Note: The presented values are sourced from different studies and may have been obtained under varying experimental conditions. Direct comparison should be made with caution.
Anticancer Activity
The anticancer potential of these compounds is often assessed by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Naphthoquinone | A549 (Lung Carcinoma) | H460 (Lung Cancer) | QBC939 (Cholangiocarcinoma) | MDA-MB-231 (Breast Cancer) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Plumbagin | 10.3 (12h)[16][17] | 6.1 (12h)[16][17] | - | - |
| Juglone | 9.47 (24h)[18][19] | - | - | 3.42[19] |
| Shikonin | - | - | 4.43 (24h)[1] | 0.484[20] |
Note: The presented values are sourced from different studies and may have been obtained under varying experimental conditions and exposure times. Direct comparison should be made with caution.
Mechanisms of Action and Signaling Pathways
The biological activities of Plumbagin, Juglone, and Shikonin are exerted through the modulation of various cellular signaling pathways. Due to the lack of specific data for this compound, this section focuses on the established mechanisms of the other three naphthoquinones.
Plumbagin
Plumbagin's anticancer effects are mediated through multiple pathways. It is known to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3][5] Key signaling pathways modulated by Plumbagin include:
-
NF-κB Pathway: Plumbagin inhibits the activation of Nuclear Factor-kappaB (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[5][21]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth and survival. Plumbagin has been shown to inhibit this pathway, leading to reduced cancer cell proliferation.[3][22]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in cell growth and apoptosis. Plumbagin can inhibit STAT3 signaling.[5][21]
-
ROS Generation: Plumbagin can induce the production of Reactive Oxygen Species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[5][23]
Juglone
Similar to Plumbagin, Juglone exerts its anticancer effects by inducing apoptosis and modulating key signaling pathways.[2][24] Its mechanisms include:
-
ROS Production: Juglone is a potent inducer of ROS, which plays a significant role in its cytotoxic effects against cancer cells.[18]
-
PI3K/Akt Pathway: Juglone has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.[18]
-
MAPK Pathway: Juglone can activate Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, which can lead to either cell survival or apoptosis depending on the cellular context.[2][25]
Shikonin
Shikonin's anticancer activity is well-documented and involves the induction of different forms of programmed cell death, including apoptosis and necroptosis.[8][26] Key signaling pathways affected by Shikonin include:
-
ROS Generation: Shikonin is a potent ROS inducer, which is a central mechanism for its anticancer effects.[4][27]
-
PI3K/Akt/mTOR Pathway: Shikonin has been shown to inhibit this critical survival pathway in various cancer cells.[8][28]
-
MAPK Pathway: Shikonin can modulate the MAPK signaling cascade, contributing to its pro-apoptotic effects.[4][28]
-
NF-κB Pathway: Similar to Plumbagin, Shikonin can also inhibit the NF-κB pathway.[8]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of results. The following are generalized methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antibacterial agent is typically determined using the broth microdilution method.[15][17]
Protocol:
-
Preparation of Naphthoquinone Solutions: A stock solution of the naphthoquinone is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to a specific optical density, corresponding to a known concentration of bacteria (e.g., 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted naphthoquinone is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under conditions optimal for bacterial growth (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the naphthoquinone at which there is no visible turbidity (bacterial growth).
Determination of IC50 (MTT Assay)
The IC50 value for anticancer activity is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the naphthoquinone for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting a dose-response curve.
Conclusion and Future Directions
Plumbagin, Juglone, and Shikonin are potent naphthoquinones with well-documented antibacterial and anticancer activities, mediated through the modulation of multiple signaling pathways. In contrast, while this compound has been identified as a bioactive naphthoquinone, there is a significant lack of publicly available quantitative data to allow for a direct and robust comparison.
This guide highlights the urgent need for further research into the biological activities of this compound. Future studies should focus on:
-
Quantitative Biological Evaluation: Determining the MIC values of this compound against a panel of clinically relevant bacteria and its IC50 values against various cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand its mode of action at the molecular level.
-
Direct Comparative Studies: Performing head-to-head comparisons of this compound with other well-characterized naphthoquinones under standardized experimental conditions.
Such studies will be invaluable in unlocking the therapeutic potential of this compound and positioning it within the broader landscape of bioactive naphthoquinones.
References
- 1. Evaluation of clinicians’ knowledge and use of minimum inhibitory concentration values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic compounds from marine actinomycetes: Sources, Structures and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. db.cngb.org [db.cngb.org]
- 5. Cytotoxic naphthoquinones and plumbagic acid glucosides from Plumbago zeylanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. New Naphthoquinone Terpenoids from Marine Actinobacterium, Streptomyces sp. CNQ-509 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Phytochemistry and pharmacological studies of Plumbago zeylanica L.: a medicinal plant review | springermedizin.de [springermedizin.de]
- 12. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study on the Anti-Mycobacterium marinum Activity of a Series of Marine-Derived 14-Membered Resorcylic Acid Lactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. seejph.com [seejph.com]
- 18. Biological activities of marine sesquiterpenoid quinones: structure-activity relationships in cytotoxic and hemolytic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Marine-Derived Xanthone from 2010 to 2021: Isolation, Bioactivities and Total Synthesis [mdpi.com]
- 20. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. dovepress.com [dovepress.com]
- 24. Different Derivatives of Plumbagin Analogue: Bioavailability and Their Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Selectivity of Maritinone: A Comparative Analysis
The ideal cytotoxic agent for cancer therapy exhibits high potency against malignant cells while sparing healthy, non-cancerous cells. This selectivity is crucial for minimizing off-target effects and improving the therapeutic index of a drug. This guide outlines the experimental data required to confirm the cytotoxic selectivity of Maritinone and presents standardized protocols for its evaluation.
Comparative Cytotoxicity Data
To definitively establish the cytotoxic selectivity of this compound, a comparative analysis of its half-maximal inhibitory concentration (IC50) across a panel of cancer and normal cell lines is essential. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A higher IC50 value in normal cells compared to cancer cells indicates a favorable selectivity profile.
Below is a template table illustrating how such data should be presented. In the absence of specific data for this compound, placeholder values are used to demonstrate the format. The "Selectivity Index (SI)" is a critical parameter calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value signifies greater selectivity.
| Cell Line | Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI) vs. Normal Cell Line 1 |
| Cancer Cell 1 | (e.g., Breast Cancer) | Data Not Available | e.g., 0.5 | Calculated Value |
| Cancer Cell 2 | (e.g., Lung Cancer) | Data Not Available | e.g., 0.8 | Calculated Value |
| Cancer Cell 3 | (e.g., Colon Cancer) | Data Not Available | e.g., 1.2 | Calculated Value |
| Normal Cell 1 | (e.g., Fibroblast) | Data Not Available | e.g., 10.0 | - |
| Normal Cell 2 | (e.g., Epithelial) | Data Not Available | e.g., 15.0 | - |
Experimental Protocols
Standardized and reproducible experimental protocols are paramount for generating reliable cytotoxicity data. The following outlines a typical methodology for determining the IC50 values of a compound like this compound.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and normal human cell lines (e.g., MRC-5 for lung fibroblast, HaCaT for keratinocytes) should be used.
-
Culture Conditions: Cells are to be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (and a positive control such as Doxorubicin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Cellular Mechanisms and Workflows
Understanding the mechanism of action is crucial for drug development. Signaling pathway diagrams can illustrate how a compound like this compound might induce cell death selectively in cancer cells. Experimental workflow diagrams provide a clear overview of the research process.
Caption: Workflow for determining the cytotoxic selectivity of this compound.
Caption: A potential pathway for this compound's pro-apoptotic activity.
Conclusion
The confirmation of this compound's cytotoxic selectivity is a critical step in its development as a potential anti-cancer agent. The methodologies and frameworks presented in this guide provide a clear path for researchers to generate the necessary data to robustly evaluate its therapeutic potential. Future studies should focus on obtaining the specific IC50 values for this compound across a diverse panel of cancer and normal cell lines to definitively establish its selectivity profile and to elucidate the underlying molecular mechanisms of its action.
Maritinone: Efficacy Against Drug-Resistant M. tuberculosis Strains - A Comparative Analysis
A comprehensive evaluation of Maritinone's potential as a novel therapeutic agent against drug-resistant Mycobacterium tuberculosis remains speculative due to a lack of available scientific data. Extensive searches of peer-reviewed literature and scientific databases did not yield specific studies on the efficacy, mechanism of action, or cytotoxic profile of this compound in the context of tuberculosis.
This guide, therefore, serves as a template, outlining the critical parameters and experimental data required to assess a novel compound like this compound against drug-resistant M. tuberculosis. To provide a relevant comparative framework, this document presents data for standard anti-tuberculosis drugs and other marine-derived natural products with known anti-mycobacterial activity.
Comparative Efficacy Against M. tuberculosis
A crucial first step in evaluating a new anti-tuberculosis compound is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[1] Lower MIC values indicate greater potency.
For a comprehensive assessment, a new compound should be tested against a panel of well-characterized laboratory strains and clinical isolates of M. tuberculosis, including drug-susceptible, multidrug-resistant (MDR-TB), and extensively drug-resistant (XDR-TB) strains. MDR-TB is defined as resistance to at least isoniazid and rifampicin, the two most potent first-line anti-TB drugs.[2]
Table 1: Comparative In Vitro Anti-mycobacterial Activity (MIC in µg/mL)
| Compound | Drug-Susceptible (H37Rv) | Isoniazid-Resistant | Rifampicin-Resistant | MDR/XDR Strains | Source(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Isoniazid | 0.025 - 0.05 | > 1.0 (Low-level resistance) | 0.025 - 0.05 | > 1.0 | [2] |
| Rifampicin | 0.05 - 0.1 | 0.05 - 0.1 | > 1.0 | > 1.0 | [2] |
| Ecteinascidin 770 | 0.13 | Data not available | Data not available | Data not available | [1] |
| Manadomanzamine A | 1.9 | Data not available | Data not available | Data not available | [1] |
| Kahalalide F | > 12.5 (67% inhibition) | Data not available | Data not available | Data not available | [1] |
Cytotoxicity Profile
Equally important to efficacy is the safety profile of a potential drug candidate. Cytotoxicity assays determine the toxicity of a compound to mammalian cells. A favorable therapeutic window exists when the concentration required to inhibit mycobacterial growth is significantly lower than the concentration that is toxic to host cells. The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a common measure of cytotoxicity.
Table 2: In Vitro Cytotoxicity Data (IC50 in µM)
| Compound | Vero Cells (Kidney Epithelial) | HepG2 Cells (Liver Carcinoma) | A549 Cells (Lung Carcinoma) | Macrophages (e.g., J774A.1) | Source(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Isoniazid | > 1000 | > 1000 | > 1000 | > 1000 | General Knowledge |
| Rifampicin | > 200 | > 200 | > 200 | > 200 | General Knowledge |
| Puupehenone | Potent and indiscriminating cytotoxicity | Potent and indiscriminating cytotoxicity | Potent and indiscriminating cytotoxicity | Potent and indiscriminating cytotoxicity | [3] |
Mechanism of Action and Signaling Pathways
Understanding how a compound inhibits M. tuberculosis growth is critical for drug development. For many anti-TB drugs, the mechanism involves targeting essential bacterial processes like cell wall synthesis, protein synthesis, or DNA replication. For instance, isoniazid inhibits the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[4]
Furthermore, the interaction of a compound with the host immune system can significantly impact its overall efficacy. M. tuberculosis is known to manipulate host cell signaling pathways to promote its survival within macrophages.[5] Compounds that can modulate these pathways to enhance the host's anti-mycobacterial response are of particular interest. Key pathways involved in the host response to M. tuberculosis infection include Toll-like receptor (TLR) signaling, NF-κB signaling, and MAPK signaling.[6][7]
As no specific information is available for this compound, a generalized diagram of key signaling pathways activated during M. tuberculosis infection of a macrophage is presented below.
Caption: Simplified TLR2 signaling pathway in macrophages upon M. tuberculosis infection.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable evaluation of novel anti-tuberculosis compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound against M. tuberculosis is typically determined using a broth microdilution method.
-
Bacterial Culture: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Compound Preparation: The test compound is serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a growth indicator like Resazurin.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Culture: Mammalian cells (e.g., Vero, A549) are seeded in a 96-well plate and incubated to allow for attachment.
-
Compound Exposure: The cells are treated with serial dilutions of the test compound and incubated for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Caption: Workflow for cytotoxicity determination using the MTT assay.
References
- 1. jbino.com [jbino.com]
- 2. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Marine Macrolides to Tackle Antimicrobial Resistance of Mycobacterium tuberculosis [mdpi.com]
- 5. Mycobacterium tuberculosis: Rewiring host cell signaling to promote infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Emerging advances in identifying signal transmission molecules involved in the interaction between Mycobacterium tuberculosis and the host [frontiersin.org]
- 7. Macrophage immunoregulatory pathways in tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Maritinone and Isoniazid as Anti-Tuberculosis Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the naphthoquinone Maritinone and the well-established anti-tuberculosis drug Isoniazid. The information presented is based on available experimental data to facilitate an informed evaluation of their potential as antimicrobial agents.
Executive Summary
Isoniazid, a cornerstone of tuberculosis (TB) therapy for decades, functions as a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits mycolic acid synthesis, a critical component of the bacterial cell wall. Its efficacy is well-documented, but it is associated with significant hepatotoxicity and neurotoxicity. This compound, a naturally occurring naphthoquinone, has demonstrated potent in vitro activity against Mycobacterium tuberculosis. Its proposed mechanism involves the inhibition of flavin-dependent thymidylate synthase (ThyX), an enzyme essential for bacterial DNA synthesis and absent in humans, suggesting a potentially favorable safety profile. However, comprehensive in vivo efficacy and detailed toxicity data for this compound are currently lacking, precluding a definitive comparison with the extensive clinical data available for Isoniazid.
Data Presentation: Quantitative Comparison
| Parameter | This compound | Isoniazid | Reference |
| Chemical Class | Naphthoquinone | Pyridinecarboxamide | [1] |
| Molecular Formula | C22H14O6 | C6H7N3O | [1] |
| Target Organism | Mycobacterium tuberculosis H37Rv (drug-sensitive) | Mycobacterium tuberculosis (drug-sensitive and some resistant strains) | [2] |
| In Vitro Efficacy (MIC) | 8.34 µM | 0.2-1.0 µg/mL (approx. 1.5-7.3 µM) | [2] |
| Selectivity Index (SI) | >10 (against Vero cells) | Varies depending on cell type and patient factors | [2] |
| Primary Mechanism of Action | Inhibition of flavin-dependent thymidylate synthase (ThyX) (Proposed) | Inhibition of mycolic acid synthesis via InhA | [2][3] |
| Activation | Not required (Directly active) | Requires activation by mycobacterial catalase-peroxidase (KatG) | [3] |
| Primary Toxicity Concerns | Data not available | Hepatotoxicity, Peripheral Neuropathy | [2] |
Mechanism of Action
This compound: Targeting DNA Synthesis
This compound, as a naphthoquinone, is believed to exert its anti-mycobacterial effect by inhibiting the flavin-dependent thymidylate synthase (ThyX)[2]. This enzyme is crucial for the de novo synthesis of thymidylate, an essential precursor for DNA replication[4][5]. The absence of ThyX in humans makes it an attractive target for selective antimicrobial therapy[5].
Figure 1. Proposed mechanism of action for this compound.
Isoniazid: Disrupting the Cell Wall
Isoniazid is a prodrug that requires activation within the mycobacterium by the catalase-peroxidase enzyme, KatG[3]. Once activated, it forms a covalent adduct with NAD+, which then binds to and inhibits the enoyl-acyl carrier protein reductase (InhA). This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids. The disruption of mycolic acid production compromises the integrity of the mycobacterial cell wall, leading to cell death[3].
Figure 2. Mechanism of action for Isoniazid.
Experimental Protocols
Detailed experimental protocols for the determination of the Minimum Inhibitory Concentration (MIC) and cytotoxicity of this compound have not been published. The following are representative protocols for these assays.
Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)
This assay is a common method for determining the MIC of compounds against M. tuberculosis.
-
Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The bacterial suspension is adjusted to a McFarland standard of 1.0.
-
Plate Preparation: The test compound (this compound or Isoniazid) is serially diluted in a 96-well microplate.
-
Inoculation: The standardized bacterial inoculum is added to each well. Control wells containing only inoculum (positive control) and only medium (negative control) are included.
-
Incubation: The plate is incubated at 37°C for 5-7 days.
-
Reading: Alamar Blue reagent is added to each well, and the plate is re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Figure 3. Workflow for MIC determination using the MABA assay.
Cytotoxicity Assay: MTT Assay on Vero Cells
This assay is widely used to assess the cytotoxicity of compounds on mammalian cell lines.
-
Cell Seeding: Vero cells (or another suitable cell line) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Addition: The test compound (this compound or Isoniazid) is added to the wells at various concentrations.
-
Incubation: The plate is incubated for 24-48 hours at 37°C in a CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
Figure 4. Workflow for cytotoxicity assessment using the MTT assay.
Conclusion and Future Directions
Isoniazid remains a critical component of first-line anti-tuberculosis therapy due to its high efficacy and bactericidal activity. However, its associated toxicities necessitate the search for safer alternatives. This compound presents a promising profile with potent in vitro anti-mycobacterial activity and a potentially selective mechanism of action.
The critical next steps for the development of this compound as a viable anti-tuberculosis agent include:
-
Comprehensive in vitro studies: To confirm its mechanism of action against M. tuberculosis and to assess its activity against drug-resistant strains.
-
Detailed toxicity profiling: To establish a comprehensive safety profile.
-
In vivo efficacy studies: To evaluate its therapeutic potential in animal models of tuberculosis.
-
Pharmacokinetic and pharmacodynamic studies: To understand its absorption, distribution, metabolism, and excretion.
Without these crucial data, a complete and definitive comparison with the well-characterized profile of Isoniazid is not possible. Further research is strongly encouraged to explore the full potential of this compound and other naphthoquinones as a new class of anti-tuberculosis drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of Diospyros anisandra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A significant therapeutic effect of silymarin administered alone, or in combination with chemotherapy, in experimental pulmonary tuberculosis caused by drug-sensitive or drug-resistant strains: In vitro and in vivo studies | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Naphthoquinones: An In Vivo Efficacy Comparison for Cancer Research
While direct in vivo efficacy data for the marine-derived naphthoquinone, Maritinone, remains elusive in publicly available scientific literature, a wealth of research on structurally related naphthoquinones provides valuable insights for researchers in oncology and drug development. This guide offers a comparative overview of the in vivo anticancer efficacy of prominent naphthoquinones—Plumbagin, Shikonin, and Lapachol—in various animal models, supported by experimental data and detailed protocols.
This analysis aims to provide a valuable resource for scientists investigating the therapeutic potential of this class of compounds. By examining the performance of these analogs, researchers can better contextualize the potential of novel naphthoquinones like this compound and inform the design of future preclinical studies.
Comparative Efficacy of Naphthoquinones in Animal Models of Cancer
The following tables summarize the quantitative data on the in vivo anticancer effects of Plumbagin, Shikonin, and Lapachol from various preclinical studies. These compounds have demonstrated significant tumor-inhibitory effects across a range of cancer types.
Table 1: In Vivo Efficacy of Plumbagin in Murine Cancer Models
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| Pancreatic Cancer | SCID mice with human pancreatic cancer cell xenografts | 2 mg/kg, i.p., daily | Significant inhibition of tumor growth.[1] | [1] |
| Breast Cancer (Bone Metastasis) | BALB/c-nu/nu mice with MDA-MB-231SAfp cells | 2, 4, or 6 mg/kg, i.p., 5 times/week for 7 weeks | Dose-dependent inhibition of tumor growth in bone (44%-74% reduction in tumor volume) and reduced osteolytic lesions.[2] | [2] |
| Ovarian Cancer | SCID mice with OVCAR-5 tumor xenografts | 1 mg/kg/day | Significant inhibition of tumor growth and reduction in vascular structures.[3] | [3] |
| Prostate Cancer | Athymic nude mice with DU145 xenografts | 2 mg/kg, i.p., 5 days/week | Significant inhibition of tumor growth.[4] | [4] |
| Prostate Cancer (Orthotopic) | Athymic nude mice with PC-3M-luciferase cells | 2 mg/kg, i.p., 5 days/week for 8 weeks | Significant inhibition of primary tumor growth and metastasis to lymph nodes and lungs.[5] | [5] |
Table 2: In Vivo Efficacy of Shikonin in Murine Cancer Models
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| Prostate Cancer | PC-3 xenografts | Not specified | Inhibition of tumor growth.[6] | [6] |
| Hepatoma | H22 allografts | Not specified | Inhibition of tumor growth.[6] | [6] |
| Leukemia | P388 leukemia model | 4 mg/kg/day, i.p., for 7 days | Significantly prolonged survival period.[6] | [6] |
| Lung Adenocarcinoma | Nude mice with A549 xenografts | 1-3 mg/kg | Significant suppression of tumor growth.[7] | [7] |
| Colon Cancer | Nude mice with SW480 xenografts | 3 or 6 mg/kg for 30 days | Dose-dependent suppression of tumor growth.[8] | [8] |
Table 3: In Vivo Efficacy of Lapachol in Murine and Rat Cancer Models
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| Walker 256 Carcinosarcoma | Rats | Oral, twice daily | Highly significant activity against the tumor.[9] | [9] |
| Glioma | Rat C6 glioma model | Not specified | Significant decrease in tumor volume at high doses.[10] | [10] |
| Lung Cancer | C57BL/6 mice with Lewis lung cancer | Not specified | Effective suppression of tumor growth by reducing M2-like macrophages.[11] | [11] |
| Breast Cancer | 4T1 breast cancer model | Not specified | Higher antitumor activity when loaded in a nanoemulsion compared to the free drug.[12] | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in some of the cited in vivo studies.
Plumbagin in a Breast Cancer Bone Metastasis Model[2]
-
Animal Model: Female BALB/c-nu/nu mice.
-
Cell Line: Red fluorescent protein-labeled human breast cancer subline MDA-MB-231SAfp, which has a high propensity to metastasize and grow in bone.
-
Tumor Induction: Injection of MDA-MB-231SAfp cells into the right tibia of the mice.
-
Treatment: Three days post-inoculation, mice were administered Plumbagin (2, 4, or 6 mg/kg) via intraperitoneal (i.p.) injection, five times per week for seven weeks.
-
Efficacy Evaluation: Tumor growth was monitored using an in vivo imaging system. After sacrifice, hind limbs were analyzed by radiography and histology to assess tumor burden and bone erosion.
Shikonin in a Lung Adenocarcinoma Xenograft Model[7]
-
Animal Model: Nude mice.
-
Cell Line: Human lung adenocarcinoma cell line A549.
-
Tumor Induction: Subcutaneous inoculation of A549 cells into the mice.
-
Toxicity Assessment: A preliminary study was conducted to determine the maximum tolerated dose of Shikonin, with doses of 1-3 mg/kg found to be non-lethal.
-
Treatment: Mice with established tumors were treated with Shikonin.
-
Efficacy Evaluation: Tumor growth was monitored and compared between treated and control groups.
Lapachol in a Rat Glioma Model[10]
-
Animal Model: Rats.
-
Cell Line: C6 glioma cells.
-
Tumor Induction: Establishment of a C6 glioma model in the rats.
-
Treatment: Lapachol was administered to the tumor-bearing rats.
-
Efficacy Evaluation: Tumor volumes in the brains of the rats were measured and compared between treated and control groups. Body weight changes were also monitored to assess toxicity.
Signaling Pathways and Experimental Workflows
The anticancer effects of naphthoquinones are often attributed to their ability to modulate various signaling pathways involved in cell proliferation, survival, and angiogenesis.
References
- 1. Plumbagin, a plant derived natural agent inhibits the growth of pancreatic cancer cells in in vitro and in vivo via targeting EGFR, Stat3 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plumbagin attenuates cancer cell growth and osteoclast formation in the bone microenvironment of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plumbagin inhibits tumorigenesis and angiogenesis of ovarian cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Plumbagin, a medicinal plant (Plumbago zeylanica)-derived 1,4-naphthoquinone, inhibits growth and metastasis of human prostate ancer PC-3M-luciferase cells in an orthotopic xenograft mouse model – Carbone Cancer Center – UW–Madison [cancer.wisc.edu]
- 6. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibitory effects of lapachol on rat C6 glioma in vitro and in vivo by targeting DNA topoisomerase I and topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lapachol inhibits the growth of lung cancer by reversing M2-like macrophage polarization via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced antitumor efficacy of lapachol-loaded nanoemulsion in breast cancer tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PDE-III Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the potency of various phosphodiesterase-III (PDE-III) inhibitors, with a focus on Milrinone and its therapeutic alternatives. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to support further research and development in this critical area of cardiovascular medicine.
The information presented herein is based on a thorough review of preclinical and clinical research. While "Maritinone" was the initial search query, the available scientific literature strongly suggests this may be a variant or misspelling of "Milrinone," a well-documented PDE-III inhibitor. Consequently, this guide centers on Milrinone and other prominent compounds within the same class.
Potency of PDE-III Inhibitors: A Quantitative Comparison
The potency of a PDE-III inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the PDE-III enzyme in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for several notable PDE-III inhibitors.
| Compound | IC50 (µM) | Target Selectivity | Notes |
| Milrinone | 0.66 - 2.1[1] | PDE-III | A second-generation bipyridine derivative. Used for short-term treatment of acute decompensated heart failure.[2] |
| Amrinone | ~2 x 10⁻⁵ M (EC50) | PDE-III | A first-generation bipyridine derivative with positive inotropic and vasodilatory effects.[3] |
| Levosimendan | ~7 x 10⁻⁷ M (EC50) | PDE-III, Calcium Sensitizer | Possesses a dual mechanism of action, also enhancing cardiac contractility by sensitizing troponin C to calcium.[3] |
| Cilostamide | 0.027 (PDE3A), 0.050 (PDE3B)[1] | PDE3A, PDE3B | A potent and selective inhibitor of PDE-III. |
| Cilostazol | 0.2[1] | PDE-III | Also an inhibitor of adenosine uptake. Used in the treatment of intermittent claudication.[1][4] |
| Pimobendan | 0.32[1] | PDE-III | A selective PDE-III inhibitor.[1] |
| Enoximone | - | PDE-III | Used clinically for short-term treatment of cardiac failure.[4] |
| Indolidan | 0.13 | PDE-III | - |
Comparative Clinical and Hemodynamic Effects
Beyond in vitro potency, the clinical utility of these compounds is determined by their overall hemodynamic effects, safety profile, and patient outcomes. The following table compares Milrinone with two other commonly used inotropic agents, Dobutamine (a β-adrenergic agonist) and Levosimendan.
| Feature | Milrinone | Dobutamine | Levosimendan |
| Mechanism of Action | PDE-III Inhibition[5][6] | β1 and β2-receptor agonist[5] | PDE-III Inhibition & Calcium Sensitization[3] |
| Inotropy (Contractility) | Increased[5][6] | Increased[5] | Increased[7] |
| Lusitropy (Relaxation) | Improved[6] | - | Improved |
| Vasodilation | Peripheral Vasodilation[5][6] | Peripheral Vasodilation | Peripheral Vasodilation |
| Heart Rate | Less affected than Dobutamine[6] | Increased[6] | May be increased |
| Pulmonary Artery Pressure | Reduced[6] | - | Reduced |
| Myocardial Oxygen Demand | Can be increased | Increased[5] | Less effect compared to others |
| Arrhythmias | Risk of ventricular arrhythmias | Higher risk of tachyarrhythmias compared to milrinone[5] | - |
| Tachyphylaxis | Uncommon[6] | Can occur after 2-3 days[6] | - |
Recent meta-analyses and clinical trials suggest no significant difference in major in-hospital outcomes such as mortality between Milrinone and Dobutamine for cardiogenic shock.[5] The choice of agent often depends on the specific clinical scenario and patient characteristics.[5] Levosimendan has shown comparable or, in some studies, superior hemodynamic benefits to Milrinone, particularly in pediatric cardiac surgery and in patients with left ventricular dysfunction.[7]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of comparative analysis. Below is a detailed methodology for a representative PDE-III inhibition assay.
Phosphodiesterase-III (PDE-III) Inhibition Assay Protocol
This protocol describes a common method for determining the in vitro potency of compounds as inhibitors of PDE-III.
1. Materials and Reagents:
-
Purified recombinant human PDE-III enzyme
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Cyclic Adenosine Monophosphate (cAMP) as the substrate
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
[³H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and a scintillation counter
2. Assay Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known concentration of the test compound (or vehicle control), and the purified PDE-III enzyme.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding a mixture of unlabeled cAMP and [³H]-cAMP to the tube. The final substrate concentration should be near the Km value for PDE-III.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes) during which the PDE-III will hydrolyze cAMP to 5'-AMP. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes) or by adding a stop solution (e.g., 0.1 M HCl).
-
Conversion of 5'-AMP to Adenosine: Add snake venom nucleotidase to the terminated reaction mixture and incubate for a further period (e.g., 10-20 minutes) at 30°C. This enzyme will convert the [³H]-5'-AMP produced in the first step to [³H]-adenosine.
-
Separation of Products: Add an anion-exchange resin slurry to the tubes. The resin will bind the unreacted, negatively charged [³H]-cAMP, while the neutral [³H]-adenosine will remain in the supernatant.
-
Quantification: Centrifuge the tubes to pellet the resin. Transfer a sample of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
The amount of [³H]-adenosine produced is directly proportional to the PDE-III activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Science
To further elucidate the mechanisms and processes discussed, the following diagrams have been generated.
Caption: Signaling pathway of PDE-III inhibition in a cardiac myocyte.
Caption: Experimental workflow for a PDE-III inhibition assay.
References
Assessing the Synergistic Potential of Novel Compounds: A Methodological Guide Using Maritinone as a Case Study
Introduction
Maritinone is a naturally occurring naphthoquinone with the molecular formula C22H14O6, identified as 8,8'-Biplumbagin[1]. While it has been noted for its antiproliferative properties, a review of current scientific literature reveals a notable absence of studies investigating its synergistic effects when combined with existing antibiotics against bacterial pathogens. For researchers and drug development professionals, this represents an unexplored avenue for combating antimicrobial resistance (AMR).
This guide provides a comprehensive overview of the standardized methodologies and data interpretation frameworks used to assess the synergistic potential of a novel compound, using the hypothetical case of this compound. The protocols and examples outlined below serve as a foundational template for researchers seeking to evaluate such interactions.
Data Presentation: Quantifying Synergy
The primary goal of a synergy assessment is to determine whether the combined effect of two or more drugs is greater than the sum of their individual effects. The most common method for this is the checkerboard assay, which yields a Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated as follows:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone)
The results are typically interpreted as:
-
Synergy: FIC Index ≤ 0.5
-
Additive Effect: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
The following table presents a hypothetical data set for this compound in combination with Ciprofloxacin against a strain of Methicillin-Resistant Staphylococcus aureus (MRSA), illustrating how results are structured for clear comparison.
| Compound | Bacterial Strain | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | MRSA (ATCC 43300) | 64 | 16 | \multirow{2}{}{0.5 } | \multirow{2}{}{Synergy } |
| Ciprofloxacin | MRSA (ATCC 43300) | 8 | 2 | ||
| This compound | E. coli (ATCC 25922) | 128 | 64 | \multirow{2}{}{1.0 } | \multirow{2}{}{Additive } |
| Gentamicin | E. coli (ATCC 25922) | 4 | 2 | ||
| This compound | P. aeruginosa (ATCC 27853) | >256 | 128 | \multirow{2}{}{1.5 } | \multirow{2}{}{Indifference } |
| Erythromycin | P. aeruginosa (ATCC 27853) | 16 | 8 |
Experimental Protocols
A detailed and reproducible methodology is critical for synergy assessment. The following is a standard protocol for the broth microdilution checkerboard assay.
1. Materials and Reagents:
-
Test compound (e.g., this compound) stock solution of known concentration.
-
Antibiotic of interest (e.g., Ciprofloxacin) stock solution.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strain, grown to a 0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Incubator.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
3. Checkerboard Assay Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create a two-fold serial dilution of this compound along the y-axis (e.g., rows A-G). Add 100 µL of the highest concentration to the first well of each column and serially dilute down the column, discarding the final 50 µL.
-
Create a two-fold serial dilution of the antibiotic along the x-axis (e.g., columns 1-10). Add 100 µL of the highest concentration to the first well of each row and serially dilute across the row, discarding the final 50 µL.
-
This creates a matrix of wells containing various concentrations of both drugs.
-
Include control wells: a row with only this compound dilutions, a column with only antibiotic dilutions, and a well with no drugs (growth control).
4. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
5. Data Analysis:
-
Following incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the FIC index for each combination using the formula described above.
Visualizing Workflows and Mechanisms
Diagrams are essential for conveying complex processes and relationships clearly. Below are Graphviz visualizations for the experimental workflow and a conceptual model of synergy.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Conceptual diagram of potential synergistic mechanisms of action.
References
Validating the Target Engagement of Maritinone in Mycobacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents with new mechanisms of action. Maritinone, a naturally occurring naphthoquinone, has demonstrated potent anti-mycobacterial activity, making it a promising candidate for further investigation. This guide provides a comparative analysis of methodologies to validate the target engagement of this compound in mycobacteria, contrasting it with established and related compounds.
Comparative Analysis of Anti-Mycobacterial Compounds
The following table summarizes the key characteristics of this compound and selected comparator compounds. This data provides a quantitative basis for evaluating their potential as anti-tuberculosis agents.
| Compound | Class | M. tuberculosis H37Rv MIC | Putative/Validated Target | Target Validation Status |
| This compound | Naphthoquinone | 8.34 µM[1] | Thymidylate Synthase (ThyX)[1] | Putative |
| Puupehenone | Sesquiterpenoid quinone | - | Hsp90, Cell Wall Integrity Pathway[2] | Inferred from other organisms |
| Isoniazid | Hydrazide | ~0.2 µM | Enoyl-ACP reductase (InhA) | Validated |
| Meropenem | Carbapenem β-lactam | - | D,D-carboxypeptidase[3] | Validated |
Experimental Protocols for Target Validation
Validating the interaction between a compound and its putative target is a critical step in drug development. Below are detailed methodologies applicable to confirming the engagement of this compound with its predicted target, ThyX, in Mycobacterium tuberculosis.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine if this compound directly inhibits the enzymatic activity of ThyX.
-
Methodology:
-
Protein Expression and Purification: Recombinantly express and purify M. tuberculosis ThyX.
-
Enzyme Kinetics: Establish a baseline for ThyX activity using a standard assay that measures the conversion of dUMP to dTMP.
-
Inhibition Assay: Incubate purified ThyX with varying concentrations of this compound.
-
Data Analysis: Measure the enzymatic activity at each this compound concentration to determine the half-maximal inhibitory concentration (IC50).
-
Thermal Shift Assay (TSA)
-
Objective: To assess the direct binding of this compound to ThyX by measuring changes in protein thermal stability.
-
Methodology:
-
Sample Preparation: Mix purified ThyX with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.
-
Compound Incubation: Add varying concentrations of this compound to the protein-dye mixture.
-
Thermal Denaturation: Gradually increase the temperature of the samples in a real-time PCR instrument.
-
Data Analysis: Monitor the fluorescence signal, which increases as the protein unfolds. A shift in the melting temperature (Tm) in the presence of this compound indicates direct binding.
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To provide thermodynamic characterization of the binding interaction between this compound and ThyX.
-
Methodology:
-
Sample Preparation: Place a solution of purified ThyX in the sample cell of the calorimeter and a solution of this compound in the injection syringe.
-
Titration: Inject small aliquots of this compound into the ThyX solution.
-
Heat Measurement: Measure the heat released or absorbed during the binding event.
-
Data Analysis: Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Target-Based Whole-Cell Phenotypic Screening
-
Objective: To demonstrate target engagement within the context of the whole mycobacterial cell.
-
Methodology:
-
Strain Generation: Create a strain of Mycobacterium smegmatis or M. tuberculosis that overexpresses the thyX gene.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of this compound against the wild-type and the ThyX-overexpressing strains.
-
Data Analysis: An increase in the MIC for the overexpressing strain compared to the wild-type suggests that ThyX is the target of this compound. The excess target protein effectively "soaks up" the compound, requiring a higher concentration to achieve a cytotoxic effect.
-
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Proposed workflow for validating this compound's engagement with its putative target, ThyX.
Caption: Validated mechanism of action for the anti-tuberculosis drug Isoniazid.
Conclusion
The validation of this compound's target engagement is a crucial step toward its development as a novel anti-tuberculosis drug. The experimental protocols outlined in this guide provide a robust framework for confirming its interaction with the putative target, ThyX. By employing a combination of in vitro biochemical and biophysical assays alongside whole-cell methodologies, researchers can build a comprehensive evidence base for this compound's mechanism of action. This comparative approach, which benchmarks against well-characterized drugs like Isoniazid, will be instrumental in advancing this compound through the drug discovery pipeline.
References
- 1. Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puupehenone, a Marine-Sponge-Derived Sesquiterpene Quinone, Potentiates the Antifungal Drug Caspofungin by Disrupting Hsp90 Activity and the Cell Wall Integrity Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEROPENEM INHIBITS D,D-CARBOXYPEPTIDASE ACTIVITY IN MYCOBACTERIUM TUBERCULOSIS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Maritinone: A Guide for Laboratory Professionals
Understanding Maritinone: Chemical and Physical Properties
A clear understanding of a compound's properties is foundational to its safe handling and disposal. This compound, with the chemical formula C22H14O6, is classified as a natural product found in organisms such as Diospyros maritima and Diospyros samoensis.[2]
| Property | Value | Source |
| Molecular Weight | 374.3 g/mol | PubChem[2] |
| IUPAC Name | 5-hydroxy-8-(4-hydroxy-7-methyl-5,8-dioxonaphthalen-1-yl)-2-methylnaphthalene-1,4-dione | PubChem[2] |
| Synonyms | 8,8'-Biplumbagin | PubChem[2] |
General Disposal Procedures for Research-Grade Compounds
In the absence of specific disposal instructions for this compound, researchers should adhere to established guidelines for the disposal of chemical and pharmaceutical waste. The primary goal is to prevent the release of biologically active compounds into the environment, where they can pose a threat to aquatic ecosystems.[3][4]
Step 1: Segregation and Labeling
Proper segregation of chemical waste is the first and most crucial step.
Step 2: In-Lab Neutralization (If Applicable and Safe)
For some chemical waste, in-lab neutralization may be an option. However, without specific data on this compound's reactivity, this should be approached with extreme caution and only by trained personnel. Strong oxidizing agents should be avoided as they are generally incompatible with many organic compounds.[5]
Step 3: Collection and Removal
Most research institutions have a dedicated Environmental Health and Safety (EHS) department responsible for the collection and disposal of chemical waste.
Disposal Options for Pharmaceutical Waste
Given this compound's biological activity, it can be considered pharmaceutical waste. The preferred methods for disposing of unused or expired medicines are drug take-back programs.[6][7][8] If such programs are not available, the following household disposal steps can be adapted for a laboratory setting, ensuring compliance with institutional and local regulations.
| Disposal Method | Description |
| Drug Take-Back Program | The most recommended option. Check with your institution's EHS or local waste authority for designated collection sites.[6][7][8] |
| Incineration | A common method for final disposal of chemical and pharmaceutical waste, handled by licensed waste management facilities. |
| Landfill (as a last resort) | If no other options are available, and if permitted by local regulations, the compound should be mixed with an inert substance (e.g., cat litter, coffee grounds) to make it less appealing and prevent leaching. The mixture should be sealed in a container before being placed in the trash.[6][8] Flushing down the drain is not recommended as wastewater treatment plants are often not equipped to remove such compounds.[8] |
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound waste, it is essential to use appropriate personal protective equipment to avoid exposure.
| PPE | Specification |
| Gloves | Wear appropriate chemical-resistant gloves. |
| Eye Protection | Use safety glasses with side shields or goggles. |
| Lab Coat | A standard lab coat should be worn to protect clothing and skin. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator. |
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]
Environmental Considerations
The improper disposal of pharmaceuticals and biologically active compounds can have a significant negative impact on the environment, particularly on aquatic life.[3][4] These substances can persist and bioaccumulate, leading to unforeseen ecological consequences.[3] Therefore, adhering to strict disposal protocols is not just a matter of regulatory compliance but also of environmental stewardship.
Disclaimer: This document provides general guidance based on available information. Researchers must consult their institution's specific safety and disposal protocols and comply with all local, state, and federal regulations. For any specific questions or concerns, contact your institution's Environmental Health and Safety (EHS) department.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C22H14O6 | CID 633024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Environmental Hazard of Anticancer Drugs: State of the Art and Future Perspective for Marine Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. Medicine: Proper Disposal [nationwidechildrens.org]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling Maritinone
Disclaimer: There is currently no specific Safety Data Sheet (SDS) available for Maritinone. The following guidance is based on safety data for structurally similar compounds, namely 1,4-Naphthoquinone and Plumbagin, which are also naturally derived naphthoquinones. It is imperative to treat this compound as a potent, hazardous compound and to handle it with the utmost care in a controlled laboratory environment.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans to ensure the safe handling of this compound.
I. Hazard Identification and Quantitative Data
This compound and related naphthoquinones are potent compounds that can pose significant health risks. Based on data from similar compounds, this compound should be considered toxic if swallowed, harmful in contact with skin, and may cause severe skin and eye irritation or allergic reactions. Inhalation of the powdered form can be fatal.[1][2]
The following tables summarize the key quantitative data for compounds chemically related to this compound.
Table 1: Toxicological Data for Related Naphthoquinones
| Compound | CAS Number | LD50 Oral (Rat) | LD50 Dermal (Rat) | LC50 Inhalation (Rat, 4h) |
| 1,4-Naphthoquinone | 130-15-4 | 124 - 190 mg/kg[2][3][4] | 202 mg/kg[3] | 0.046 mg/L[2][3] |
| Plumbagin | 481-42-5 | 65 mg/kg[5] | Not Listed | Not Listed |
Table 2: Physical and Chemical Properties of Related Naphthoquinones
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 1,4-Naphthoquinone | C10H6O2 | 158.16 g/mol | Yellow crystalline powder[6] |
| Plumbagin | C11H8O3 | 188.18 g/mol | Yellow crystalline solid[5][7] |
II. Personal Protective Equipment (PPE)
A comprehensive, head-to-toe PPE solution is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
Table 3: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specifications and Rationale |
| Respiratory | Full-face respirator with P100 (or N100) particulate filters. | Essential for handling the powdered form to prevent inhalation of toxic dust particles.[8] A full-face respirator also provides eye and face protection. |
| Hands | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). | Double-gloving is recommended. Nitrile gloves offer good resistance to a range of chemicals.[5] Gloves must be inspected before use and changed frequently, especially if contaminated. |
| Eyes and Face | Chemical safety goggles and a face shield. | If not using a full-face respirator, both are required to protect against splashes and airborne particles.[9] |
| Body | Disposable coveralls or a lab coat with long sleeves and tight cuffs. | Provides a barrier against skin contact. Should be made of a low-permeability material. |
| Feet | Closed-toe shoes and disposable shoe covers. | Protects against spills and contamination of personal footwear. |
III. Experimental Protocols and Handling Procedures
All handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
General Handling Workflow:
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a current Safety Data Sheet for a related compound (e.g., 1,4-Naphthoquinone or Plumbagin) is readily accessible.
-
Verify that a chemical spill kit appropriate for potent powders is available.
-
Ensure all necessary PPE is available and in good condition.
-
-
Donning PPE:
-
Put on shoe covers, followed by coveralls or lab coat.
-
Don the respirator and ensure a proper seal.
-
Put on inner gloves, followed by outer gloves, ensuring the outer gloves overlap the cuffs of the lab coat or coveralls.
-
-
Workspace Setup:
-
Work within a certified chemical fume hood.
-
Cover the work surface with a disposable absorbent pad.[8]
-
Assemble all necessary equipment (e.g., balance, glassware, spatulas, solvents) within the fume hood.
-
-
Weighing and Aliquoting:
-
Weigh the powdered this compound carefully to avoid generating dust.
-
Use a dedicated spatula and weighing paper.
-
Close the primary container immediately after removing the desired amount.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Cap the vessel and mix gently until the compound is fully dissolved.
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound within the fume hood.
-
Avoid direct contact with the compound and its solutions.
-
-
Workspace Decontamination:
-
After the experiment is complete, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.
-
Wipe down the interior of the fume hood.
-
Place all disposable materials used in the experiment into a designated hazardous waste container.
-
-
Doffing PPE:
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Remove outer gloves first, then shoe covers, coveralls, and inner gloves.
-
Remove the respirator last after leaving the immediate work area.
-
Wash hands thoroughly with soap and water.
-
IV. Spill Response
In the event of a spill, evacuate the immediate area and follow these procedures.
Spill Response Workflow:
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.
-
Don PPE: Before re-entering the area, don the appropriate PPE as outlined in Table 3, including respiratory protection.
-
Containment:
-
For Powder Spills: Gently cover the spill with damp paper towels or an absorbent powder from a chemical spill kit to avoid making the powder airborne.[10]
-
For Liquid Spills: Contain the spill using absorbent pads or vermiculite, working from the outside in.
-
-
Cleanup:
-
Carefully scoop up the contained material using a dustpan or other appropriate tools and place it into a labeled hazardous waste container.[10]
-
Do not dry sweep a powder spill.
-
-
Decontamination:
-
Clean the spill area with a detergent solution and water at least three times.[10]
-
Wipe the area with a clean, damp cloth after each wash.
-
-
Disposal:
-
Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled hazardous waste container for proper disposal.
-
V. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Table 4: this compound Disposal Plan
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of it in the regular trash or down the drain. |
| Contaminated Labware (disposable) | Place all contaminated disposable items (e.g., gloves, pipette tips, absorbent pads, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Glassware (reusable) | Rinse glassware with an appropriate solvent in the fume hood. Collect the rinsate as hazardous waste. Then, wash the glassware with a detergent solution. |
| Contaminated PPE | All disposable PPE used while handling this compound should be placed in the designated hazardous waste container. |
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound in the laboratory. Always consult with your institution's EHS department for specific guidance and requirements.
References
- 1. Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone), isolated from Plumbago zeylanica, inhibits ultraviolet radiation-induced development of squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 10. england.nhs.uk [england.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
